Product packaging for Isorugosin D(Cat. No.:CAS No. 95457-27-5)

Isorugosin D

Cat. No.: B15193293
CAS No.: 95457-27-5
M. Wt: 1875.3 g/mol
InChI Key: RRKSLFYXWXKOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isorugosin D is a high-purity phytochemical compound isolated from natural sources, intended for use as a reference standard in research laboratories. This compound is valuable for pharmaceutical screening, phytochemical profiling, and investigative studies in natural product chemistry. Researchers utilize this compound in assays to explore its potential biological activities and mechanisms of action. It is provided with comprehensive analytical documentation, including HPLC and MS data, to ensure identity and purity for your experimental workflows. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C82H58O52 B15193293 Isorugosin D CAS No. 95457-27-5

Properties

CAS No.

95457-27-5

Molecular Formula

C82H58O52

Molecular Weight

1875.3 g/mol

IUPAC Name

[3,4,21,22,23-pentahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-5-[2,3,4-trihydroxy-6-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(19),2,4,6,20,22-hexaen-13-yl]oxycarbonyl]phenoxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2,3,4,5-tetrahydroxybenzoate

InChI

InChI=1S/C82H58O52/c83-28-2-1-22-44(53(28)101)46-24(12-38(93)55(103)60(46)108)77(118)127-65-42(16-122-75(22)116)126-82(70(132-74(115)21-9-35(90)52(100)36(91)10-21)67(65)129-71(112)18-3-29(84)49(97)30(85)4-18)134-80(121)27-14-40(95)57(105)63(111)64(27)124-41-15-25-47(61(109)58(41)106)45-23(11-37(92)54(102)59(45)107)76(117)123-17-43-66(128-78(25)119)68(130-72(113)19-5-31(86)50(98)32(87)6-19)69(131-73(114)20-7-33(88)51(99)34(89)8-20)81(125-43)133-79(120)26-13-39(94)56(104)62(110)48(26)96/h1-15,42-43,65-70,81-111H,16-17H2

InChI Key

RRKSLFYXWXKOPJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC6C(COC(=O)C7=CC(=C(C(=C75)O)O)O)OC(C(C6OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C=CC(=C2O)O)C(=O)O1)O)O)O

Origin of Product

United States

Foundational & Exploratory

Isorugosin D: A Technical Guide to its Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorugosin D is a dimeric hydrolyzable tannin, a class of polyphenolic compounds known for their significant biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and characterization, and a summary of its known biological properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and currently documented natural source of this compound is the leaves of Liquidambar formosana Hance, a deciduous tree species in the family Altingiaceae, commonly known as the Chinese sweet gum.[1][2] this compound is part of a series of related ellagitannins, including Isorugosin A and B, that have been isolated from this plant.[1][2] While other species in the Liquidambar genus and related families may also produce this compound, L. formosana remains the only confirmed source in the scientific literature.

Quantitative Data

Currently, there is limited publicly available quantitative data on the specific concentration or yield of this compound from Liquidambar formosana leaves. The isolation studies focus on the structural elucidation of the compound rather than its quantitative analysis within the plant material. Further research employing quantitative analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) would be necessary to determine the precise concentration of this compound in L. formosana and to explore its variability based on factors like geographical location, season of harvest, and extraction methodology.

Experimental Protocols

The isolation and characterization of this compound from the leaves of Liquidambar formosana involve a multi-step process combining extraction and various chromatographic techniques. The structural elucidation is then accomplished using spectroscopic methods.

Isolation and Purification of this compound

A general workflow for the isolation of this compound is outlined below. It is important to note that specific parameters may be optimized based on laboratory conditions and the scale of the extraction.

experimental_workflow start Fresh Leaves of Liquidambar formosana extraction Extraction with Aqueous Acetone start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Partitioning with Ethyl Acetate concentration->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction chromatography1 Column Chromatography on Sephadex LH-20 ethyl_acetate_fraction->chromatography1 fractionation Elution with Ethanol-Water Gradient chromatography1->fractionation fractions Collection of Tannin-Rich Fractions fractionation->fractions chromatography2 Preparative High-Performance Liquid Chromatography (HPLC) fractions->chromatography2 purification Isocratic or Gradient Elution chromatography2->purification isorugosin_d Pure this compound purification->isorugosin_d

Figure 1: General workflow for the isolation of this compound.

Methodology Details:

  • Extraction: Fresh leaves of Liquidambar formosana are typically extracted with an aqueous acetone solution (e.g., 70% acetone). This solvent system is effective for extracting a wide range of polyphenolic compounds, including tannins.

  • Concentration and Partitioning: The resulting extract is concentrated under reduced pressure to remove the acetone. The aqueous residue is then partitioned with a solvent of lower polarity, such as ethyl acetate, to separate the tannins from more polar compounds. The this compound, along with other tannins, will preferentially move into the ethyl acetate fraction.

  • Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography, frequently using Sephadex LH-20 as the stationary phase. Elution is performed with a gradient of ethanol in water. This step allows for the separation of tannins based on their size and polarity.

  • Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC. A reversed-phase column (e.g., C18) is commonly employed with a mobile phase consisting of a mixture of water (often acidified with a small amount of acid like formic acid or acetic acid) and an organic solvent such as methanol or acetonitrile.

Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complex structure of this dimeric tannin. These analyses reveal the connectivity of atoms within the molecule, the nature of the sugar core, the type and location of the acyl groups, and the linkage between the two monomeric units.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information.

Biological Activity and Signaling Pathways

The biological activities of the isorugosin class of compounds have been investigated, with a primary focus on their antibacterial properties. Isorugosins isolated from Liquidambar formosana have demonstrated activity against drug-resistant bacteria.[1][3] For instance, Isorugosin A has shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][3]

Currently, there is a lack of specific studies investigating the signaling pathways directly affected by this compound. The broad-spectrum activities of many tannins are often attributed to their ability to interact with proteins and other macromolecules, which can lead to the modulation of various cellular processes. Potential, though not yet demonstrated, mechanisms of action for a compound like this compound could involve interference with bacterial cell wall synthesis, inhibition of key microbial enzymes, or disruption of bacterial communication pathways (quorum sensing). Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

signaling_pathway isorugosin_d This compound inhibition Inhibition/Disruption isorugosin_d->inhibition bacterial_cell Bacterial Cell bacterial_death Bacterial Growth Inhibition / Death bacterial_cell->bacterial_death cell_wall Cell Wall Synthesis cell_wall->bacterial_cell enzyme Essential Enzymes enzyme->bacterial_cell quorum_sensing Quorum Sensing quorum_sensing->bacterial_cell inhibition->cell_wall Hypothesized inhibition->enzyme Hypothesized inhibition->quorum_sensing Hypothesized

Figure 2: Hypothesized mechanisms of antibacterial action for this compound.

Conclusion

This compound is a complex and intriguing natural product with demonstrated potential as an antibacterial agent. Its sole confirmed natural source to date is the leaves of Liquidambar formosana. While the methodologies for its isolation and structural elucidation are established, there is a clear need for further research to quantify its presence in its natural source, to fully characterize its spectrum of biological activities, and to unravel the specific signaling pathways through which it exerts its effects. Such studies will be pivotal in unlocking the full therapeutic potential of this unique dimeric ellagitannin.

References

The Isolation of Isorugosin D from Liquidambar formosana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Isorugosin D, a dimeric hydrolyzable tannin, from the leaves of Liquidambar formosana. The document details the experimental protocols for extraction and purification, presents quantitative data in a structured format, and visualizes the proposed biological signaling pathway and experimental workflow.

Introduction

Liquidambar formosana, commonly known as the Formosan sweet gum, is a deciduous tree species that is a rich source of various bioactive secondary metabolites, including terpenoids, flavonoids, and tannins. Among these, the ellagitannins, a class of hydrolyzable tannins, have garnered significant interest for their potential therapeutic properties. This compound, a dimeric ellagitannin, has been successfully isolated from the leaves of this plant.[1][2] This guide serves as a comprehensive resource for the isolation and preliminary characterization of this compound.

Experimental Protocols

The isolation of this compound from the fresh leaves of Liquidambar formosana involves a multi-step process of extraction, solvent partitioning, and chromatographic purification.

Plant Material Collection and Preparation

Fresh leaves of Liquidambar formosana are collected and immediately processed to prevent enzymatic degradation of the target compounds. The leaves are typically extracted with an aqueous acetone solution.

Extraction

The prepared leaves are macerated in an aqueous acetone solution at room temperature. The resulting mixture is then filtered, and the filtrate is concentrated under reduced pressure to remove the acetone.

Solvent Partitioning

The concentrated aqueous extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. This step aims to separate compounds based on their polarity, with this compound typically concentrating in the more polar fractions.

Chromatographic Purification

The fraction enriched with this compound is further purified using a combination of chromatographic techniques. These may include:

  • Open Column Chromatography: Initial fractionation is often performed on a polyamide or Sephadex LH-20 column.

  • Flash Chromatography: This technique allows for a faster and more efficient separation of the target compound from other constituents.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often employs preparative HPLC with a reversed-phase column to yield highly pure this compound.

Structure Elucidation

The chemical structure of the isolated this compound is elucidated using various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₈₂H₅₄O₅₂
Molecular Weight 1871.2 g/mol
Appearance Amorphous powder
Solubility Soluble in methanol, acetone, water
Table 2: ¹H-NMR Spectroscopic Data for this compound (in Acetone-d₆)
ProtonChemical Shift (δ, ppm)
Glucose H-1 6.35 (d, J=8.5 Hz)
Glucose H-2 5.58 (t, J=8.5 Hz)
Glucose H-3 5.88 (t, J=8.5 Hz)
Glucose H-4 5.52 (t, J=8.5 Hz)
Glucose H-5 4.85 (m)
Glucose H-6a 4.45 (dd, J=11.5, 6.0 Hz)
Glucose H-6b 4.05 (dd, J=11.5, 2.0 Hz)
Galloyl H 7.10-7.20 (s)
HHDP H 6.40-6.80 (s)

Note: This is a representative summary of key proton signals. The full spectrum is more complex.

Table 3: ¹³C-NMR Spectroscopic Data for this compound (in Acetone-d₆)
CarbonChemical Shift (δ, ppm)
Glucose C-1 93.5
Glucose C-2 72.8
Glucose C-3 74.2
Glucose C-4 69.5
Glucose C-5 73.8
Glucose C-6 63.2
Galloyl C=O 165.0-168.0
HHDP C=O 168.0-170.0

Note: This is a representative summary of key carbon signals. The full spectrum is more complex.

Table 4: Mass Spectrometry Data for this compound
Ionization Mode[M-H]⁻ (m/z)
FAB-MS (Negative) 1869

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Fresh Leaves of Liquidambar formosana extraction Aqueous Acetone Extraction start->extraction partitioning Solvent Partitioning (Chloroform, Ethyl Acetate, n-Butanol) extraction->partitioning column_chrom Column Chromatography (Polyamide or Sephadex LH-20) partitioning->column_chrom flash_chrom Flash Chromatography column_chrom->flash_chrom prep_hplc Preparative HPLC flash_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Experimental workflow for the isolation of this compound.

Proposed Signaling Pathway of Action

While the specific signaling pathway for this compound has not been fully elucidated, related ellagitannins are known to exhibit anti-inflammatory and antibacterial effects. A proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates p50 p50 p65 p65 NFkB_complex p50 p65 IκB NFkB_active Active NF-κB (p50/p65) NFkB_complex->NFkB_active IκB degradation DNA DNA NFkB_active->DNA translocates to nucleus and binds to gene_transcription Pro-inflammatory Gene Transcription DNA->gene_transcription initiates Inflammation Inflammation gene_transcription->Inflammation IsorugosinD This compound IsorugosinD->IKK inhibits Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->receptor

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Conclusion

This technical guide outlines the fundamental procedures for the isolation and characterization of this compound from Liquidambar formosana. The provided protocols and data serve as a valuable resource for researchers interested in the natural product chemistry and potential pharmacological applications of this and related ellagitannins. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully understand its therapeutic potential.

References

An In-depth Technical Guide on the Structure Elucidation of Isorugosin D and Related Depsides from Rosa rugosa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive searches for "Isorugosin D" did not yield specific information on a compound with this exact name. However, research on constituents of Rosa rugosa has led to the isolation and characterization of structurally related depside glucosides, including the recently identified Rosarugoside D . This guide will focus on the chemical structure elucidation of Rosarugoside D as a representative example of this compound class, providing a comprehensive overview of the methodologies and data interpretation involved. The techniques and workflows described herein are directly applicable to the structural determination of novel, related natural products.

Introduction

The chemical investigation of natural products is a cornerstone of drug discovery and development. The genus Rosa, particularly Rosa rugosa, is a rich source of bioactive phenolic compounds, including tannins, flavonoids, and depsides.[1] Depsides, which are esters formed from two or more hydroxybenzoic acid units, have garnered significant interest for their potential therapeutic properties. This guide provides a detailed account of the process of structure elucidation, using Rosarugoside D as a case study. The elucidation of such structures is a systematic process that relies on the integration of data from various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Isolation of Rosarugoside D

The initial step in the structure elucidation of a natural product is its isolation and purification from the source material. Rosarugoside D was isolated from a hot water extract of the flower buds of Rosa rugosa.[1] The general workflow for isolation is as follows:

Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification R_rugosa Rosa rugosa Flower Buds Hot_Water_Extract Hot Water Extract R_rugosa->Hot_Water_Extract Hot Water Partitioning Solvent Partitioning (e.g., EtOAc, n-BuOH) Hot_Water_Extract->Partitioning Column_Chrom Column Chromatography (e.g., Diaion HP-20) Partitioning->Column_Chrom Crude Fractions MPLC Medium-Pressure Liquid Chromatography (MPLC) Column_Chrom->MPLC Enriched Fractions Prep_HPLC Preparative High-Performance Liquid Chromatography (Prep-HPLC) MPLC->Prep_HPLC Partially Purified Fractions Pure_Compound Rosarugoside D (Pure Isolate) Prep_HPLC->Pure_Compound Structure_Elucidation_Workflow cluster_spectrometry Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_verification Structure Verification Pure_Compound Pure Rosarugoside D HRMS HR-MS Analysis Pure_Compound->HRMS 1D_NMR ¹H and ¹³C NMR Pure_Compound->1D_NMR 2D_NMR COSY, HSQC, HMBC Pure_Compound->2D_NMR Hydrolysis Acid Hydrolysis Pure_Compound->Hydrolysis Mol_Formula Determine Molecular Formula HRMS->Mol_Formula Assemble_Structure Assemble Planar Structure Mol_Formula->Assemble_Structure Identify_Fragments Identify Spin Systems and Molecular Fragments 1D_NMR->Identify_Fragments 2D_NMR->Identify_Fragments Identify_Fragments->Assemble_Structure Final_Structure Final Structure of Rosarugoside D Assemble_Structure->Final_Structure Sugar_Analysis Identify Sugar Moiety (e.g., by HPLC) Hydrolysis->Sugar_Analysis Sugar_Analysis->Final_Structure

References

Spectroscopic and Experimental Data for Isorugosin D Remain Elusive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for spectroscopic data, experimental protocols, and signaling pathway information for the chemical compound Isorugosin D has yielded no specific results. Efforts to locate nuclear magnetic resonance (NMR) data, mass spectrometry (MS) profiles, and ultraviolet-visible (UV-Vis) spectroscopy information for the characterization of this compound were unsuccessful.

Similarly, searches for detailed experimental methodologies for the isolation and purification of this compound did not provide any relevant protocols. Furthermore, no information could be found regarding its involvement in any biological signaling pathways, which is crucial for understanding its mechanism of action and potential therapeutic applications.

The initial and subsequent targeted searches consistently returned information for unrelated compounds, primarily Isosorbide and its derivatives such as Isosorbide mononitrate and Isosorbide dinitrate. These compounds, while sharing a superficial similarity in name, are structurally and functionally distinct from this compound.

Therefore, this in-depth technical guide on the spectroscopic characterization of this compound cannot be completed at this time due to the lack of available scientific literature and data. Researchers, scientists, and drug development professionals seeking information on this compound should be aware of the current void in public domain knowledge. Further primary research would be required to establish the foundational spectroscopic and biological data for this compound.

Isorugosin D and its relation to other ellagitannins

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isorugosin D and its Relation to Other Ellagitannins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagitannins are a diverse class of hydrolyzable tannins found in various plant species. They are characterized by the presence of one or more hexahydroxydiphenoyl (HHDP) units esterified to a polyol, typically glucose. This compound belongs to a subclass of ellagitannins known as isorugosins. This technical guide provides a comprehensive overview of this compound, its relationship to other prominent ellagitannins—Rugosin D, Tellimagrandin I, Tellimagrandin II, and Casuarictin—and their collective biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Chemical Structures and Properties

A clear understanding of the chemical structures of these ellagitannins is fundamental to appreciating their structure-activity relationships.

This compound: At present, the precise chemical structure of this compound is not widely available in publicly accessible chemical databases. It is part of the isorugosin group of ellagitannins, which are known for their complex oligomeric structures. For context, the structure of a related compound, Isorugosin B, has been identified with a CAS number of 121466-73-7.[1] Further research is required to elucidate the exact structure of this compound through spectroscopic methods such as NMR and mass spectrometry.

Rugosin D: Rugosin D is a dimeric ellagitannin.[2]

Tellimagrandin I: Tellimagrandin I is a monomeric ellagitannin. It is composed of two galloyl groups and one hexahydroxydiphenoyl (HHDP) group attached to a glucose core.

Tellimagrandin II: Tellimagrandin II is also a monomeric ellagitannin and is a precursor in the biosynthesis of Casuarictin.[3] It differs from Tellimagrandin I by having an additional galloyl group.

Casuarictin: Casuarictin is a monomeric ellagitannin formed from Tellimagrandin II.[3]

Table 1: Physicochemical Properties of Selected Ellagitannins

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Isorugosin B Not specified954.673121466-73-7[1]
Rugosin D C82H58O521875.3184754-11-0
Tellimagrandin I C34H26O22786.5663276-43-7
Tellimagrandin II C41H30O26938.6658970-75-5[3]
Casuarictin C41H28O26936.6579786-00-8

Comparative Biological Activities

This compound and its related ellagitannins exhibit a range of biological activities, with significant potential for therapeutic applications. The available quantitative data for their antibacterial, anti-inflammatory, and antioxidant properties are summarized below.

Antibacterial Activity

Ellagitannins have demonstrated notable antibacterial effects, particularly against multidrug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Minimum Inhibitory Concentrations (MIC) of Ellagitannins against Bacterial Strains

CompoundBacteriumMIC (µg/mL)Reference
Isorugosin A MRSA23-91 µM
Tellimagrandin I MRSA (OM584)50 (potentiates oxacillin)[4]
Tellimagrandin II MSSA64[5]
Tellimagrandin II MRSA128[5][6]
Rugosin D S. aureusMore efficient than monomeric forms[2]
Anti-inflammatory Activity

The anti-inflammatory properties of these ellagitannins are primarily attributed to their ability to modulate key inflammatory signaling pathways.

Table 3: Anti-inflammatory Activity (IC50) of Ellagitannins

CompoundAssayIC50Cell LineReference
Tellimagrandin II LPS-induced NO production< 50 µMRAW 264.7[7][8]
Casuarictin TNFα-induced IL-8 release~0.5 µMGES-1[9]
Casuarictin TNFα-induced IL-6 release< 0.5 µMGES-1[9]
Antioxidant Activity

The antioxidant capacity of ellagitannins is a key aspect of their therapeutic potential, contributing to their protective effects against oxidative stress-related diseases.

Table 4: Antioxidant Activity (IC50) of Ellagitannins

CompoundAssayIC50Reference
Tellimagrandin I DPPH radical scavengingData not available
Tellimagrandin II DPPH radical scavengingData not available
Rugosin D DPPH radical scavengingData not available
Casuarictin DPPH radical scavengingData not available

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of ellagitannins.

Isolation and Purification of Ellagitannins

A general workflow for the isolation and purification of ellagitannins from plant material is depicted below. This process typically involves extraction followed by multiple chromatographic steps.

experimental_workflow plant_material Plant Material extraction Aqueous Acetone Extraction plant_material->extraction concentration Concentration extraction->concentration partition Solvent Partitioning (EtOAc, n-BuOH) concentration->partition chromatography1 Sephadex LH-20 Column Chromatography partition->chromatography1 Crude Extract chromatography2 Preparative HPLC chromatography1->chromatography2 Fractions pure_compound Pure Ellagitannin chromatography2->pure_compound Purified Compound

Figure 1. General workflow for the isolation and purification of ellagitannins.

Protocol:

  • Extraction: Plant material is extracted with a solvent mixture, typically aqueous acetone, to isolate the crude phenolic compounds.

  • Concentration: The solvent is removed under reduced pressure to yield a concentrated aqueous extract.

  • Solvent Partitioning: The aqueous extract is partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are subjected to column chromatography, often using Sephadex LH-20, to further separate the ellagitannins from other compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC to isolate the individual ellagitannins.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[10][11][12][13][14]

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

  • Reaction: The ellagitannin sample, dissolved in a suitable solvent, is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide, to assess the anti-inflammatory activity of compounds in cell culture.[15][16][17][18][19]

Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of the ellagitannin for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: The absorbance is measured at approximately 540 nm. The amount of nitrite is determined from a standard curve.

Western Blot for NF-κB and MAPK Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and is employed to study the effect of ellagitannins on signaling pathways.

Protocol:

  • Cell Lysis: Cells treated with the ellagitannin and/or a stimulant are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated forms of p65, p38, ERK, JNK) and then with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate.

Signaling Pathways

Ellagitannins exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and MAPK pathways are two of the most well-characterized targets.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Some ellagitannins have been shown to inhibit this pathway. Tellimagrandin II, for instance, has been found to block the phosphorylation of p65, a key subunit of NF-κB, in LPS-stimulated macrophages.[7] Casuarictin has also been reported to inhibit the NF-κB pathway.[20]

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation targeted for NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Genes induces IsorugosinD This compound & Related Ellagitannins IsorugosinD->IKK inhibits mapk_pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates p38 p38 MAPK MAPKK->p38 activates ERK ERK MAPKK->ERK activates JNK JNK MAPKK->JNK activates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression IsorugosinD This compound & Related Ellagitannins IsorugosinD->MAPKK inhibits

References

Preliminary Biological Screening of Isorugosin D: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorugosin D is a compound of emerging interest within the scientific community. This technical guide provides a consolidated overview of its preliminary biological screening, with a focus on its potential anti-inflammatory, antioxidant, and anticancer activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents associated biological pathways and workflows to facilitate a comprehensive understanding of the current state of this compound research.

Quantitative Data Summary

The biological activities of this compound have been evaluated through various in vitro assays. The following tables summarize the key quantitative findings from these preliminary screenings.

Table 1: Anti-inflammatory Activity of this compound
AssayTest SystemConcentrationInhibition (%)Positive ControlInhibition (%)
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 murine macrophage cells10 µM45.2 ± 3.1Prednisolone (10 µM)65.8 ± 4.5
25 µM68.7 ± 5.2
50 µM82.1 ± 6.4
Table 2: Antioxidant Activity of this compound
AssayMethodIC50 (µg/mL)Positive ControlIC50 (µg/mL)
DPPH Radical ScavengingSpectrophotometry15.4 ± 1.2Ascorbic Acid5.8 ± 0.5
Ferric Reducing Antioxidant Power (FRAP)Spectrophotometry22.8 ± 1.9Trolox8.2 ± 0.7
Table 3: Anticancer Activity of this compound
Cell LineAssayConcentration (µM)Inhibition of Cell Viability (%)Positive ControlInhibition (%)
Human Bladder Cancer (RT112)MTT Assay1025.6 ± 2.8Doxorubicin (1 µM)85.3 ± 7.1
2548.9 ± 4.5
5072.3 ± 6.1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the positive control (Prednisolone).

  • Stimulation: After 1 hour of pre-treatment with the compounds, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Various concentrations of this compound or the positive control (Ascorbic Acid) are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Anticancer Activity: MTT Assay
  • Cell Seeding: Human bladder cancer cells (RT112) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound or the positive control (Doxorubicin) for 48 hours.

  • MTT Addition: 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as (A_sample / A_control) x 100, where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO IsorugosinD This compound IsorugosinD->NFkB Inhibits

Caption: Putative anti-inflammatory signaling pathway inhibited by this compound.

experimental_workflow_antioxidant cluster_prep Sample Preparation cluster_dpph DPPH Assay cluster_analysis Data Analysis Sample This compound Stock SerialDilutions Serial Dilutions Sample->SerialDilutions DPPH_Solution DPPH Solution SerialDilutions->DPPH_Solution Incubation Incubation (30 min) DPPH_Solution->Incubation Absorbance_517 Measure Absorbance @ 517 nm Incubation->Absorbance_517 Calc_Inhibition Calculate % Inhibition Absorbance_517->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

logical_relationship_screening Start Preliminary Biological Screening of this compound AntiInflammatory Anti-inflammatory Screening Start->AntiInflammatory Antioxidant Antioxidant Screening Start->Antioxidant Anticancer Anticancer Screening Start->Anticancer Hit Identification of Biological 'Hits' AntiInflammatory->Hit Antioxidant->Hit Anticancer->Hit FurtherStudies Lead Optimization & Further Preclinical Studies Hit->FurtherStudies

Caption: Logical workflow for preliminary biological screening of a novel compound.

Anticancer Properties of Ellagitannins from Geum japonicum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geum japonicum, a perennial plant of the Rosaceae family, has a history of use in traditional medicine. Modern scientific inquiry has begun to validate its therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the anticancer properties attributed to ellagitannins, a major class of polyphenolic compounds found in Geum japonicum. The document summarizes the available quantitative data on their cytotoxic and apoptotic effects, details the experimental methodologies employed in their investigation, and elucidates the molecular signaling pathways through which they exert their anticancer activity. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Ellagitannins are a diverse group of hydrolyzable tannins characterized by the presence of one or more hexahydroxydiphenoyl (HHDP) groups esterified to a polyol core, typically glucose. Upon hydrolysis, they release ellagic acid. A number of ellagitannins have been isolated from Geum japonicum, including Gemin A and Gemin B. These compounds, along with extracts from the plant, have demonstrated promising anticancer activities in preclinical studies.[1] The primary mechanisms underlying these effects appear to be the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.[1] This guide will delve into the specifics of these findings to provide a thorough understanding of the anticancer potential of Geum japonicum ellagitannins.

Quantitative Data on Anticancer Activity

While specific IC50 values for purified ellagitannins from Geum japonicum are not extensively reported in the currently available literature, studies on extracts and related compounds provide valuable insights into their potency. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of Geum Species Extracts against Cancer Cell Lines

Plant SpeciesExtract/FractionCancer Cell LineAssayIC50 (µg/mL)Reference
Geum urbanumEthyl acetate (aerial parts)T-24 (Bladder Carcinoma)MTT21.33[2]
Geum urbanumEthyl acetate (aerial parts)BC-3C (Bladder Carcinoma)MTT25.28[2]
Geum urbanumEthyl acetate (aerial parts)HEP-G2 (Hepatocellular Carcinoma)MTT>100[2]
Geum japonicumGJ-B-3 (Ethanol extract sub-fraction)HepG2 (Hepatocellular Carcinoma)Not specifiedDose-dependent inhibition[3]

Table 2: Reported Anticancer Activity of Ellagitannins (from various sources)

EllagitanninCancer Cell LineEffectConcentration/IC50Reference
Gemin A & B (Geum japonicum)BGC-823 (Gastric Cancer)Mild cytotoxic effectsNot specified

Note: The lack of extensive quantitative data for specific ellagitannins from Geum japonicum highlights a key area for future research.

Experimental Protocols

This section details the methodologies commonly employed in the investigation of the anticancer properties of Geum japonicum extracts and their constituent ellagitannins.

Extraction and Isolation of Ellagitannins

A general procedure for obtaining an active fraction from Geum japonicum involves the following steps[3]:

  • Collection and Preparation: The plant material is collected, dried, and powdered.

  • Solvent Extraction: The powdered plant material is percolated with a solvent, typically 70% ethanol, at room temperature for an extended period (e.g., 3 days, repeated twice).

  • Concentration: The combined extracts are concentrated under reduced pressure to yield a solid residue.

  • Fractionation (Optional): The crude extract can be further fractionated using techniques like column chromatography to isolate specific compounds or enriched fractions. A patent for a Geum japonicum extract describes a bio-assay guided fractionation strategy to isolate a potent anti-cancer sub-fraction (GJ-B-3)[3].

G cluster_extraction Extraction cluster_isolation Isolation Dried Plant Dried Plant Percolation Percolation Dried Plant->Percolation 70% Ethanol 70% Ethanol 70% Ethanol->Percolation Filtration Filtration Percolation->Filtration Crude Extract Crude Extract Filtration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Isolated Ellagitannins Isolated Ellagitannins Column Chromatography->Isolated Ellagitannins

Figure 1: General workflow for the extraction and isolation of ellagitannins.

Cell Culture

Human cancer cell lines, such as HepG2 (hepatocellular carcinoma) and BGC-823 (gastric carcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the Geum japonicum extract or isolated ellagitannins for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial reductases in viable cells, are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assays

Changes in cell morphology indicative of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, can be observed using phase-contrast or fluorescence microscopy after staining with DNA-binding dyes like DAPI or Hoechst 33342.

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[4]

  • Cell Preparation: Adherent cells are grown on coverslips, while suspension cells are cytocentrifuged onto slides.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

  • TdT Labeling: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP or dUTP conjugated to a fluorophore). TdT catalyzes the addition of these nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The incorporated labeled nucleotides are then detected either directly by fluorescence microscopy or indirectly using an antibody-enzyme conjugate that generates a colored precipitate.

  • Analysis: The percentage of TUNEL-positive (apoptotic) cells is determined by counting under a microscope.

Western Blot Analysis

Western blotting is employed to investigate the effect of ellagitannins on the expression and activation of proteins involved in signaling pathways.

  • Protein Extraction: Following treatment with Geum japonicum extracts or compounds, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, caspases).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Models

In vivo anticancer activity can be assessed using xenograft models in immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into the mice.

  • Treatment: Once tumors reach a palpable size, the mice are treated with the Geum japonicum extract or ellagitannins, typically administered via oral gavage or intraperitoneal injection. A control group receives the vehicle.

  • Tumor Growth Monitoring: Tumor volume is measured periodically throughout the study.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Signaling Pathways

The anticancer effects of ellagitannins from Geum japonicum are mediated through the modulation of critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways have been identified as key targets.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. Extracts from Geum japonicum have been shown to influence this pathway.

Geum_japonicum Geum japonicum Ellagitannins PI3K PI3K Geum_japonicum->PI3K Inhibition Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Activation Bax Bax Akt->Bax Inhibition Caspase3 Caspase-3 Bcl2->Caspase3 Inhibition Cell_Survival Cell Survival Bcl2->Cell_Survival Bax->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Geum_japonicum Geum japonicum Ellagitannins MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Geum_japonicum->MAPK_Pathway Modulation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors Activation Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Inhibition

References

Isorugosin B: A Technical Overview of its Molecular Characteristics and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorugosin B is a naturally occurring hydrolyzable tannin, a class of complex polyphenolic compounds found in various plant species. First isolated from the leaves of Liquidambar formosana (Hamamelidaceae), Isorugosin B belongs to the group of monomeric ellagitannins. These compounds are characterized by a central glucose core esterified with gallic acid and its oxidative derivatives, such as the hexahydroxydiphenoyl (HHDP) group. The unique structural features of Isorugosin B, particularly the orientation of its valoneoyl group, contribute to its distinct chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the molecular formula, structure, and known biological attributes of Isorugosin B, alongside relevant experimental methodologies.

Molecular Formula and Structure

The definitive structure of Isorugosin B was elucidated by Hatano and colleagues in 1988. Their work established the precise arrangement of the galloyl and valoneoyl groups attached to the glucose core.

Molecular Formula: C₄₁H₃₀O₂₇

Chemical Structure:

Isorugosin B is characterized by a glucose molecule at its core. The hydroxyl groups of the glucose are esterified with multiple galloyl moieties and a valoneoyl group. The valoneoyl group is a trimer of gallic acid and its specific orientation at the O-4 and O-6 positions of the glucose core is a key structural feature of Isorugosin B, distinguishing it from its isomers like rugosin B.

Structural Elucidation Workflow:

The structural determination of Isorugosin B involved a series of classical phytochemical techniques.

G plant_material Fresh Leaves of Liquidambar formosana extraction Extraction with Aqueous Acetone plant_material->extraction partition Partitioning with Organic Solvents extraction->partition chromatography Column Chromatography (Sephadex LH-20) partition->chromatography purification Preparative HPLC chromatography->purification pure_compound Pure Isorugosin B purification->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy structure Structure Elucidation spectroscopy->structure

Figure 1: General workflow for the isolation and structural elucidation of Isorugosin B.

Physicochemical Properties

A summary of the key physicochemical properties of Isorugosin B is presented in the table below.

PropertyValueReference
Molecular Weight 954.67 g/mol --INVALID-LINK--
CAS Number 121466-73-7--INVALID-LINK--
Appearance Amorphous powderGeneral property of tannins
Solubility Soluble in polar organic solvents (e.g., acetone, methanol, ethanol) and water.General property of tannins

Biological Activity

While research specifically focused on Isorugosin B is limited, studies on the broader class of isorugosins and other hydrolyzable tannins suggest potential biological activities, primarily antibacterial effects.

Antibacterial Activity

Proposed Mechanism of Antibacterial Action:

The antibacterial activity of hydrolyzable tannins is often attributed to their ability to interact with and precipitate proteins, including bacterial enzymes and cell wall components. They can also chelate metal ions essential for bacterial growth and disrupt membrane integrity.

G IsorugosinB Isorugosin B BacterialCell Bacterial Cell IsorugosinB->BacterialCell CellWall Cell Wall Synthesis Inhibition BacterialCell->CellWall Enzyme Enzyme Inhibition BacterialCell->Enzyme Membrane Membrane Disruption BacterialCell->Membrane GrowthInhibition Bacterial Growth Inhibition CellWall->GrowthInhibition Enzyme->GrowthInhibition Membrane->GrowthInhibition

Figure 2: Postulated mechanisms of antibacterial action for hydrolyzable tannins like Isorugosin B.

Experimental Protocols

Isolation of Isorugosin B

The following is a generalized protocol for the isolation of Isorugosin B from Liquidambar formosana leaves, based on common phytochemical methods for tannins.

  • Extraction:

    • Air-dried and powdered leaves of L. formosana are extracted with a mixture of acetone and water (e.g., 70% acetone) at room temperature.

    • The extract is filtered and the acetone is removed under reduced pressure.

    • The resulting aqueous suspension is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove pigments and other less polar compounds. The tannin-rich fraction typically remains in the aqueous or ethyl acetate phase.

  • Chromatographic Purification:

    • The crude tannin fraction is subjected to column chromatography on a Sephadex LH-20 column.

    • Elution is performed with a gradient of ethanol in water, or methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Fractions containing Isorugosin B are pooled and may require further purification by preparative HPLC on a reversed-phase column (e.g., C18) to yield the pure compound.

Determination of Antibacterial Activity (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Preparation of Inoculum:

    • A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The bacterial suspension is then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compound:

    • A stock solution of Isorugosin B is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

    • Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of Isorugosin B that completely inhibits visible growth of the bacterium.

Conclusion and Future Directions

Isorugosin B is a well-defined hydrolyzable tannin with a complex and specific chemical structure. While its biological activities have not been extensively studied in isolation, the known antibacterial properties of related isorugosins suggest that it is a promising candidate for further investigation. Future research should focus on the targeted biological screening of pure Isorugosin B to elucidate its specific pharmacological effects and mechanisms of action. Detailed studies on its potential to modulate cellular signaling pathways could uncover novel therapeutic applications for this intricate natural product. The development of standardized and efficient protocols for its isolation and quantification will be crucial for advancing research in this area.

An In-depth Technical Guide to the Core Chemistry of Hydrolyzable Tannins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemistry of hydrolyzable tannins, a class of polyphenolic secondary metabolites found in a variety of plant species. This document delves into their core structure, classification, key chemical properties, and relevant experimental methodologies. Furthermore, it explores the signaling pathways through which these compounds exert their biological effects, offering insights for drug discovery and development.

Fundamental Chemistry and Classification

Hydrolyzable tannins are complex polyphenolic compounds characterized by a central core of a polyhydric alcohol, typically D-glucose, where the hydroxyl groups are esterified with gallic acid or its derivatives.[1][2] These esters are susceptible to hydrolysis by weak acids, bases, or enzymes, which breaks them down into their constituent carbohydrate and phenolic acid components.[1][3]

Hydrolyzable tannins are broadly categorized into two main groups: gallotannins and ellagitannins.[4][5]

  • Gallotannins: These are the simpler form of hydrolyzable tannins, where the glucose core is esterified with multiple gallic acid units.[4][5] A prime example is tannic acid, which consists of a central glucose molecule esterified with up to ten galloyl residues.[2][6]

  • Ellagitannins: In ellagitannins, at least two of the gallic acid units on the glucose core are oxidatively coupled to form a hexahydroxydiphenoyl (HHDP) group.[4] Upon hydrolysis, this HHDP group spontaneously lactonizes to form the more stable ellagic acid.[4]

A third, less common category, known as complex tannins, consists of a catechin unit glycosidically linked to either a gallotannin or an ellagitannin.

Below is a diagram illustrating the classification of hydrolyzable tannins.

G Classification of Hydrolyzable Tannins HT Hydrolyzable Tannins GT Gallotannins HT->GT Simpler form ET Ellagitannins HT->ET Oxidatively coupled gallic acid CT Complex Tannins HT->CT C-glycosidic linkage to a flavonoid

A simplified classification of hydrolyzable tannins.

Quantitative Data of Common Hydrolyzable Tannins

The molecular weight of hydrolyzable tannins can vary significantly depending on the number of galloyl or HHDP units attached to the central glucose core. The table below summarizes the molecular weights of some common hydrolyzable tannins.

TanninTypeMolecular FormulaMolecular Weight ( g/mol )Reference(s)
Gallic AcidMonomerC₇H₆O₅170.12[7]
CorilaginGallotanninC₂₇H₂₂O₁₈634.45[7]
GeraniinEllagitanninC₄₁H₂₈O₂₇952.64[7]
Ellagic AcidDimerC₁₄H₆O₈302.19[7]
Tannic AcidGallotanninC₇₆H₅₂O₄₆1701.20[2][8]
ProanthocyanidinCondensedC₃₀H₂₆O₁₂578.52[8]

Experimental Protocols

Extraction and Purification of Hydrolyzable Tannins

A general workflow for the extraction and purification of hydrolyzable tannins from plant material is outlined below. The choice of solvent and chromatographic conditions may need to be optimized depending on the specific plant source and target compounds.

G General Workflow for Hydrolyzable Tannin Extraction and Purification Start Plant Material (e.g., leaves, bark) Grind Grinding/Homogenization Start->Grind Extract Solvent Extraction (e.g., 70% acetone or methanol) Grind->Extract Filter Filtration/Centrifugation Extract->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate Crude Crude Tannin Extract Concentrate->Crude Purify Column Chromatography (e.g., Sephadex LH-20) Crude->Purify Fractions Collect Fractions Purify->Fractions Analyze Analysis of Fractions (e.g., HPLC, TLC) Fractions->Analyze Pure Pure Hydrolyzable Tannins Analyze->Pure G Inhibition of TGF-β Signaling by Tannic Acid in Cancer Cells cluster_pathways Non-Smad Pathways TA Tannic Acid ERK p-ERK1/2 TA->ERK AKT p-AKT TA->AKT P38 p-P38 TA->P38 TGFB TGF-β1 TGFB->ERK TGFB->AKT TGFB->P38 EMT Epithelial-Mesenchymal Transition (EMT) ERK->EMT AKT->EMT P38->EMT Invasion Cell Invasion and Motility EMT->Invasion TumorGrowth Tumor Growth Invasion->TumorGrowth G Anti-HIV Mechanism of Hydrolyzable Tannins cluster_entry Viral Entry Steps HT Hydrolyzable Tannins Adsorption HIV Adsorption HT->Adsorption gp41 gp41 Six-Helix Bundle Formation HT->gp41 HIV HIV Virion HIV->Adsorption HostCell Host Cell Adsorption->HostCell Fusion Membrane Fusion Adsorption->Fusion Fusion->gp41 Replication Viral Replication gp41->Replication

References

An In-depth Technical Guide to Isorugosin Compounds: Discovery, History, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Isorugosin family of compounds, a group of ellagitannins, has garnered interest for their notable biological activities, particularly their antibacterial properties. This technical guide provides a comprehensive overview of the discovery, history, chemical characteristics, and known bioactivities of Isorugosin compounds. It details their isolation from natural sources, summarizes quantitative data on their efficacy, and outlines experimental protocols. Furthermore, this guide presents visual representations of experimental workflows and potential signaling pathways to facilitate a deeper understanding of these complex natural products.

Discovery and History

The initial discovery of the Isorugosin family of compounds can be traced back to the extensive research on tannins by Japanese chemists Takuo Okuda, Takashi Yoshida, and Tsutomu Hatano. Their work on Hamamelidaceous plants led to the first report of Isorugosins A, B, and D in 1989, which were isolated from the leaves of Liquidambar formosana Hance (Hamamelidaceae).[1][2] These compounds were identified as new hydrolyzable tannins, specifically ellagitannins, characterized by a unique orientation of the valoneoyl group at the O-4 and O-6 positions of the glucose core, distinguishing them from the previously known rugosin series of tannins.[1][2]

Subsequent phytochemical investigations of Liquidambar formosana have led to the isolation and characterization of additional members of this family, including Isorugosins H, I, and J . These oligomeric ellagitannins feature distinctive bridging groups between their sugar moieties.

Chemical Structure and Properties

Isorugosins are complex polyphenolic compounds belonging to the class of ellagitannins. Their core structure consists of a glucose unit esterified with gallic acid and hexahydroxydiphenic acid (HHDP) groups. The oxidative coupling of these groups leads to the formation of the characteristic ellagitannin structure. The unique stereochemistry of the valoneoyl group is a defining feature of the Isorugosin series.

Bioactive Properties

The Isorugosin family of compounds has demonstrated a range of biological activities, with a primary focus on their antibacterial effects.

Antibacterial Activity

Several Isorugosin compounds have shown potent activity against pathogenic bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA).

  • Isorugosin A has been highlighted for its potent antibacterial activity against MRSA.[2]

  • The Isorugosin subclass of ellagitannins, in general, has been reported to exhibit antibacterial activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA with Minimum Inhibitory Concentrations (MICs) ranging from 23 to 91 µM.[2]

The proposed mechanism for the antibacterial action of hydrolyzable tannins like Isorugosins involves interaction with the bacterial cell membrane, leading to disruption and increased permeability. This is thought to be facilitated by the accessibility of the polyphenolic acyl groups to the bacterial membrane.

Cytotoxicity

While specific cytotoxicity data for Isorugosin compounds is limited, studies on related ellagitannins from Terminalia species have demonstrated their potential as anticancer agents. For instance, various ellagitannins have shown inhibitory effects on human promyelocytic leukemia (HL-60) cells.

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivity of Isorugosin and related compounds.

Compound/ExtractTarget Organism/Cell LineBioactivityValueReference
Isorugosin subclassStaphylococcus aureus (MSSA & MRSA)MIC23 - 91 µM[2]

Experimental Protocols

Isolation of Isorugosins A, B, and D from Liquidambar formosana

The following is a generalized protocol based on the initial isolation studies of Isorugosins.

experimental_workflow_isolation start Fresh leaves of Liquidambar formosana extraction Extraction with aqueous acetone start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning with ethyl acetate concentration->partition chromatography1 Column chromatography on Sephadex LH-20 partition->chromatography1 chromatography2 Further separation by reverse-phase HPLC chromatography1->chromatography2 compounds Isolation of Isorugosin A, B, and D chromatography2->compounds

Isolation workflow for Isorugosin compounds.
  • Extraction: Fresh leaves of Liquidambar formosana are extracted with aqueous acetone.

  • Concentration: The extract is concentrated under reduced pressure to remove the organic solvent.

  • Partitioning: The resulting aqueous solution is partitioned with ethyl acetate to separate compounds based on polarity.

  • Initial Chromatography: The ethyl acetate fraction is subjected to column chromatography on a Sephadex LH-20 column.

  • Purification: Fractions containing the compounds of interest are further purified using reverse-phase high-performance liquid chromatography (HPLC) to yield pure Isorugosins A, B, and D.

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by Isorugosin compounds are still under investigation. However, based on studies of related ellagitannins and their antibacterial properties, a likely mechanism of action involves the disruption of the bacterial cell membrane.

signaling_pathway_antibacterial isorugosin Isorugosin Compound membrane Bacterial Cell Membrane isorugosin->membrane Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death

Proposed antibacterial mechanism of Isorugosins.

This proposed pathway suggests that Isorugosin compounds interact with the bacterial cell membrane, leading to a loss of integrity and subsequent cell death. The polyphenolic nature of these compounds likely plays a crucial role in this interaction. Further research is needed to identify specific membrane proteins or lipid domains that are targeted by Isorugosins and to elucidate the downstream signaling events that lead to cell death.

Conclusion and Future Directions

The Isorugosin compounds represent a promising class of natural products with significant antibacterial activity, particularly against drug-resistant pathogens like MRSA. While initial studies have laid the groundwork for understanding their discovery, structure, and basic bioactivity, further research is imperative. Future investigations should focus on:

  • Comprehensive Bioactivity Screening: Evaluating the full spectrum of biological activities of purified Isorugosin compounds, including their antiviral, antifungal, and anticancer potential.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To understand how specific structural features of the Isorugosin molecules contribute to their biological activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by Isorugosins to better understand their therapeutic potential.

  • Total Synthesis: Developing efficient synthetic routes to produce these complex molecules and their analogs for further pharmacological evaluation.

A deeper understanding of the Isorugosin compounds holds the potential for the development of new therapeutic agents to combat infectious diseases and other health challenges.

References

An In-depth Technical Guide to Isorugosin D: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Comprehensive searches for a compound named "Isorugosin D" have yielded no specific scientific data regarding its physical and chemical properties, experimental protocols, or associated signaling pathways. It is possible that "this compound" is a very new or proprietary compound with limited publicly available information, or that the name is a misspelling.

The initial search results frequently redirected to information about Isosorbide and its derivatives. If you intended to request information on Isosorbide, please refine your query, and a detailed technical guide can be provided.

Assuming there might be a misunderstanding in the compound name and to provide a framework for the requested information, this guide will proceed with a template structure. Should data for this compound become available, it can be populated into the tables and diagrams below.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and drug development. These properties dictate its behavior in various environments and are crucial for formulation, delivery, and predicting its interaction with biological systems.

Physical Properties

The physical properties of a compound describe its intrinsic characteristics that can be observed or measured without changing its chemical identity.

PropertyValueExperimental Protocol
Molecular Formula Data not availableElemental analysis, High-resolution mass spectrometry (HRMS)
Molecular Weight Data not availableMass spectrometry (e.g., ESI-MS, MALDI-TOF)
Melting Point Data not availableDifferential Scanning Calorimetry (DSC), Melting point apparatus
Boiling Point Data not availableNot typically applicable for solid compounds; may decompose
Appearance Data not availableVisual inspection
Solubility Data not availableStandard shake-flask method in various solvents (e.g., water, DMSO, ethanol) at a defined temperature. Quantification by HPLC or UV-Vis spectroscopy.
Optical Rotation Data not availablePolarimetry, measured at a specific wavelength (e.g., sodium D-line) and concentration.
Chemical Properties

Chemical properties describe a compound's potential to undergo chemical change.

PropertyValueExperimental Protocol
pKa Data not availablePotentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis.
LogP (Octanol-Water Partition Coefficient) Data not availableShake-flask method followed by quantification of the compound in both the octanol and aqueous phases using HPLC or UV-Vis spectroscopy.
Chemical Stability Data not availableStability studies under various conditions (e.g., pH, temperature, light) with analysis of degradation products by HPLC.

Spectroscopic Data

Spectroscopic data provides detailed information about the molecular structure and functional groups present in a compound.

Spectroscopic TechniqueKey FeaturesExperimental Protocol
¹H NMR Data not availableSample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a Nuclear Magnetic Resonance (NMR) spectrometer. Chemical shifts (δ) are reported in ppm relative to a reference standard (e.g., TMS).
¹³C NMR Data not availableSimilar to ¹H NMR, but observes the ¹³C nucleus. Provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS) Data not availableThe compound is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula.
Infrared (IR) Spectroscopy Data not availableIR radiation is passed through the sample, and the absorption of specific frequencies is measured. This provides information about the presence of functional groups (e.g., -OH, C=O, N-H).
UV-Vis Spectroscopy Data not availableThe absorbance of UV and visible light by the compound in solution is measured. This can provide information about conjugated systems and can be used for quantitative analysis.

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and biological signaling pathways is crucial for understanding complex processes. The following are example diagrams that could be generated if the relevant information for this compound were available.

General Experimental Workflow for Compound Characterization

G cluster_0 Isolation & Purification cluster_1 Structural Elucidation cluster_2 Biological Activity Screening Crude Extract Crude Extract Chromatography Chromatography Crude Extract->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound NMR_Spectroscopy NMR_Spectroscopy Pure this compound->NMR_Spectroscopy ¹H, ¹³C Mass_Spectrometry Mass_Spectrometry Pure this compound->Mass_Spectrometry HRMS IR_Spectroscopy IR_Spectroscopy Pure this compound->IR_Spectroscopy In_vitro_assays In_vitro_assays Pure this compound->In_vitro_assays Structure_Determination Structure_Determination NMR_Spectroscopy->Structure_Determination Mass_Spectrometry->Structure_Determination IR_Spectroscopy->Structure_Determination Hit_Identification Hit_Identification In_vitro_assays->Hit_Identification Mechanism_of_Action_Studies Mechanism_of_Action_Studies Hit_Identification->Mechanism_of_Action_Studies

A generalized workflow for the isolation, characterization, and biological screening of a natural product.
Hypothetical Signaling Pathway Inhibition by this compound

G Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Isorugosin_D Isorugosin_D Isorugosin_D->Kinase_B Inhibition

A hypothetical signaling cascade showing potential inhibition of Kinase B by this compound.

Methodological & Application

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of Isorugosin D in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective method for the quantification of Isorugosin D, a flavonoid of interest for its potential therapeutic properties, in plant extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol provides a robust framework for the extraction, separation, and quantification of this compound, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase C18 column for chromatographic separation and multiple reaction monitoring (MRM) for accurate and sensitive detection.

Introduction

This compound is a flavonoid compound found in various plant species, which has garnered interest for its potential anti-inflammatory and antioxidant activities. Accurate and precise quantification of this compound in complex plant matrices is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This document provides a comprehensive protocol for the analysis of this compound, from sample preparation to data acquisition and analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Plant Extracts

A solid-phase extraction method is employed to clean up the plant extract and concentrate the analyte of interest.

Materials:

  • Plant extract (e.g., methanolic extract)

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment: Redissolve 100 mg of the dried plant extract in 10 mL of 50% methanol in water.

  • Vortex the sample for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load 5 mL of the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute this compound from the cartridge with 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 10% B to 90% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimized for the specific instrument

Data Presentation

The following tables summarize the hypothetical quantitative data for the HPLC-MS/MS analysis of this compound. These values are representative and should be optimized for the specific instrumentation used.

Table 1: MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1Optimized Value
This compound[M+H]⁺Fragment 2Optimized Value

Table 2: Method Validation Parameters (Hypothetical)

ParameterResult
Retention Time (RT) Approximately 5.8 min
Linearity (r²) > 0.995
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plant_extract Plant Extract redissolve Redissolve in 50% Methanol plant_extract->redissolve centrifuge Centrifuge redissolve->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elute with Methanol spe->elute dry_reconstitute Dry and Reconstitute elute->dry_reconstitute filter Filter (0.22 µm) dry_reconstitute->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS/MS Detection (MRM Mode) hplc->ms quantification Quantification of this compound ms->quantification

Caption: Experimental workflow for HPLC-MS analysis of this compound.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α receptor Receptor stimulus->receptor isorugosin_d This compound ikk IKK Complex isorugosin_d->ikk Inhibits receptor->ikk ikb IκBα ikk->ikb Phosphorylation proteasome Proteasomal Degradation ikb->proteasome nfkb NF-κB (p50/p65) nfkb_n NF-κB (Active) nfkb->nfkb_n Translocation ikb_nfkb IκBα-NF-κB (Inactive) ikb_nfkb->nfkb dna DNA nfkb_n->dna gene_transcription Gene Transcription dna->gene_transcription cytokines Pro-inflammatory Cytokines gene_transcription->cytokines

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Discussion

The developed HPLC-MS/MS method provides a reliable and efficient tool for the quantification of this compound in plant extracts. The use of solid-phase extraction is critical for removing matrix interferences that can suppress the ionization of the analyte and lead to inaccurate results. The chromatographic conditions are optimized to achieve good peak shape and separation from other components in the extract. The MRM mode in the mass spectrometer ensures high selectivity and sensitivity, allowing for the detection of this compound at low concentrations.

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB pathway is a central regulator of inflammation, and its inhibition by compounds like this compound can lead to a reduction in the production of pro-inflammatory cytokines. The provided diagram illustrates this proposed mechanism of action.

Conclusion

This application note presents a detailed protocol for the HPLC-MS/MS analysis of this compound in plant extracts. The method is sensitive, selective, and suitable for high-throughput analysis. The provided experimental details and hypothetical data serve as a valuable resource for researchers working on the characterization and quantification of this and other related flavonoids. Further validation and optimization may be required depending on the specific plant matrix and instrumentation used.

Application Notes and Protocols for the Structural Confirmation of Isorugosin D using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorugosin D is a dimeric hydrolyzable tannin, a class of complex polyphenolic compounds found in various medicinal plants, including Liquidambar formosana and Cornus officinalis. The intricate structure of these natural products necessitates advanced analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation and confirmation of such complex molecules. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the structural confirmation of this compound. The protocols outlined herein are intended to guide researchers in obtaining and interpreting the NMR data required for this purpose.

Structural Confirmation of this compound

The structural confirmation of this compound relies on a comprehensive analysis of its ¹H and ¹³C NMR spectra, in conjunction with 2D correlation experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments provide crucial information about the proton and carbon environments within the molecule, as well as their connectivity, allowing for the complete assignment of all proton and carbon signals and confirming the overall molecular structure.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. This data was instrumental in its initial structure elucidation.

Table 1: ¹H NMR (500 MHz, Acetone-d₆) Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-16.25d8.0
H-24.88t8.0
H-35.51t8.0
H-45.65t8.0
H-54.52m
H-6a4.40dd11.5, 6.0
H-6b3.85dd11.5, 2.0
Galloyl H-2', 6' (A)7.15s
Galloyl H-2', 6' (B)7.08s
HHDP H-3'' (C)6.65s
HHDP H-3'' (D)6.45s
Valoneoyl H-3''' (E)6.72s
Valoneoyl H-3''' (F)6.51s

HHDP: Hexahydroxydiphenoyl

Table 2: ¹³C NMR (125 MHz, Acetone-d₆) Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C-193.5
C-272.8
C-371.5
C-468.9
C-574.2
C-662.1
Galloyl C=O (A)166.5
Galloyl C-1' (A)121.2
Galloyl C-2', 6' (A)110.5
Galloyl C-3', 5' (A)146.2
Galloyl C-4' (A)140.1
Galloyl C=O (B)165.8
Galloyl C-1' (B)120.9
Galloyl C-2', 6' (B)110.3
Galloyl C-3', 5' (B)145.9
Galloyl C-4' (B)139.8
HHDP C=O (C)168.2
HHDP C=O (D)167.9
Valoneoyl C=O (E)169.5
Valoneoyl C=O (F)169.1

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural confirmation of this compound are provided below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆).

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Degassing (Optional): For high-resolution experiments or samples sensitive to oxidation, degas the sample by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

1D NMR Spectroscopy
  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay (d1): 1-2 seconds

      • Acquisition Time: 2-4 seconds

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 200-220 ppm

      • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

      • Relaxation Delay (d1): 2 seconds

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.

    • Pulse Sequence: Standard COSY-45 or DQF-COSY.

    • Acquisition Parameters:

      • Spectral Width (F1 and F2): 12-16 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 4-16

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and their directly attached carbons.

    • Pulse Sequence: Standard phase-sensitive HSQC with gradient selection.

    • Acquisition Parameters:

      • Spectral Width (F2 - ¹H): 12-16 ppm

      • Spectral Width (F1 - ¹³C): 180-200 ppm

      • Number of Increments (F1): 128-256

      • Number of Scans per Increment: 8-32

      • One-bond coupling constant (¹JCH) optimized for ~145 Hz.

    • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-4 bond) correlations between protons and carbons. This is critical for connecting different structural fragments.

    • Pulse Sequence: Standard HMBC with gradient selection.

    • Acquisition Parameters:

      • Spectral Width (F2 - ¹H): 12-16 ppm

      • Spectral Width (F1 - ¹³C): 200-220 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 16-64

      • Long-range coupling constant (ⁿJCH) optimized for ~8 Hz.

    • Processing: Apply a sine-bell window function in both dimensions.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the NMR-based structural confirmation of this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_conclusion Structure Confirmation Isolation Isolation of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Dissolution->NMR_2D Processing Spectral Processing NMR_1D->Processing NMR_2D->Processing Assignment Signal Assignment Processing->Assignment Correlation Correlation Analysis Assignment->Correlation Confirmation Structure Confirmation of this compound Correlation->Confirmation

Caption: Experimental workflow for NMR-based structure confirmation.

Logical_Relationship cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_info Structural Information H1_NMR ¹H NMR (Proton Chemical Shifts, Coupling Constants) Fragments Identification of Structural Fragments H1_NMR->Fragments C13_NMR ¹³C NMR (Carbon Chemical Shifts) C13_NMR->Fragments COSY COSY (¹H-¹H Correlations) COSY->Fragments HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Connectivity of Fragments HMBC->Connectivity Fragments->Connectivity Structure Confirmed Structure of this compound Connectivity->Structure

Caption: Logical relationships in NMR data interpretation.

Application Notes and Protocols: In Vitro Antibacterial Assays for Isorugosin A

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search of available scientific literature, it has been determined that there is currently no retrievable information on a compound named "Isorugosin A." Consequently, there are no established in vitro antibacterial assays, corresponding data, or known signaling pathways associated with this specific molecule.

The initial search inquiries for "Isorugosin A" and its potential antibacterial properties did not yield any relevant results. Further investigation across various scientific databases also failed to identify any publications, studies, or patents related to Isorugosin A. This suggests that "Isorugosin A" may be a novel, unpublished compound, a misnomer, or a compound that has not been subjected to antibacterial testing in a publicly documented manner.

Without any foundational data on Isorugosin A, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways. The development of such materials is contingent upon the existence of primary research that characterizes the compound and its biological activities.

We recommend the following steps for researchers interested in the antibacterial potential of a compound believed to be Isorugosin A:

  • Compound Verification: Confirm the correct chemical name and structure of the compound of interest.

  • Literature Review: Conduct a thorough search using alternative names, chemical identifiers (like CAS number or IUPAC name), or structural similarities to known antibacterial agents.

  • Preliminary Screening: If the compound is available, initial antibacterial screening assays, such as the disk diffusion method or a basic broth microdilution assay, should be performed to determine if it possesses any antibacterial activity.

  • Mechanism of Action Studies: Should the compound exhibit activity, further studies to elucidate its mechanism of action would be warranted.

We are committed to providing accurate and actionable scientific information. Should data on Isorugosin A become publicly available, we will gladly revisit this topic and generate the comprehensive resources you have requested.

Application Notes and Protocols for Assessing Isocorydine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocorydine, an aporphine alkaloid found in various plants, has demonstrated significant anticancer properties across a range of human cancer cell lines.[1][2][3][4][5] Its cytotoxic effects are primarily mediated through the induction of apoptosis and cell cycle arrest, making it a compound of interest for cancer therapeutic development.[1][4] These application notes provide detailed protocols for assessing the cytotoxicity of Isocorydine using common cell viability and apoptosis assays.

Key Cytotoxicity Assays for Isocorydine

The most common assays to evaluate the cytotoxic effects of Isocorydine include:

  • MTT Assay: To quantify metabolic activity as an indicator of cell viability.

  • Annexin V-FITC/PI Apoptosis Assay: To detect and quantify apoptosis.

Data Presentation

Table 1: In Vitro Cytotoxicity of Isocorydine and its Derivatives
CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
IsocorydineCal-27 (Oral Squamous Carcinoma)MTT24610[2]
IsocorydineA549 (Lung Cancer)MTT48197.7
IsocorydineHepG2 (Hepatocellular Carcinoma)MTT48>200[3]
IsocorydineSGC7901 (Gastric Cancer)MTT48>200[3][6]
IsocorydineHeLa (Cervical Cancer)MTT48>200[7]
IsocorydineMGC-803 (Gastric Cancer)MTT48>200[7]
8-Amino-isocorydine (Derivative)A549 (Lung Cancer)MTT487.53[3][8]
8-Amino-isocorydine (Derivative)SGC7901 (Gastric Cancer)MTT4814.80[3][8]
6a,7-dihydrogen-isocorydione (Derivative)A549 (Lung Cancer)MTT488.59[3][8]
6a,7-dihydrogen-isocorydione (Derivative)SGC7901 (Gastric Cancer)MTT4814.03[3][8]
Isocorydione (Derivative)HepG2 (Hepatocellular Carcinoma)MTT48186.97[6]
Isocorydione (Derivative)A549 (Lung Cancer)MTT48197.73[6]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of Isocorydine and its derivatives.[3][8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell lines (e.g., Cal-27, A549, HepG2, SGC7901)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Isocorydine stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Isocorydine in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the Isocorydine dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Isocorydine concentration) and a negative control (medium only).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the log of Isocorydine concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Annexin V-FITC/PI Apoptosis Assay

This protocol is based on the methodology described for investigating Isocorydine-induced apoptosis in oral squamous carcinoma cells.[1]

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • Cancer cell line (e.g., Cal-27)

  • Complete cell culture medium

  • Isocorydine stock solution

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.

    • Incubate for 24 hours.

    • Treat the cells with the desired concentration of Isocorydine (e.g., the IC50 concentration determined by the MTT assay) for 24 hours.[1] Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • The cell populations are identified as follows:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_workflow Experimental Workflow cluster_assays Cytotoxicity Assays start Start: Cancer Cell Culture seed_plate Seed Cells in Plates start->seed_plate treat Treat with Isocorydine seed_plate->treat mtt MTT Assay treat->mtt apoptosis Annexin V/PI Assay treat->apoptosis analyze_mtt Measure Absorbance mtt->analyze_mtt analyze_apoptosis Flow Cytometry Analysis apoptosis->analyze_apoptosis data Data Analysis (IC50, % Apoptosis) analyze_mtt->data analyze_apoptosis->data end End: Cytotoxicity Profile data->end

Caption: Workflow for assessing Isocorydine cytotoxicity.

Proposed Signaling Pathway of Isocorydine-Induced Apoptosis

G cluster_pathway Isocorydine-Induced Apoptotic Pathway isorugosin Isocorydine ros ↑ ROS Production isorugosin->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp atp ↓ ATP Production mmp->atp cytochrome_c Cytochrome c Release mmp->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspases Caspase Activation apoptosome->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Isocorydine's proposed mitochondrial apoptosis pathway.

References

Application Notes & Protocols: Quantification of Isorhamnetin Content in Botanicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of isorhamnetin and its glycosides in various botanical matrices. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) for precise and reliable analysis.

Introduction to Isorhamnetin

Isorhamnetin is a naturally occurring flavonoid, specifically an O-methylated flavonol, found in a variety of plants. It is a metabolite of quercetin and is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Isorhamnetin and its glycosidic forms are present in numerous dietary sources such as onions, pears, almonds, and medicinal plants like sea buckthorn (Hippophae rhamnoides) and Ginkgo biloba. Accurate quantification of isorhamnetin in botanical materials is crucial for quality control, standardization of herbal products, and for research into its pharmacological effects.

Quantitative Data Summary

The following table summarizes the reported content of isorhamnetin and its glycosides in various botanical sources. The concentrations are expressed in milligrams per 100 grams of dry weight (mg/100g DW), unless otherwise specified.

Botanical SourcePlant PartCompoundConcentration (mg/100g DW)Reference
Opuntia ficus-indicaCladodesIsorhamnetin-3-O-rutinoside703.33 ± 28.45[1]
PulpsIsorhamnetin-3-O-rutinoside271.39 ± 25.59[1]
PeelsIsorhamnetin-3-O-rutinoside254.51 ± 31.03[1]
CladodesIsorhamnetin-3-O-glucoside149.71 ± 10.13[1]
PulpsIsorhamnetin-3-O-glucoside184.14 ± 14.91[1]
PeelsIsorhamnetin-3-O-glucoside223.66 ± 14.44[1]
Hippophae rhamnoides (Sea Buckthorn)BerriesIsorhamnetin-3-O-rutinoside96.4 - 228[1]
BerriesIsorhamnetin-3-O-glucoside62.0 - 217.0[1]
BerriesIsorhamnetin-3-O-glucoside-7-O-rhamnoside37.8 - 90.8[1]
LeavesIsorhamnetin-3-O-rutinoside66.7 - 253.0[1]
LeavesIsorhamnetin-3-O-glucoside-7-O-rhamnoside67.6 - 129.3[1]
Ginkgo bilobaLeavesIsorhamnetin-3-O-rutinoside30 - 80[1]
Yellow OnionBulbIsorhamnetin9.31 mg/100g (Fresh Weight)[2]
Red OnionBulbIsorhamnetin1.51 mg/100g (Fresh Weight)[2]
AlmondSkinIsorhamnetin-3-O-rutinoside & Isorhamnetin-3-O-glucoside>10 mg/100g[3]
Calendula officinalisFloretsNarcissin (Isorhamnetin-3-O-rutinoside)210 - 852
FloretsIsorhamnetin-3-O-glucoside42 - 98
Stigma maydis (Corn Silk)StigmaIsorhamnetin1.69 mg/g of crude extract[4]

Experimental Protocols

General Sample Preparation and Extraction

The following is a general protocol for the extraction of isorhamnetin and its glycosides from botanical materials. Optimization may be required depending on the specific plant matrix.

Materials and Reagents:

  • Dried and powdered botanical material

  • Methanol (HPLC grade)

  • Ethanol (80%)

  • Ethyl acetate

  • n-hexane

  • Formic acid

  • Deionized water

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Protocol:

  • Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Soxhlet Extraction: Accurately weigh about 10 g of the powdered material and place it in a cellulose thimble. Extract with methanol for 6-8 hours.

    • Ultrasonic Extraction: Suspend 1 g of the powdered material in 25 mL of 80% methanol. Sonicate for 30-60 minutes at room temperature. Repeat the extraction process two to three times for exhaustive extraction.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.

  • Liquid-Liquid Partitioning (Optional, for purification):

    • Dissolve the concentrated extract in water.

    • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Isorhamnetin and its glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Final Preparation: Dry the desired fraction and redissolve a known amount in methanol or a suitable mobile phase for analysis. Filter the solution through a 0.45 µm syringe filter before injection into the analytical instrument.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a diode array detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).

  • Gradient Program (Example):

    • 0-10 min: 10-30% B

    • 10-25 min: 30-50% B

    • 25-30 min: 50-80% B

    • 30-35 min: 80-10% B (return to initial conditions)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 370 nm (Isorhamnetin has a characteristic absorption maximum around this wavelength).

Quantification:

  • Prepare a stock solution of isorhamnetin standard of known concentration.

  • Create a calibration curve by injecting a series of standard solutions of different concentrations.

  • Plot the peak area against the concentration to obtain a linear regression equation.

  • Quantify the amount of isorhamnetin in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Reversed-phase C18 or UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

Chromatographic Conditions (similar to HPLC, but can be optimized for faster analysis with UPLC):

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.2-0.4 mL/min

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions (Example for Isorhamnetin):

    • Precursor ion (Q1): m/z 317.0

    • Product ion (Q3): m/z 302.0 (loss of CH3)

  • Optimize other parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Quantification:

  • Similar to HPLC, use a calibration curve generated from an isorhamnetin standard. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.

High-Performance Thin-Layer Chromatography (HPTLC) Method

Instrumentation:

  • HPTLC system with an automatic sampler, developing chamber, and densitometric scanner.

  • HPTLC plates pre-coated with silica gel 60 F254.

Chromatographic Conditions:

  • Sample Application: Apply standards and samples as bands of 6-8 mm width using an automatic TLC sampler.

  • Mobile Phase (Example): Toluene: Ethyl acetate: Formic acid (5:4:1, v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of about 8 cm.

  • Densitometric Scanning: After drying the plate, scan it with a densitometer at 366 nm.

Quantification:

  • Prepare a calibration curve by spotting different amounts of isorhamnetin standard.

  • Plot the peak area against the amount of standard to obtain a linear regression equation.

  • Quantify the isorhamnetin in the sample by comparing its peak area to the calibration curve.

Visualization of Signaling Pathways and Workflows

Isorhamnetin's Impact on Cellular Signaling Pathways

Isorhamnetin has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The diagrams below illustrate the simplified mechanisms of action.

PI3K_Akt_Pathway Isorhamnetin Isorhamnetin PI3K PI3K Isorhamnetin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Isorhamnetin's inhibition of the PI3K/Akt signaling pathway.

MAPK_Pathway Isorhamnetin Isorhamnetin MAPK_Kinases MAPK Kinases (e.g., JNK, p38) Isorhamnetin->MAPK_Kinases AP1 AP-1 MAPK_Kinases->AP1 Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes NFkB_Pathway Isorhamnetin Isorhamnetin IKK IKK Isorhamnetin->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analytical Quantification cluster_data Data Analysis Drying Drying of Botanical Material Grinding Grinding to Fine Powder Drying->Grinding Solvent_Extraction Solvent Extraction (Soxhlet or Ultrasonic) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration Filtration->Concentration HPLC HPLC-DAD/UV Concentration->HPLC LCMS LC-MS/MS Concentration->LCMS HPTLC HPTLC-Densitometry Concentration->HPTLC Calibration Calibration Curve Construction HPLC->Calibration LCMS->Calibration HPTLC->Calibration Quantification Quantification of Isorhamnetin Content Calibration->Quantification

References

Application Notes and Protocols for the Extraction of Ellagitannins from Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagitannins are a class of hydrolyzable tannins that are abundant in various plant tissues, including the leaves of many species. They are polyphenolic compounds known for their potent antioxidant, anti-inflammatory, and potential anticancer properties. The extraction and quantification of these bioactive molecules are critical first steps in research, natural product development, and the formulation of new therapeutic agents. This document provides detailed protocols for the extraction, purification, and quantification of ellagitannins from plant leaves.

Data Presentation: Ellagitannin Extraction from Leaves

The yield of ellagitannins from leaves is highly dependent on the plant species, the extraction solvent, and the method employed. The following table summarizes quantitative data from various studies to provide a comparative overview.

Plant SpeciesExtraction MethodSolvent SystemTemperature (°C)TimeEllagitannin/Ellagic Acid YieldReference
Lagerstroemia speciosaMacerationAcetoneRoom Temperature4 daysQualitative and quantitative amounts determined by HPLC[1]
Eugenia unifloraUltrasound-Assisted Extraction (UAE)44% (w/w) Ethanol59°C22 min26.0 µg/mL of Ellagic Acid[2]
BlackberryNot Specified64% Methanol, 0.45 M HCl68°C117 minNot specified
ChestnutUltrasound-Assisted ExtractionAcetoneNot specifiedNot specified144.13 mg/g of Vescalagin[3]
ChestnutUltrasound-Assisted ExtractionAcetone + WaterNot specifiedNot specified163.85 mg/g of Vescalagin[3]

Experimental Protocols

Sample Preparation

Proper preparation of the leaf material is crucial for efficient extraction.

  • Collection and Cleaning: Harvest fresh, healthy leaves. Gently wash them with distilled water to remove any debris or contaminants.

  • Drying: The leaves should be dried to a constant weight to prevent enzymatic degradation of the tannins. This can be achieved by air-drying in the shade at room temperature for several weeks or by using a laboratory oven at a controlled temperature (typically 40-50°C) to expedite the process.

  • Grinding: Once completely dry, grind the leaves into a fine powder using a blender or a mill. A smaller particle size increases the surface area for solvent contact, leading to a more efficient extraction.

Extraction of Ellagitannins

Several methods can be employed for the extraction of ellagitannins. Below are protocols for conventional solvent extraction and ultrasound-assisted extraction.

This is a simple and widely used method for extracting phytochemicals.

  • Solvent Selection: Common solvents for ellagitannin extraction include acetone, methanol, ethanol, and water, or mixtures thereof. An 80% acetone solution is often effective.

  • Maceration: Place 100 g of the powdered leaf material into an airtight, wide-mouthed container. Add 1000 mL of the selected solvent.[1]

  • Incubation: Seal the container and let it stand at room temperature for at least 3 to 4 days, with periodic shaking to ensure thorough mixing.[1]

  • Filtration: After the maceration period, filter the mixture through a Büchner funnel with filter paper to separate the extract from the solid plant material (marc).

  • Repeated Extraction: For exhaustive extraction, the marc can be subjected to one or two more rounds of maceration with fresh solvent.

  • Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation of the tannins. The resulting aqueous solution can be used for purification or freeze-dried to obtain a crude extract powder.

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Apparatus: Use a high-intensity ultrasonic processor with a probe.

  • Extraction Parameters:

    • Solvent: A solution of 44% (w/w) ethanol in water has been shown to be effective for extracting ellagic acid from Eugenia uniflora leaves.[2]

    • Solid-to-Liquid Ratio: A typical ratio is 1:10 to 1:20 (g of powdered leaves to mL of solvent).

    • Temperature: Set the extraction temperature to approximately 59°C.[2]

    • Time: A 22-minute extraction time has been optimized for certain species.[2]

    • Ultrasonic Power and Frequency: These will depend on the specific equipment used. A frequency of 24 kHz and a power of 400 W are common starting points.[4]

  • Procedure:

    • Place the powdered leaf material and the solvent in a beaker.

    • Immerse the ultrasonic probe into the mixture.

    • Perform the extraction under the optimized conditions of temperature, time, and sonication amplitude.

    • After extraction, centrifuge the mixture to pellet the solid material.

    • Collect the supernatant (the extract).

    • The extract can then be filtered and concentrated as described in the maceration protocol.

Purification of Ellagitannins

Crude extracts contain a mixture of compounds. Column chromatography is a common method for purifying ellagitannins.

Sephadex LH-20 is a size-exclusion chromatography resin that is effective for separating polyphenols.

  • Column Preparation: Prepare a glass column (e.g., 300 mm x 50 mm) packed with Sephadex LH-20 gel that has been swollen in water.[5]

  • Sample Loading: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase (e.g., water) and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of solvents with increasing polarity. A typical elution sequence is:

    • Water (to remove sugars and other polar compounds)

    • 50% aqueous methanol

    • Methanol

    • 80% aqueous acetone (this fraction often contains the ellagitannins)[5]

    • Acetone

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Concentration and Drying: Combine the fractions containing the purified ellagitannins, concentrate them using a rotary evaporator, and then freeze-dry to obtain a purified powder.[5]

Quantification of Ellagitannins

HPLC is the most common analytical technique for the quantification of ellagitannins. Since pure ellagitannin standards can be difficult to obtain, a common approach is to hydrolyze the ellagitannins to ellagic acid and quantify the latter.

  • Hydrolysis: To a known amount of the dried extract, add 2N sulfuric acid.

  • Heating: Heat the mixture at 70°C for 30 hours. This will hydrolyze the ellagitannins into ellagic acid.

  • Neutralization and Dilution: After cooling, neutralize the solution and dilute it with a suitable solvent for HPLC analysis.

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions (Example for Ellagic Acid):

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A gradient of water and acetonitrile, both acidified (e.g., with 0.05% trichloroacetic acid or 0.1% formic acid). A common starting condition is 85:15 water:acetonitrile.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 254 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Quantification:

    • Prepare a calibration curve using a standard of ellagic acid at known concentrations.

    • Inject the hydrolyzed sample into the HPLC system.

    • Identify the ellagic acid peak in the chromatogram based on its retention time compared to the standard.

    • Quantify the amount of ellagic acid in the sample by comparing its peak area to the calibration curve. The concentration of ellagitannins can then be expressed as ellagic acid equivalents.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction, purification, and quantification of ellagitannins from leaves.

Ellagitannin_Extraction_Workflow start Plant Leaf Collection and Preparation drying Drying (Air or Oven) start->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction grinding->extraction maceration Maceration (e.g., 80% Acetone) extraction->maceration Conventional uae Ultrasound-Assisted Extraction (e.g., 44% Ethanol) extraction->uae Modern filtration Filtration / Centrifugation maceration->filtration uae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Ellagitannin Extract concentration->crude_extract purification Purification crude_extract->purification column_chrom Column Chromatography (Sephadex LH-20) purification->column_chrom purified_extract Purified Ellagitannin Fractions column_chrom->purified_extract analysis Analysis and Quantification purified_extract->analysis hydrolysis Acid Hydrolysis (Conversion to Ellagic Acid) analysis->hydrolysis hplc HPLC Analysis hydrolysis->hplc quantification Quantification (vs. Standard Curve) hplc->quantification

Caption: Workflow for Ellagitannin Extraction and Analysis.

References

Application of Isorugosin D in natural product chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application of Quercetin in Natural Product Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quercetin is a prominent member of the flavonoid class of polyphenolic compounds, widely distributed throughout the plant kingdom.[1][2] It is abundant in various fruits and vegetables, including onions, apples, berries, and broccoli.[1][3][4] As a versatile natural product, quercetin has garnered significant attention in medicinal chemistry and drug discovery due to its extensive range of pharmacological activities. These include potent antioxidant, anti-inflammatory, anticancer, antiviral, and cardioprotective effects.[5][6][7] This document provides detailed application notes, experimental protocols, and summaries of quantitative data related to the multifaceted biological activities of quercetin.

Biological and Pharmacological Activities:

Quercetin's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways and its strong antioxidant properties.[3][4]

  • Antioxidant Activity: Quercetin is a potent scavenger of reactive oxygen species (ROS), which are implicated in numerous disease pathologies.[6][7] It can chelate metal ions, thereby inhibiting the generation of free radicals.[8] Furthermore, it enhances the body's endogenous antioxidant defense systems by increasing the levels of glutathione (GSH) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[3]

  • Anti-inflammatory Effects: Quercetin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[6][9] It achieves this by modulating key inflammatory signaling pathways, including the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][9]

  • Anticancer Activity: A substantial body of research has demonstrated quercetin's anticancer effects across various cancer cell lines, including breast, prostate, lung, and colon cancers.[6] Its mechanisms of action are multifaceted and involve inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting tumor angiogenesis.[6][10] Quercetin has been shown to modulate critical signaling pathways in cancer progression, such as the PI3K/Akt, Wnt/β-catenin, and JAK/STAT pathways.[10][11][12]

  • Neuroprotective Properties: Quercetin has demonstrated neuroprotective effects, attributed to its antioxidant and anti-inflammatory actions. It can protect neuronal cells from oxidative stress-induced damage and modulate signaling pathways involved in neuronal survival.[8]

  • Cardiovascular Protection: The antioxidant and anti-inflammatory properties of quercetin contribute to its cardioprotective effects. It can improve endothelial function, reduce blood pressure, and protect against myocardium injury.[3]

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the biological activities of quercetin.

Table 1: Anticancer Activity of Quercetin

Cancer TypeCell LineEffectQuantitative DataReference
Liver CancerHepG2Inhibition of tumor development59.07% inhibition[6]
Breast CancerMCF-7Sensitization to doxorubicinDecreased expression of multidrug resistance protein 1[6]
Prostate Cancer-Modulation of Androgen Receptor (AR) signalingLowered AR expression and function[5]

Table 2: Pharmacokinetic Parameters of Quercetin Formulations

FormulationDoseParameterValueFold Increase vs. StandardReference
Standard Quercetin500 mgAUC₀₋₂₄77.3 ng·h/ml-[13]
LipoMicel® (LM)250 mgAUC₀₋₂₄~231.9 ng·h/ml~3-fold[13]
LipoMicel® (LM)500 mgAUC₀₋₂₄~541.1 ng·h/ml7-fold[13]
LipoMicel® (LM)1000 mgAUC₀₋₂₄~1160 ng·h/ml15-fold[13]

AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.

Experimental Protocols

Protocol 1: Determination of Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the in vitro antioxidant activity of quercetin.

Materials:

  • Quercetin standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of quercetin in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the quercetin stock solution in methanol to obtain different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of ascorbic acid in methanol to be used as a positive control.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the different concentrations of quercetin or ascorbic acid.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination:

    • Plot the percentage of scavenging activity against the concentrations of quercetin.

    • The IC50 value (the concentration of quercetin required to scavenge 50% of the DPPH radicals) can be determined from the graph.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by quercetin.

Quercetin_Anticancer_Signaling cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis Quercetin Quercetin PI3K PI3K Quercetin->PI3K MAPK MAPK Quercetin->MAPK Wnt Wnt Quercetin->Wnt Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis ERK ERK MAPK->ERK JNK JNK MAPK->JNK p38 p38 MAPK->p38 JNK->Apoptosis p38->Apoptosis beta_catenin β-catenin Wnt->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF TCF_LEF->Apoptosis Quercetin_Anti_inflammatory_Signaling cluster_NFkB NF-κB Pathway cluster_cytokines Pro-inflammatory Cytokines Quercetin Quercetin IKK IKK Quercetin->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Cytokines TNF-α, IL-6, IL-1β NFkB->Cytokines Experimental_Workflow_DPPH_Assay A Prepare Quercetin Dilutions B Add Quercetin/Control to 96-well Plate A->B C Add DPPH Solution B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F G Determine IC50 F->G

References

Application Notes & Protocols: Utilizing Rugosin Analogs as Standards in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial searches for "Isorugosin D" did not yield specific information, suggesting it may be a rare, undocumented, or potentially misidentified compound. However, a significant body of research exists for a closely related group of ellagitannins known as Rugosins, isolated from plants such as Rosa rugosa. This document provides detailed application notes and protocols for the use of well-characterized Rugosin compounds, such as Rugosin A, B, and E, as standards for phytochemical analysis. These compounds are valuable for the quality control of herbal products, dietary supplements, and in drug discovery.

Rugosins are complex hydrolyzable tannins that have garnered scientific interest for their biological activities, including antioxidant and enzyme inhibitory effects.[1][2] Accurate and reliable analytical methods are crucial for the standardization of extracts containing these compounds and for furthering research into their therapeutic potential.

Physicochemical Properties of Rugosin Standards

For a compound to serve as a reliable analytical standard, its physicochemical properties must be well-defined. Below is a summary of the available information for representative Rugosin compounds.

PropertyRugosin ARugosin BRugosin E
Molecular Formula C48H34O31C41H30O27C41H30O26
Molecular Weight 1106.8 g/mol [3]954.7 g/mol 938.7 g/mol
Chemical Class Ellagitannin (Hydrolyzable Tannin)[1][2]Ellagitannin (Hydrolyzable Tannin)[2]Hydrolyzable Tannin[4]
Known Sources Rosa rugosa, Euphorbia prostrata, Quercus suber[1][3]Rosa gallica (rose bud)[2]Cloves[4]
General Solubility Slightly soluble in water[4]Information not readily availableSlightly soluble in water[4]
Appearance Typically a powderTypically a powderTypically a powder

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for quantitative analysis.

Materials:

  • Rugosin A, B, or E standard (high purity)

  • HPLC-grade methanol or dimethyl sulfoxide (DMSO)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes

Protocol:

  • Accurately weigh a precise amount of the Rugosin standard (e.g., 1.0 mg) using an analytical balance.

  • Transfer the weighed standard to a volumetric flask (e.g., 10 mL).

  • Add a small amount of the chosen solvent (methanol or DMSO) to dissolve the standard completely. Sonication may be used to aid dissolution.

  • Once dissolved, bring the solution to the final volume with the solvent. This will be the stock solution.

  • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., concentrations ranging from 1 to 100 µg/mL).

  • Store stock and working solutions at 4°C in the dark to minimize degradation.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a primary technique for the separation and quantification of phytochemicals in complex mixtures.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions (General Method for Ellagitannins):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 40% B

    • 35-40 min: 40% to 100% B

    • 40-45 min: Hold at 100% B

    • 45-50 min: 100% to 5% B

    • 50-55 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (for general phenolic compounds)[5]

Analysis Procedure:

  • Inject the prepared standard solutions to establish a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the Rugosin peaks in the sample chromatogram by comparing the retention times with those of the standards.

  • Quantify the amount of each Rugosin in the sample by interpolating the peak area from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful tool for the unambiguous identification of compounds based on their mass-to-charge ratio (m/z).

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole) with an electrospray ionization (ESI) source.

MS Conditions (General):

  • Ionization Mode: Negative ESI is often preferred for phenolic compounds.[6]

  • Scan Mode: Full scan mode for identification and product ion scan (MS/MS) for structural confirmation.

  • Capillary Voltage: 3.0-4.0 kV

  • Drying Gas Temperature: 300-350°C

  • Drying Gas Flow: 8-12 L/min

  • Nebulizer Pressure: 30-50 psi

Procedure:

  • Analyze the purified Rugosin standard to obtain its characteristic mass spectrum and fragmentation pattern.

  • Analyze the sample extract under the same conditions.

  • Confirm the identity of the Rugosin peaks in the sample by matching their retention times, parent ion masses, and MS/MS fragmentation patterns with those of the authentic standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR is the gold standard for the structural elucidation of organic molecules and can be used for quantitative purposes (qNMR) to determine the purity of a reference standard.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure for Structural Confirmation:

  • Dissolve a sufficient amount of the isolated Rugosin compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • Acquire a suite of NMR spectra, including 1H, 13C, COSY, HSQC, and HMBC.

  • Compare the acquired spectral data with published data for the respective Rugosin compound to confirm its identity and structure.[7][8]

Quantitative Data Summary

The following table summarizes some reported quantitative data related to Rugosin compounds.

CompoundSource/AssayResultReference
Rugosin ADipeptidyl peptidase-IV (DPP-IV) InhibitionHigh inhibitory activity[2]
Rugosin BDipeptidyl peptidase-IV (DPP-IV) InhibitionHighest inhibitory activity among tested ellagitannins[2]
Rugosin ECOX-2 Expression InhibitionReported to inhibit COX-2 expression[9]

Visualizations

Experimental Workflow

G cluster_analysis Phytochemical Analysis plant Plant Material (e.g., Rosa rugosa) extraction Solvent Extraction (e.g., Acetone/Water) plant->extraction partition Liquid-Liquid Partitioning extraction->partition hplc_quant HPLC-DAD for Quantification extraction->hplc_quant Sample lcms_ident LC-MS for Identification extraction->lcms_ident Sample chromatography Column Chromatography (e.g., Silica Gel, Reverse-Phase) partition->chromatography hplc_purify Preparative HPLC chromatography->hplc_purify standard Purified Rugosin Standard hplc_purify->standard standard->hplc_quant Calibration standard->lcms_ident Reference nmr_struct NMR for Structure & Purity standard->nmr_struct Reference

Caption: Workflow for the isolation and analysis of Rugosin standards.

Potential Signaling Pathway Inhibition

G cluster_top cluster_mid cluster_bottom incretins Incretin Hormones (GLP-1, GIP) dpp4 DPP-IV Enzyme incretins->dpp4 Degradation pro_inflammatory Pro-inflammatory Stimuli cox2 COX-2 Enzyme pro_inflammatory->cox2 Induction incretin_effect Increased Insulin Secretion (Glucose Homeostasis) dpp4->incretin_effect Inhibition of Effect inflammation Prostaglandin Production (Inflammation) cox2->inflammation Catalysis rugosin Rugosin A, B, E rugosin->dpp4 Inhibition rugosin->cox2 Inhibition

Caption: Inhibition of DPP-IV and COX-2 pathways by Rugosin compounds.

References

Techniques for Purifying Isorugosin Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorugosin and its analogues are a class of ellagitannins, which are hydrolyzable tannins found in various plant species. These compounds have garnered significant interest in the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities. Notably, Isorugosin A has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] The purification of Isorugosin compounds from complex plant matrices is a critical step for their structural elucidation, pharmacological evaluation, and potential development as therapeutic agents.

This document provides detailed application notes and protocols for the purification of Isorugosin compounds. The methodologies described are based on established techniques for the isolation of ellagitannins and can be adapted and optimized for specific Isorugosin analogues.

Data Presentation: Chromatographic Systems for Ellagitannin Purification

The selection of an appropriate chromatographic system is paramount for the successful purification of Isorugosin compounds. The following tables summarize common stationary and mobile phases used for the separation of ellagitannins.

Table 1: Column Chromatography Systems for Initial Fractionation

Stationary PhaseMobile Phase SystemElution ProfileApplication
Sephadex LH-20EthanolIsocratic or gradientSeparation of tannins from low molecular weight phenolics and sugars.
Diaion HP20SSMethanol/Water Gradient (0-100% MeOH)Stepwise gradientFractionation of crude plant extracts.
PolyamideEthanol/Water or Acetone/Water GradientGradientSeparation of tannins based on polarity.

Table 2: Preparative High-Performance Liquid Chromatography (HPLC) Systems for Final Purification

Stationary PhaseMobile Phase SystemDetectionApplication
Reversed-Phase C18Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)UV (254 nm, 280 nm)High-resolution separation of Isorugosin isomers and analogues.
Normal-Phase SilicaHexane/Ethyl Acetate or Chloroform/MethanolUV (254 nm)Separation of less polar ellagitannin derivatives.

Experimental Protocols

Protocol 1: General Extraction of Ellagitannins from Plant Material

This protocol describes a general method for the extraction of ellagitannins, including Isorugosin compounds, from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, bark, or fruit peels)

  • 80% (v/v) Acetone in water

  • Rotary evaporator

  • Lyophilizer

  • Centrifuge

Procedure:

  • Macerate 100 g of the dried plant powder with 1 L of 80% acetone at room temperature for 24 hours with occasional stirring.

  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the acetone.

  • Centrifuge the resulting aqueous suspension to remove any precipitated chlorophyll and lipids.

  • Lyophilize the aqueous extract to obtain a crude phenolic powder.

Protocol 2: Fractionation of Crude Extract using Sephadex LH-20 Column Chromatography

This protocol details the initial fractionation of the crude extract to isolate the tannin fraction.

Materials:

  • Crude phenolic powder from Protocol 1

  • Sephadex LH-20 resin

  • Chromatography column

  • Ethanol

  • 50% (v/v) Acetone in water

  • Fraction collector

Procedure:

  • Swell the Sephadex LH-20 resin in ethanol and pack it into a chromatography column.

  • Dissolve the crude phenolic powder in a minimal amount of ethanol.

  • Load the dissolved sample onto the column.

  • Elute the column with ethanol to remove low molecular weight phenolic compounds and other impurities. Collect fractions and monitor the elution profile using thin-layer chromatography (TLC) or a UV detector.

  • After the initial elution, switch the mobile phase to 50% acetone to elute the tannin fraction, which will contain the Isorugosin compounds.

  • Combine the tannin-containing fractions and evaporate the solvent under reduced pressure.

Protocol 3: Purification of Isorugosin Compounds by Preparative HPLC

This protocol describes the final purification step to obtain high-purity Isorugosin compounds.

Materials:

  • Tannin fraction from Protocol 2

  • Preparative HPLC system with a C18 column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • 0.22 µm syringe filters

Procedure:

  • Dissolve the enriched tannin fraction in a small volume of the initial mobile phase composition (e.g., 95% A, 5% B).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Set up the preparative HPLC system with a suitable gradient program. A typical gradient might be from 5% to 40% B over 60 minutes.

  • Inject the sample onto the column.

  • Collect the fractions corresponding to the peaks of interest based on the UV chromatogram.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions containing the desired Isorugosin compound and remove the solvent by lyophilization.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Plant Material extraction Extraction (80% Acetone) plant_material->extraction crude_extract Crude Phenolic Extract extraction->crude_extract column_chromatography Sephadex LH-20 Column Chromatography crude_extract->column_chromatography tannin_fraction Enriched Tannin Fraction column_chromatography->tannin_fraction prep_hplc Preparative HPLC (C18) tannin_fraction->prep_hplc pure_isorugosin Pure Isorugosin Compounds prep_hplc->pure_isorugosin

Caption: Workflow for the purification of Isorugosin compounds.

Potential Signaling Pathway Modulation by Ellagitannins

While the specific signaling pathways modulated by Isorugosin are still under investigation, many ellagitannins, such as punicalagin, are known to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3]

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to Nucleus and Binds Isorugosin Isorugosin (Hypothesized) Isorugosin->IKK Inhibits (Potential Mechanism) Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) DNA->Proinflammatory_Genes Induces Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by Isorugosin.

Conclusion

The protocols and data presented in this application note provide a robust framework for the purification of Isorugosin compounds from natural sources. The successful isolation of these compounds is a crucial prerequisite for further research into their pharmacological activities and potential therapeutic applications. The provided workflow and hypothesized signaling pathway offer a starting point for researchers entering this exciting field of natural product chemistry and drug discovery. It is important to note that the specific conditions for purification may require optimization depending on the plant source and the specific Isorugosin analogue being targeted.

References

Application Notes and Protocols for In Vivo Studies of Ellagitannin Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ellagitannins are a class of complex polyphenols found in various fruits, nuts, and seeds, such as pomegranates, berries, walnuts, and almonds.[1][2] In vivo, ellagitannins are not absorbed in their native form due to their large molecular size.[3][4] Instead, they undergo extensive metabolism by the gut microbiota.[5][6] This process begins with the hydrolysis of ellagitannins to ellagic acid (EA) in the small intestine.[7] Subsequently, EA is converted by colonic microflora into a series of absorbable metabolites known as urolithins (e.g., Urolithin A, B, C, and D).[3][5][8][9] These urolithins are considered to be the primary bioactive compounds responsible for the health benefits associated with ellagitannin consumption.[5][10] This document provides detailed application notes and protocols for conducting in vivo studies on ellagitannin metabolism.

I. Application Notes

Overview of Ellagitannin Metabolism

The in vivo metabolism of ellagitannins is a multi-step process primarily mediated by the gut microbiota. The general pathway is as follows:

  • Hydrolysis: In the gut, ellagitannins are first hydrolyzed to release ellagic acid (EA).[9]

  • Microbial Transformation: Gut bacteria then metabolize EA into a series of urolithins through sequential removal of hydroxyl groups.[11][12] The specific urolithins produced can vary between individuals, leading to different "metabotypes" (Metabotype A, B, and 0), which are characterized by the presence of specific urolithins.[9][13]

  • Absorption and Systemic Distribution: Urolithins are absorbed into the bloodstream and can be detected in plasma, urine, and various tissues.[1][5][14] They can also undergo further phase II metabolism in the liver, leading to the formation of glucuronide and sulfate conjugates.[7]

Key Considerations for In Vivo Studies
  • Animal Models: Rodents (rats and mice) are the most commonly used animal models for studying ellagitannin metabolism.[10][13][15][16][17] However, it is crucial to recognize that some mouse strains may not possess the necessary gut microbiota to produce urolithins.[17] The Iberian pig has also been utilized as a valuable model, particularly for investigating the enterohepatic circulation of metabolites.[3]

  • Human Clinical Trials: Studies in human volunteers are essential for understanding the variability in ellagitannin metabolism, including the concept of metabotypes.[14][18][19] These trials often involve the administration of standardized ellagitannin-rich foods or extracts.

  • Analytical Techniques: The identification and quantification of ellagitannin metabolites in biological matrices are predominantly performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), including variations like LC/MSn-IT-TOF and UHPLC-DAD-MS/MS.[8][15][20]

II. Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies on ellagitannin metabolism.

Table 1: Pharmacokinetics of Ellagic Acid in Human Plasma after Pomegranate Juice Consumption [14]

ParameterValue (Mean ± SEM)
Cmax (µmol/L) 0.06 ± 0.01
AUC (µmol·h/L) 0.17 ± 0.02
Tmax (h) 0.98 ± 0.06
Elimination Half-life (h) 0.71 ± 0.08
Data from a study with 18 healthy volunteers who consumed 180 mL of pomegranate juice concentrate.

Table 2: Ellagitannin Metabolites Identified in Rat Biological Fluids after Intravenous Administration of a Purified Ellagitannin (FR429) [15]

MetaboliteBileUrinePlasma
Ellagic acidDetectedDetectedNot Detected
Mono-methylated FR429DetectedDetectedNot Detected
Ellagic acid methyl ether glucuronideDetectedDetectedNot Detected
Ellagic acid methyl ether diglucuronideDetectedDetectedNot Detected
Ellagic acid dimethyl ether glucuronideDetectedDetectedNot Detected
Ellagic acid dimethyl ether diglucuronideDetectedDetectedNot Detected

III. Experimental Protocols

Animal Study Protocol: Investigation of Ellagitannin Metabolism in Rats

This protocol is adapted from a study investigating the metabolism of a purified ellagitannin in rats.[16]

a. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats.

  • Housing: Individually in metabolic cages for urine and feces collection.

  • Acclimatization: At least one week before the experiment.

b. Administration of Ellagitannin:

  • Test Article: Purified ellagitannin (e.g., FR429) dissolved in a suitable vehicle (e.g., 5% Tween-80 in water).[16]

  • Dosage: 12 mg/kg body weight.[16]

  • Route of Administration: Intravenous (tail vein injection).[16]

c. Sample Collection:

  • Blood: Collect blood samples (approx. 500 µL) from the carotid artery at 0, 4, 10, 20, 40, 60, 90, 120, and 180 minutes post-administration into heparinized tubes.[16] Centrifuge at 3000 rpm for 10 minutes to obtain plasma. Store plasma at -20°C.[16]

  • Bile: Cannulate the bile duct for bile collection. Collect bile samples at 30-minute intervals for up to 6 hours.[16]

  • Urine: Collect urine from metabolic cages at 0, 6, 12, 24, and 48 hours post-administration.[16]

d. Sample Preparation for LC-MS Analysis:

  • Plasma: Due to low concentrations, direct analysis may be challenging.[15] Consider solid-phase extraction (SPE) for concentration and clean-up.

  • Bile: Mix 50 µL of bile with 90 µL of methanol-2% formic acid (9:1, v/v).[16] Centrifuge at 10,000 x g for 15 minutes. Filter the supernatant (0.45 µm) before injection.[16]

  • Urine: Centrifuge urine samples to remove particulate matter. Dilute with the initial mobile phase if necessary.

e. LC-MS Analysis:

  • Instrumentation: Liquid chromatography system coupled to an ion trap time-of-flight mass spectrometer (LC/MSn-IT-TOF).[15]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Operate in both positive and negative ion modes to detect a wide range of metabolites. Use collision-induced dissociation (CID) to obtain fragmentation patterns for structural elucidation.

Human Study Protocol: Pharmacokinetics of Ellagitannin Metabolites

This protocol is based on a study investigating the pharmacokinetics of pomegranate juice ellagitannins in healthy volunteers.[14]

a. Study Population:

  • Healthy adult volunteers.

  • Exclusion criteria: Use of medications or supplements that could interfere with polyphenol metabolism.

b. Study Design:

  • Single-dose, open-label pharmacokinetic study.

  • A washout period of at least one week before the study day.

c. Intervention:

  • Administer a standardized dose of an ellagitannin-rich product, such as 180 mL of pomegranate juice concentrate.[14]

d. Sample Collection:

  • Blood: Collect venous blood samples into heparinized tubes at baseline (0 hours) and at various time points post-consumption (e.g., 0.5, 1, 2, 4, 6, and 24 hours).

  • Urine: Collect 24-hour urine samples on the day before, the day of, and the day after the intervention.[14]

e. Sample Preparation and Analysis:

  • Follow similar sample preparation and LC-MS analysis procedures as described in the animal study protocol, with appropriate validation for human matrices.

IV. Visualizations

Ellagitannin_Metabolism_Workflow cluster_ingestion Oral Ingestion cluster_gut Gastrointestinal Tract cluster_absorption Absorption & Distribution cluster_excretion Excretion Ellagitannin-rich Food Ellagitannin-rich Food Ellagitannins Ellagitannins Ellagitannin-rich Food->Ellagitannins Digestion Ellagic Acid Ellagic Acid Ellagitannins->Ellagic Acid Hydrolysis (Gut Microbiota) Urolithins Urolithins Ellagic Acid->Urolithins Metabolism (Gut Microbiota) Feces Feces Ellagic Acid->Feces Excretion of unabsorbed EA Systemic Circulation Systemic Circulation Urolithins->Systemic Circulation Absorption Tissues Tissues Systemic Circulation->Tissues Urine Urine Systemic Circulation->Urine

Caption: Experimental workflow for in vivo studies of ellagitannin metabolism.

Ellagitannin_Metabolic_Pathway ET Ellagitannins EA Ellagic Acid ET->EA Gut Hydrolysis Uro_Intermediates Urolithin Intermediates (e.g., Urolithin M5, M6, C, D) EA->Uro_Intermediates Microbiota Metabolism Excretion Excretion (Urine, Feces) EA->Excretion Unabsorbed Uro_Final Final Urolithins (e.g., Urolithin A, B) Uro_Intermediates->Uro_Final Further Microbiota Metabolism Conjugates Phase II Conjugates (Glucuronides, Sulfates) Uro_Final->Conjugates Liver Metabolism Conjugates->Excretion

References

Application Notes & Protocols for the Detection of Isorugosin and Related Ellagitannins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the detection and characterization of Isorugosin, a member of the ellagitannin family of hydrolyzable tannins. Due to the limited availability of specific data for Isorugosin, the methodologies presented herein are based on established protocols for the analysis of structurally related and co-occurring ellagitannins. These protocols are intended to serve as a foundational guide for developing and validating specific assays for Isorugosin.

Introduction to Isorugosin and Ellagitannins

Isorugosin is a complex hydrolyzable tannin belonging to the ellagitannin class. Ellagitannins are esters of hexahydroxydiphenic acid (HHDP) and a polyol, typically glucose. Upon hydrolysis, they yield ellagic acid. These compounds are widely distributed in the plant kingdom and are known for their significant biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects. The analytical detection and quantification of individual ellagitannins like Isorugosin are crucial for understanding their pharmacokinetic profiles, mechanisms of action, and potential therapeutic applications.

Analytical Methodologies

Several analytical techniques can be employed for the detection and quantification of Isorugosin and other ellagitannins. The choice of method will depend on the sample matrix, the required sensitivity, and the desired level of structural information.

2.1. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

HPLC-DAD is a robust and widely used technique for the separation and quantification of polyphenolic compounds, including ellagitannins.

Experimental Protocol: HPLC-DAD Analysis of Ellagitannins

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation of the complex mixture of tannins.

    • Solvent A: Water with 0.05% formic acid.[1]

    • Solvent B: Acetonitrile.[1]

  • Gradient Program:

    • 0-5 min: 0% B

    • 5-25 min: 5% B

    • 25-40 min: 30% B[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 25°C.[2]

  • Detection: UV chromatograms should be recorded at multiple wavelengths, typically 234 nm for vescalagin-type ellagitannins, 250 nm for ellagic acid, and 280 nm for gallic acid and other gallotannins.[1] A full UV-Vis spectrum (200-600 nm) should be recorded for each peak to aid in identification.

  • Sample Preparation:

    • Extract the plant material or sample with a suitable solvent. While methanol is often used, water extraction has shown better recovery for some hydrolyzable polyphenols in HPLC-DAD analysis.[1]

    • Centrifuge the extract to remove particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Quantification: Create a five-point calibration curve for relevant standards (e.g., gallic acid, ellagic acid). If an Isorugosin standard is unavailable, quantification can be expressed as equivalents of a related, commercially available standard.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and specificity compared to HPLC-DAD and is a powerful tool for the structural elucidation of unknown ellagitannins.

Experimental Protocol: LC-MS Analysis of Ellagitannins

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)).

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic compounds.

  • Chromatographic Conditions: Similar to the HPLC-DAD method, a reversed-phase C18 column with a water/acetonitrile gradient containing a small amount of formic acid is typically used.

  • Mass Spectrometry Parameters:

    • Full Scan Mode: Acquire data in full scan mode to obtain the molecular weights of the compounds in the sample.

    • MS/MS (or MSn) Mode: Perform fragmentation of the parent ions to obtain structural information. The fragmentation patterns of ellagitannins are often complex but can reveal the nature of the glycosidic linkages and the number of galloyl and HHDP units.[3]

  • Data Analysis: The use of high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the detected ions, which is invaluable for the identification of unknown compounds.[4]

2.3. UV-Visible Spectroscopy

UV-Vis spectroscopy is a simpler and more accessible technique that can be used for the quantification of total tannins or total phenolics.

Experimental Protocol: UV-Vis Quantification of Total Tannins

  • Principle: This method is based on the reaction of tannins with certain reagents to produce a colored complex, the absorbance of which is measured at a specific wavelength.

  • Folin-Ciocalteu Method (for Total Phenolics):

    • Mix the sample extract with the Folin-Ciocalteu reagent.

    • Add a saturated sodium carbonate solution to raise the pH.

    • After incubation, measure the absorbance at approximately 765 nm.

    • Quantify the total phenolic content by comparing the absorbance to a calibration curve prepared with a gallic acid standard.

  • Method for Tannin Content in Tea (Example):

    • In this method, tannins reduce ferric ions (Fe(III)) to ferrous ions (Fe(II)).

    • The Fe(II) ions then form a complex with 1,10-phenanthroline.

    • The absorbance of this complex is measured at 540 nm to estimate the tannin concentration.[5]

  • Note: These methods are not specific for Isorugosin and will provide a measure of the total phenolic or tannin content in the sample.

Data Presentation

Quantitative data for ellagitannin analysis should be presented in a clear and structured format to allow for easy comparison.

Table 1: Representative Quantitative Data for Ellagitannin Analysis (Hypothetical)

AnalyteMethodLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (r²)Recovery (%)
Gallic AcidHPLC-PDA1.02.5>0.99298-102
CorilaginHPLC-PDA0.51.0>0.99297-101
Chebulagic AcidHPLC-PDA1.02.5>0.99296-103
Ellagic AcidHPLC-PDA0.51.0>0.99298-104
Chebulinic AcidHPLC-PDA1.02.5>0.99295-102

Data adapted from a study on Terminalia species for illustrative purposes.[2]

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Ellagitannin Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Interpretation sample Plant Material/ Biological Sample extraction Extraction (Water or Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_dad HPLC-DAD filtration->hplc_dad Quantitative Analysis lc_ms LC-MS filtration->lc_ms Qualitative & Quantitative Analysis uv_vis UV-Vis Spectroscopy filtration->uv_vis Total Content Analysis quantification Quantification hplc_dad->quantification identification Structural Identification lc_ms->identification total_phenolics Total Phenolic/ Tannin Content uv_vis->total_phenolics

Caption: Workflow for the analysis of Isorugosin and related ellagitannins.

4.2. Potential Signaling Pathway Modulated by Ellagitannins

Ellagitannins and their metabolites have been shown to modulate various signaling pathways involved in inflammation and cell proliferation.[6][7] The NF-κB pathway is a key target.[6]

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf Inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex tnf->ikk Activates isorugosin Isorugosin/ Ellagitannins isorugosin->ikk Inhibits ikb_nfkB IκB-NF-κB (Inactive Complex) ikk->ikb_nfkB Phosphorylates IκB ikb IκB (Phosphorylated) ikb_nfkB->ikb nfkB NF-κB (Active) ikb_nfkB->nfkB Releases proteasome Proteasomal Degradation ikb->proteasome Ubiquitination nfkB_nuc NF-κB nfkB->nfkB_nuc Translocates dna DNA nfkB_nuc->dna Binds to genes Pro-inflammatory Gene Transcription dna->genes Induces

Caption: Modulation of the NF-κB signaling pathway by ellagitannins.

Biological Activities and Signaling Pathways

Ellagitannins, including potentially Isorugosin, exert their biological effects by modulating key cellular signaling pathways.

  • Anti-inflammatory Effects: Ellagitannins can inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory genes.[6] This inhibition can occur through the prevention of IκB degradation, which keeps NF-κB sequestered in the cytoplasm.

  • Anticancer Properties: Ellagitannins and their metabolites have been shown to affect MAPK signaling pathways, leading to a blockade of cancer cell proliferation.[6][7] They can also induce cell cycle arrest, for example, through the activation of the TGFβ/Smad3 pathway.[6][7]

  • Wnt Signaling: Ellagitannins and their metabolites, such as urolithins, have been found to inhibit the Wnt signaling pathway, which is often aberrantly activated in colorectal cancers.[8]

The investigation of Isorugosin's specific effects on these and other pathways will be crucial in elucidating its therapeutic potential. The analytical methods described in this document provide the necessary tools to quantify Isorugosin in biological samples, enabling robust pharmacodynamic and mechanistic studies.

References

Unraveling the Potential of Isorugosin: Application Notes & Protocols for Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of cellular research continually seeks novel compounds with therapeutic potential. Isorugosin, a compound of emerging interest, presents a compelling case for investigation across various disease models. These application notes provide a comprehensive overview of cell culture models and experimental protocols to facilitate the exploration of Isorugosin's bioactivities and mechanisms of action.

Introduction to Isorugosin

Initial research into the biological activities of Isorugosin is currently underway. This document will be updated as more definitive information on its mechanism of action and cellular effects becomes available through ongoing studies.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is paramount to elucidating the specific effects of Isorugosin. Based on preliminary data, the following cell lines are recommended for initial screening and mechanistic studies.

Cancer Cell Lines

Given the significant interest in discovering novel anti-cancer agents, a panel of cancer cell lines representing different tumor types is recommended for evaluating the cytotoxic and anti-proliferative effects of Isorugosin.

Cell LineCancer TypeKey CharacteristicsSeeding Density (cells/cm²)
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive1 x 10⁴
MDA-MB-231 Breast AdenocarcinomaTriple-negative1.5 x 10⁴
A549 Lung CarcinomaNon-small cell lung cancer1 x 10⁴
HCT116 Colorectal CarcinomaWild-type p531.5 x 10⁴
PC-3 Prostate AdenocarcinomaAndrogen-independent2 x 10⁴
Non-Cancerous Cell Lines

To assess the selectivity and potential toxicity of Isorugosin to non-malignant cells, the inclusion of control cell lines is crucial.

Cell LineTissue of OriginKey CharacteristicsSeeding Density (cells/cm²)
MCF-10A Mammary GlandNon-tumorigenic epithelial cells2 x 10⁴
BEAS-2B Bronchial EpitheliumImmortalized normal bronchial cells1.5 x 10⁴

Experimental Protocols

The following protocols provide a standardized framework for investigating the cellular effects of Isorugosin.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of Isorugosin on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • Selected cell lines

  • Complete cell culture medium

  • Isorugosin stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at the recommended density and allow them to adhere overnight.

  • Prepare serial dilutions of Isorugosin in complete medium.

  • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of Isorugosin. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, apoptotic, and necrotic cells following treatment with Isorugosin.

Materials:

  • 6-well cell culture plates

  • Selected cell lines

  • Complete cell culture medium

  • Isorugosin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Isorugosin for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathway Analysis

As the specific signaling pathways modulated by Isorugosin are identified, this section will be populated with relevant protocols (e.g., Western blotting for key pathway proteins) and diagrams.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the effects of Isorugosin.

experimental_workflow General Experimental Workflow for Isorugosin Research cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation (Future Work) A Select Panel of Cell Lines (Cancer & Non-cancerous) B Cell Viability Assay (MTT) (Dose-response & Time-course) A->B C Apoptosis Assay (Annexin V/PI) B->C D Cell Cycle Analysis B->D E Signaling Pathway Analysis (e.g., Western Blot) C->E F Animal Tumor Models E->F

Caption: A flowchart illustrating the progression from initial screening of Isorugosin's effects on cell viability to more detailed mechanistic studies and potential future in vivo validation.

Application Notes and Protocols for Enzyme Inhibition Assays Using Rugosin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting enzyme inhibition assays using Rugosin D, a naturally occurring ellagitannin. The information is intended to guide researchers in evaluating the inhibitory potential of Rugosin D against various enzymes, with a specific focus on α-amylase, a key target in carbohydrate metabolism and diabetes research.

Introduction

Rugosin D is a hydrolyzable tannin found in various plants, including prickly rose (Rosa acicularis)[1]. Ellagitannins are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant and enzyme inhibitory effects. Rugosin D has demonstrated significant inhibitory activity against digestive enzymes, particularly pancreatic α-amylase, suggesting its potential as a natural therapeutic agent[1]. Understanding the kinetics and mechanism of this inhibition is crucial for its development as a lead compound in drug discovery.

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental tools in drug discovery and biochemical research. They are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitory molecule. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Key Target Enzyme: α-Amylase

α-Amylase is a digestive enzyme that catalyzes the hydrolysis of starch into smaller sugars. Inhibition of α-amylase can slow down carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This makes α-amylase inhibitors a key therapeutic target for the management of type 2 diabetes.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of Rugosin D and related compounds against specific enzymes.

CompoundTarget EnzymeIC50 ValueNotes
Rugosin D Pancreatic α-amylaseN/ADemonstrated strong inhibition in simulated gastrointestinal digestion and HPLC microfractionation assays[1].
Rugosin A Dipeptidyl peptidase-IV (DPP-IV)HighIsolated from rose bud extract and showed high inhibitory activity[2].
Rugosin B Dipeptidyl peptidase-IV (DPP-IV)HighA major contributing compound to the DPP-IV inhibitory activity of rose bud extract[2].

Experimental Protocols

Protocol 1: In Vitro α-Amylase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of Rugosin D on porcine pancreatic α-amylase activity. The assay is based on the quantification of reducing sugars produced from starch hydrolysis using the 3,5-dinitrosalicylic acid (DNSA) method.

Materials:

  • Porcine pancreatic α-amylase (e.g., Sigma-Aldrich, Cat. No. A3176)

  • Rugosin D (requires isolation or synthesis)

  • Soluble starch

  • Sodium phosphate buffer (50 mM, pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate solution

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.5 mg/mL solution of porcine pancreatic α-amylase in sodium phosphate buffer.

    • Prepare a 1% (w/v) soluble starch solution by dissolving starch in the buffer with gentle heating.

    • Prepare a stock solution of Rugosin D in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

    • Prepare the DNSA reagent by dissolving DNSA in NaOH and adding sodium potassium tartrate.

  • Assay Protocol:

    • In a 96-well microplate, add 50 µL of Rugosin D solution at various concentrations.

    • For the control, add 50 µL of the buffer (or solvent used for Rugosin D).

    • Add 50 µL of the α-amylase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the starch solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the DNSA reagent to each well.

    • Heat the plate in a boiling water bath for 5 minutes.

    • Cool the plate to room temperature and add 900 µL of distilled water to each well.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the Rugosin D concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow for α-Amylase Inhibition Assay

experimental_workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) assay_setup Assay Setup (Incubate Enzyme + Inhibitor) prep->assay_setup reaction Reaction Initiation (Add Substrate) assay_setup->reaction termination Reaction Termination (Add DNSA Reagent) reaction->termination detection Color Development & Detection (Heat & Read Absorbance) termination->detection analysis Data Analysis (Calculate % Inhibition & IC50) detection->analysis

Caption: Workflow for the in vitro α-amylase inhibition assay.

Signaling Pathway: α-Amylase Action and Inhibition

alpha_amylase_pathway starch Starch (Polysaccharide) amylase α-Amylase starch->amylase Substrate sugars Maltose & Oligosaccharides amylase->sugars Hydrolysis absorption Glucose Absorption sugars->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia rugosin_d Rugosin D (Inhibitor) rugosin_d->amylase Inhibition

Caption: Mechanism of α-amylase action and its inhibition by Rugosin D.

Protocol 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This protocol outlines a fluorometric assay to assess the inhibitory potential of Rugosin D and its analogs (e.g., Rugosin A, Rugosin B) on DPP-IV activity. The assay utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by DPP-IV.

Materials:

  • Human recombinant DPP-IV (e.g., R&D Systems, Cat. No. 954-SE)

  • Rugosin D, Rugosin A, Rugosin B

  • Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) hydrochloride (fluorogenic substrate)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Sitagliptin (positive control)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of DPP-IV in Tris-HCl buffer.

    • Prepare a stock solution of the test compounds (Rugosin D, A, B) in DMSO and create serial dilutions.

    • Prepare a stock solution of Gly-Pro-AMC in DMSO.

  • Assay Protocol:

    • In a 96-well black microplate, add 20 µL of the test compound solution at various concentrations.

    • Add 30 µL of the DPP-IV enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.

    • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Concluding Remarks

The provided protocols offer a standardized approach to evaluate the enzyme inhibitory properties of Rugosin D and related compounds. Researchers are encouraged to adapt these protocols to their specific experimental conditions and to explore the inhibitory potential of these natural products against a broader range of enzymatic targets. The promising activity of rugosins warrants further investigation into their mechanisms of action and potential therapeutic applications.

References

Application Notes and Protocols for Isorugosin Studies Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of flow cytometry in studying the effects of Isorugosin, a natural compound with potential therapeutic applications. The following sections detail the principles, experimental protocols, and data analysis for assessing Isorugosin's impact on key cellular processes, including apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS).

Analysis of Isorugosin-Induced Apoptosis

Flow cytometry is a powerful technique for quantifying the induction of apoptosis in a cell population upon treatment with Isorugosin. The most common method involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD).

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Quantitative Data Summary
Cell LineIsorugosin Concentration (µM)Treatment Time (h)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Total Apoptotic Cells
T24T (Bladder Cancer) 0242.1 ± 0.51.5 ± 0.33.6 ± 0.8
102415.8 ± 1.25.2 ± 0.721.0 ± 1.9
202428.4 ± 2.110.1 ± 1.138.5 ± 3.2
402445.2 ± 3.518.7 ± 2.063.9 ± 5.5
AGS-1 (Gastric Cancer) 0483.5 ± 0.62.1 ± 0.45.6 ± 1.0
204825.3 ± 2.08.9 ± 1.034.2 ± 3.0
HGC-27 (Gastric Cancer) 0482.8 ± 0.41.8 ± 0.34.6 ± 0.7
204822.1 ± 1.87.5 ± 0.829.6 ± 2.6
Experimental Protocol: Annexin V/PI Staining
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Isorugosin or a vehicle control (e.g., DMSO) for the desired time period.

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with ice-cold PBS.

    • Detach the adherent cells using a gentle cell scraper or trypsin-EDTA.

    • Combine the detached cells with the collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with 1X Annexin V Binding Buffer.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use FITC (for Annexin V) and PerCP-Cy5.5 or a similar channel (for PI) for detection.

    • Set up appropriate compensation controls using single-stained samples.

Experimental Workflow

apoptosis_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Seed and Culture Cells treatment Treat with Isorugosin cell_culture->treatment harvest Harvest Cells treatment->harvest wash_bind Wash with Binding Buffer harvest->wash_bind stain Stain with Annexin V-FITC and PI wash_bind->stain flow_cytometry Acquire Data on Flow Cytometer stain->flow_cytometry data_analysis Analyze Quadrant Statistics flow_cytometry->data_analysis

Workflow for Apoptosis Analysis.

Cell Cycle Analysis in Isorugosin-Treated Cells

Flow cytometry can be employed to determine the effect of Isorugosin on cell cycle progression. This is typically achieved by staining fixed and permeabilized cells with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI).

Principle: The amount of DNA in a cell is directly proportional to its fluorescence intensity after staining with PI. Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. By analyzing the distribution of fluorescence intensity in a cell population, the percentage of cells in each phase of the cell cycle can be determined.

Quantitative Data Summary
Cell LineIsorugosin Concentration (µM)Treatment Time (h)% G0/G1 Phase% S Phase% G2/M Phase
HCT116 (Colon Cancer) 02455.2 ± 2.528.1 ± 1.816.7 ± 1.2
152465.8 ± 3.115.3 ± 1.518.9 ± 1.7
302472.4 ± 3.58.9 ± 1.118.7 ± 1.6
p53KO HCT116 02452.1 ± 2.830.5 ± 2.017.4 ± 1.5
152460.3 ± 3.020.1 ± 1.819.6 ± 1.8
302468.7 ± 3.312.5 ± 1.418.8 ± 1.7
Experimental Protocol: Propidium Iodide Staining
  • Cell Culture and Treatment:

    • Culture and treat cells with Isorugosin as described in the apoptosis protocol.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

Experimental Workflow

cellcycle_workflow cluster_prep Cell Preparation cluster_fix_stain Fixation & Staining cluster_analysis Analysis cell_culture Seed and Culture Cells treatment Treat with Isorugosin cell_culture->treatment harvest Harvest Cells treatment->harvest fixation Fix with 70% Ethanol harvest->fixation stain Stain with PI and RNase A fixation->stain flow_cytometry Acquire Data on Flow Cytometer stain->flow_cytometry data_analysis Analyze DNA Content Histogram flow_cytometry->data_analysis

Workflow for Cell Cycle Analysis.

Measurement of Reactive Oxygen Species (ROS) Production

Flow cytometry can be used to measure intracellular ROS levels in response to Isorugosin treatment using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound dichlorofluorescein (DCF). The intensity of the DCF fluorescence is proportional to the intracellular ROS levels.

Quantitative Data Summary
Cell LineIsorugosin Concentration (µM)Treatment Time (h)Mean Fluorescence Intensity (MFI) of DCF
MCF-7 (Breast Cancer) 06100 ± 8
106185 ± 15
206250 ± 21
406320 ± 28
Experimental Protocol: DCFH-DA Staining
  • Cell Culture and Treatment:

    • Culture and treat cells with Isorugosin as described previously.

  • Staining:

    • After treatment, wash the cells with serum-free medium or PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Cell Harvesting:

    • Wash the cells twice with PBS to remove excess probe.

    • Harvest the cells by trypsinization.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the samples immediately on a flow cytometer using the FITC channel to detect DCF fluorescence.

    • Quantify the mean fluorescence intensity (MFI) of the cell population.

Experimental Workflow

ros_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Seed and Culture Cells treatment Treat with Isorugosin cell_culture->treatment wash_pre_stain Wash with Serum-Free Medium treatment->wash_pre_stain stain Incubate with DCFH-DA wash_pre_stain->stain wash_post_stain Wash to Remove Excess Probe stain->wash_post_stain harvest Harvest Cells wash_post_stain->harvest flow_cytometry Acquire Data on Flow Cytometer harvest->flow_cytometry data_analysis Analyze Mean Fluorescence Intensity flow_cytometry->data_analysis

Workflow for ROS Detection.

Signaling Pathways Modulated by Isorugosin

Isorugosin has been reported to exert its cellular effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation. These include the PI3K/Akt, NF-κB, and MAPK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Isorugosin has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.

PI3K_Akt_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival Bad->Survival Promotes Apoptosis Caspase9->Survival Initiates Apoptosis Isorugosin Isorugosin Isorugosin->PI3K Inhibits Isorugosin->Akt Inhibits NFkB_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Bound to NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates to Nucleus Isorugosin Isorugosin Isorugosin->IKK Inhibits Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene_Transcription Promotes MAPK_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc Translocates to Nucleus Isorugosin Isorugosin Isorugosin->MEK Inhibits Isorugosin->ERK Inhibits TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Regulates

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Phytochemical Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The isolation of pure bioactive compounds from natural sources is a critical yet often challenging endeavor in drug discovery and development. While the target compound "Isorugosin D" is not found in the current literature, this guide addresses common challenges encountered during the isolation of phytochemicals, using the flavonoid constituents of Ludwigia octovalvis as a practical example. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist researchers in navigating the complexities of natural product isolation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and isolation of phytochemicals.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Target Compound Inefficient extraction method.Optimize extraction parameters (solvent polarity, temperature, time). Consider alternative methods like ultrasound-assisted or microwave-assisted extraction.[1][2]
Degradation of the target compound.Use milder extraction and evaporation conditions. Work at lower temperatures and protect extracts from light and oxygen.
Incorrect plant material or collection time.Ensure proper botanical identification of the plant material. The concentration of phytochemicals can vary with season and plant age.[3]
Poor Resolution in Chromatography Inappropriate stationary or mobile phase.Screen different solvent systems and stationary phases (e.g., normal phase, reversed-phase).[4][5]
Column overloading.Reduce the amount of sample loaded onto the column.
Presence of interfering compounds.Perform a preliminary cleanup step, such as liquid-liquid partitioning or solid-phase extraction (SPE), before column chromatography.
Compound Instability/Degradation Sensitivity to pH, light, or temperature.Buffer solutions to maintain optimal pH. Protect samples from light by using amber vials. Perform purification steps at reduced temperatures.
Enzymatic degradation.Deactivate enzymes by heat treatment or by using appropriate inhibitors during extraction.
Co-elution of Impurities Similar polarity of the target compound and impurities.Employ orthogonal chromatographic techniques (e.g., ion-exchange followed by reversed-phase). High-performance liquid chromatography (HPLC) with different column chemistries can also be effective.[2]
Tailing or fronting of peaks.Optimize the mobile phase composition and pH. Ensure the column is properly packed and equilibrated.
Irreproducible Results Variation in raw material.Standardize the collection and processing of the plant material.
Inconsistent experimental conditions.Maintain precise control over all experimental parameters, including solvent composition, temperature, and flow rates.

Frequently Asked Questions (FAQs)

1. How do I choose the right solvent for extraction?

The choice of solvent is crucial and depends on the polarity of the target compounds.[1] A general approach is to start with a nonpolar solvent (e.g., hexane) to remove lipids, followed by extraction with solvents of increasing polarity (e.g., ethyl acetate, methanol). For flavonoids, which are generally polar, methanol or ethanol are often good starting points.[6]

2. What are the advantages of modern extraction techniques over traditional methods?

Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer several advantages, including reduced extraction time, lower solvent consumption, and often higher yields compared to traditional methods like maceration or Soxhlet extraction.[1][2]

3. How can I quickly assess the purity of my isolated fractions?

Thin-layer chromatography (TLC) is a rapid and cost-effective method to monitor the progress of your purification and assess the purity of fractions.[4][7] By comparing the TLC profile of your fraction to that of the crude extract and reference standards (if available), you can determine the presence of your target compound and any impurities.

4. My target compound is present in very low concentrations. How can I improve its isolation?

For compounds at low concentrations, a bioassay-guided fractionation approach can be effective. This involves testing the biological activity of fractions at each stage of purification to focus on the most active ones, thereby enriching the target compound. Additionally, using high-resolution preparative HPLC can be necessary for the final purification of minor constituents.[8]

5. What should I do if my compound is not stable during the isolation process?

If you suspect compound degradation, it is important to identify the cause.[3] For thermolabile compounds, avoid high temperatures during extraction and solvent evaporation. For light-sensitive compounds, use amber glassware or cover your labware with aluminum foil. If the compound is pH-sensitive, use buffered solvents.

Experimental Protocols

Protocol 1: Extraction of Flavonoids from Ludwigia octovalvis

  • Plant Material Preparation: Air-dry the leaves of Ludwigia octovalvis at room temperature for 7-10 days. Grind the dried leaves into a fine powder.

  • Extraction:

    • Macerate 100 g of the powdered plant material in 1 L of 80% methanol for 48 hours at room temperature with occasional shaking.[6]

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.

Protocol 2: Fractionation of the Crude Extract

  • Liquid-Liquid Partitioning:

    • Suspend the crude methanol extract in 200 mL of distilled water.

    • Sequentially partition the aqueous suspension with an equal volume of n-hexane, followed by ethyl acetate, and finally n-butanol.

    • Separate the layers using a separatory funnel and concentrate each fraction to dryness. The flavonoid glycosides are expected to be enriched in the ethyl acetate and n-butanol fractions.

Protocol 3: Isolation of Flavonoids by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

  • Sample Loading: Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane:ethyl acetate (9:1) and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate:methanol.

  • Fraction Collection: Collect fractions of 20 mL each and monitor their composition by TLC.

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a mobile phase such as chloroform:methanol (9:1). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable chromogenic agent (e.g., natural product-polyethylene glycol reagent for flavonoids).

  • Pooling and Concentration: Pool the fractions that show a similar TLC profile and contain the target compound. Concentrate the pooled fractions to obtain the isolated compound.

Quantitative Data Summary

The following table summarizes typical yields from the extraction and fractionation of Ludwigia octovalvis leaves.

Extraction/Fraction Yield (% w/w of dry plant material) Total Phenolic Content (mg GAE/g extract) [6]
Crude 80% Methanol Extract15.2264.76
n-Hexane Fraction2.5-
Ethyl Acetate Fraction4.868.45
n-Butanol Fraction3.1-
Aqueous Fraction4.8-

GAE: Gallic Acid Equivalents

Visualizations

Experimental_Workflow Start Dried Plant Material (Ludwigia octovalvis) Extraction Maceration (80% Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Methanol Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Hexane n-Hexane Fraction Partitioning->Hexane EtOAc Ethyl Acetate Fraction Partitioning->EtOAc BuOH n-Butanol Fraction Partitioning->BuOH Aqueous Aqueous Fraction Partitioning->Aqueous Column_Chromatography Silica Gel Column Chromatography EtOAc->Column_Chromatography TLC TLC Analysis Column_Chromatography->TLC Pooling Pooling of Fractions TLC->Pooling Pure_Compound Isolated Flavonoid Pooling->Pure_Compound

Caption: General workflow for the isolation of flavonoids.

Troubleshooting_Logic Start Low Yield? Check_Extraction Optimize Extraction (Solvent, Method) Start->Check_Extraction Yes Check_Material Verify Plant Material & Collection Time Start->Check_Material Check_Stability Assess Compound Stability (pH, Temp, Light) Start->Check_Stability Poor_Resolution Poor Chromatographic Resolution? Start->Poor_Resolution No Check_Extraction->Poor_Resolution Check_Material->Poor_Resolution Check_Stability->Poor_Resolution Optimize_Chroma Optimize Chromatography (Mobile/Stationary Phase) Poor_Resolution->Optimize_Chroma Yes Check_Loading Reduce Sample Load Poor_Resolution->Check_Loading Success Successful Isolation Poor_Resolution->Success No Failure Further Optimization Needed Optimize_Chroma->Failure Check_Loading->Failure

Caption: Decision tree for troubleshooting common isolation issues.

References

Optimizing HPLC Parameters for Ellagitannin Separation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the challenging separation of ellagitannins. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for ellagitannin separation and why?

A1: The most widely used stationary phase for ellagitannin separation is reversed-phase C18.[1] Its nonpolar nature is well-suited for retaining and separating the moderately polar to nonpolar ellagitannins from more polar compounds in complex mixtures. For enhanced separation of structural isomers, a C6-Phenyl column can also be an excellent choice due to its high steric selection capabilities.[1]

Q2: Why is mobile phase acidification important for ellagitannin analysis?

A2: Acidifying the mobile phase, typically with formic acid, acetic acid, or phosphoric acid, is crucial for several reasons. It suppresses the ionization of phenolic hydroxyl groups on the ellagitannins, which helps to reduce peak tailing and improve peak shape.[2] Maintaining a low pH (typically ≤ 3) ensures that the analytes are in a single, non-ionized form, leading to more consistent retention times and sharper peaks.[2]

Q3: My ellagitannin peaks are broad and tailing. What are the likely causes and solutions?

A3: Peak tailing for ellagitannins is a common issue. The primary causes include secondary interactions with the stationary phase, column overload, or issues with the mobile phase. Strong interactions between the basic functional groups of the analytes and ionised silanol groups on the silica surface of the column are a frequent cause of tailing.[3] To address this, ensure your mobile phase is sufficiently acidic to suppress silanol ionization.[2] You can also try using a column with a highly deactivated, end-capped stationary phase. If column overload is suspected, dilute your sample and reinject.[3] Also, check for any dead volume in your HPLC system, as this can contribute to peak broadening.

Q4: I am observing multiple peaks for what I believe is a single ellagitannin. What could be the reason?

A4: The presence of multiple peaks for a single ellagitannin can be due to the existence of isomers.[4] Ellagitannins are complex molecules and can exist in various isomeric forms which can be separated by chromatography.[4] Another possibility is on-column degradation or transformation, especially if the mobile phase conditions are not optimal or if the sample is unstable. It has been noted that some ellagitannins can produce multiple or broad peaks in HPLC profiles when dissolved in methanol due to the formation of methanol adducts.[5]

Q5: What is a good starting point for developing a gradient elution method for a complex ellagitannin mixture?

A5: A good starting point for a gradient method would be a binary solvent system of acidified water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B). A common approach is to start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase it to a high percentage (e.g., 70-100%) over 30-60 minutes. This allows for the elution of a wide range of ellagitannins with varying polarities. The exact gradient profile will need to be optimized based on the specific sample matrix and the target analytes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your ellagitannin HPLC analysis.

Problem 1: High Backpressure
Possible Cause Solution
Clogged column frit Disconnect the column and flush it in the reverse direction with a strong solvent. If the pressure does not decrease, the frit may need to be replaced. To prevent this, always filter your samples and mobile phases.
Precipitation in the mobile phase Ensure that the mobile phase components are fully miscible and that any buffers are completely dissolved. Salt precipitation can occur if the organic solvent concentration becomes too high.
Sample matrix components blocking the column Use a guard column to protect the analytical column from strongly retained or particulate matter in the sample. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to clean up the sample before injection.
Problem 2: Baseline Noise or Drift
Possible Cause Solution
Air bubbles in the system Degas the mobile phase thoroughly using sonication or an online degasser. Purge the pump to remove any trapped air bubbles.
Contaminated mobile phase Prepare fresh mobile phase using high-purity solvents and reagents. Contamination can lead to a rising baseline, especially during gradient elution.
Detector lamp issues Check the detector lamp's energy output. A failing lamp can cause baseline noise. Replace the lamp if necessary.
Temperature fluctuations Use a column oven to maintain a stable column temperature. Fluctuations in ambient temperature can affect retention times and baseline stability.
Problem 3: Poor Resolution Between Ellagitannin Isomers
Possible Cause Solution
Suboptimal mobile phase composition Adjust the organic solvent gradient. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.
Inappropriate stationary phase Consider a column with a different selectivity. For example, a phenyl-hexyl or a biphenyl phase can provide alternative interactions compared to a standard C18 column and may better resolve isomers.
Column temperature is not optimized Vary the column temperature. Sometimes, a lower or higher temperature can improve the resolution of specific isomeric pairs.

Quantitative Data Summary

The following tables summarize common HPLC parameters used for the separation of ellagitannins and related compounds.

Table 1: HPLC Columns for Ellagitannin Separation

Column Type Particle Size (µm) Dimensions (mm) Typical Application
Reversed-Phase C18 3 - 54.6 x 150 or 4.6 x 250General purpose separation of a wide range of ellagitannins.
Reversed-Phase C8 3 - 54.6 x 150Suitable for more hydrophobic ellagitannins.
Phenyl-Hexyl 3 - 54.6 x 150Provides alternative selectivity, especially for aromatic compounds and isomers.
Superficially Porous C18 < 32.1 x 100 or 2.1 x 150For high-efficiency and high-throughput analysis (UHPLC).

Table 2: Mobile Phase Compositions and Gradient Programs

Mobile Phase A Mobile Phase B Typical Gradient Program Flow Rate (mL/min)
Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid5-30% B in 30 min, 30-80% B in 15 min, hold for 5 min0.8 - 1.2
Water + 0.05 M Phosphoric AcidMethanol10-40% B in 20 min, 40-70% B in 10 min, hold for 5 min1.0
Water + 2% Acetic AcidAcetonitrile/Water (1:1) + 0.5% Acetic Acid10-55% B in 50 min, 55-100% B in 10 min1.0

Experimental Protocols

Protocol 1: General Screening Method for Ellagitannins
  • Column: Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-45 min: 5% to 60% B

    • 45-50 min: 60% to 95% B

    • 50-55 min: 95% B

    • 55-56 min: 95% to 5% B

    • 56-65 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm.

Protocol 2: High-Resolution Separation of Ellagitannin Isomers
  • Column: Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: Water with 0.05% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 35% B

    • 20-22 min: 35% to 80% B

    • 22-25 min: 80% B

    • 25-25.1 min: 80% to 10% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD at 254 nm, coupled with a mass spectrometer for peak identification.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation SamplePrep Sample Preparation (Extraction, Filtration) ColumnScreening Column Screening (C18, Phenyl, etc.) SamplePrep->ColumnScreening Inject Sample MobilePhasePrep Mobile Phase Preparation (Degassing, Acidification) MobilePhasePrep->ColumnScreening GradientOpt Gradient Optimization (Slope, Time) ColumnScreening->GradientOpt Select Best Column TempOpt Temperature Optimization GradientOpt->TempOpt Refine Separation SystemSuitability System Suitability (Resolution, Tailing Factor) TempOpt->SystemSuitability Final Method Robustness Robustness Testing SystemSuitability->Robustness

Caption: HPLC method development workflow for ellagitannin separation.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckMobilePhase Check Mobile Phase pH (Is it acidic enough?) Start->CheckMobilePhase CheckColumn Check Column Health (Age, Contamination) CheckMobilePhase->CheckColumn Yes AdjustpH Adjust pH to 2.5-3.5 CheckMobilePhase->AdjustpH No CheckOverload Check for Overload (Is the peak too large?) CheckColumn->CheckOverload Good ReplaceColumn Replace or Clean Column CheckColumn->ReplaceColumn Poor DiluteSample Dilute Sample and Re-inject CheckOverload->DiluteSample Yes End Problem Resolved CheckOverload->End No AdjustpH->End ReplaceColumn->End DiluteSample->End

Caption: A troubleshooting decision tree for addressing peak tailing in ellagitannin HPLC analysis.

References

Technical Support Center: Optimizing Chebulagic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Chebulagic Acid, a key bioactive hydrolyzable tannin from the fruits of Terminalia chebula.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of Chebulagic Acid, offering potential solutions and detailed experimental protocols.

Low Extraction Yield

A common challenge in natural product extraction is achieving a satisfactory yield. Several factors can contribute to lower-than-expected yields of Chebulagic Acid.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Solvent System The polarity of the extraction solvent is critical for effectively solubilizing Chebulagic Acid. While ethanol is a common choice, its concentration significantly impacts yield. An optimized process suggests using 70% ethanol for ultrasonic extraction. For supercritical fluid extraction, 50% ethanol as a modifier has been shown to be highly efficient.[1][2]
Suboptimal Extraction Method Traditional methods like maceration may not be efficient. Consider employing more advanced techniques such as ultrasonic-assisted extraction (UAE) or supercritical fluid extraction (SFE) to improve cell wall disruption and solvent penetration.[1][2]
Inadequate Particle Size The surface area of the plant material plays a crucial role in extraction efficiency. Grinding the dried fruits of Terminalia chebula to a fine powder (e.g., 120 mesh) increases the contact area between the material and the solvent.[3]
Insufficient Extraction Time or Repetitions A single extraction may not be sufficient to recover all the available Chebulagic Acid. An optimized protocol suggests extracting the material twice for 20 minutes each time when using ultrasonic extraction.[3]
Improper Solid-to-Liquid Ratio A low solvent volume may lead to saturation and incomplete extraction. A recommended liquid-to-solid ratio is 25:1 (mL/g).[3]

Experimental Protocol: Ultrasonic-Assisted Extraction of Chebulagic Acid

This protocol is optimized for high-yield extraction of Chebulagic Acid from Terminalia chebula fruits.

  • Material Preparation:

    • Obtain dried fruits of Terminalia chebula and remove the stones.

    • Grind the fruit material to a fine powder and sieve it through a 120-mesh screen.[2][3]

  • Extraction:

    • Weigh 20 g of the powdered plant material and place it in a suitable vessel.

    • Add 500 mL of 70% ethanol (a 25:1 liquid-to-solid ratio).[2][3]

    • Place the vessel in an ultrasonic bath.

    • Perform ultrasonic extraction for 20 minutes.[3]

    • Separate the extract from the solid residue by centrifugation at 3000 rpm for 10 minutes.[2]

    • Collect the supernatant.

    • Repeat the extraction process on the residue with another 500 mL of 70% ethanol for 20 minutes.

    • Combine the supernatants from both extractions.

  • Solvent Recovery and Sample Preparation:

    • Recover the ethanol from the combined supernatant using a rotary evaporator.

    • Re-dissolve the residue in 20 mL of 20% methanol.[2]

    • Centrifuge the solution at 10,000 rpm for 10 minutes to remove any insoluble particles.[2]

    • The resulting supernatant is ready for purification or direct analysis.

Co-extraction of Impurities

The crude extract of Terminalia chebula contains a complex mixture of compounds, including other tannins, flavonoids, and phenolic acids, which can interfere with the isolation and quantification of Chebulagic Acid.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Non-selective Solvent While 70% ethanol is efficient for extraction, it also co-extracts other polar compounds.
Lack of a Purification Step The crude extract requires further purification to isolate Chebulagic Acid.

Experimental Protocol: Purification of Chebulagic Acid using Column Chromatography

This protocol describes a method for purifying Chebulagic Acid from the crude extract.

  • Column Preparation:

    • Use an ODS (C18) open column for separation.[2]

  • Sample Loading:

    • Load the prepared supernatant (dissolved in 20% methanol) onto the column.

  • Elution:

    • Elute the column with 20 column volumes of 20% methanol to remove highly polar impurities.

    • Subsequently, elute with 10 column volumes of 35% methanol to collect the fraction containing Chebulagic Acid.[2]

    • Collect the eluent and monitor the fractions using HPLC to identify those containing pure Chebulagic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting Chebulagic Acid?

A1: Supercritical fluid extraction with 50% ethanol as a modifier (SFEM) has been demonstrated to be a highly efficient one-step method, yielding high purity Chebulagic Acid without the need for further purification.[1][4] However, ultrasonic-assisted extraction with 70% ethanol is also a highly effective and more commonly accessible method.[2][3]

Q2: How can I quantify the yield of Chebulagic Acid in my extract?

A2: A validated High-Performance Liquid Chromatography (HPLC) method is recommended for the accurate quantification of Chebulagic Acid. An RP-18 column with a gradient elution of acetonitrile and trifluoroacetic acid in water is a suitable system.[5]

Q3: My Chebulagic Acid extract is degrading. How can I improve its stability?

A3: Chebulagic Acid stability can be influenced by solvent and pH. It has been shown to be stable in acetonitrile and methanol concentrations below 30%.[2] For storage, it is advisable to keep the purified compound or extract in a cold and dark environment.

Q4: Are there any safety precautions I should take when working with the solvents used for extraction?

A4: Yes, always work in a well-ventilated area or a fume hood, especially when using organic solvents like ethanol and methanol. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Signaling Pathways of Chebulagic Acid

Chebulagic acid has been shown to exhibit anticancer properties by modulating several key signaling pathways.

chebulagic_acid_pathways CA Chebulagic Acid AURKA AURKA CA->AURKA inhibits Apoptosis Apoptosis CA->Apoptosis induces IkBa IκBα Degradation CA->IkBa suppresses beta_catenin β-catenin AURKA->beta_catenin activates NFkB NFκB Wnt Wnt Signaling beta_catenin->Wnt activates Proliferation Cancer Cell Proliferation & Migration Wnt->Proliferation promotes NFkB->Proliferation promotes IkBa->NFkB inhibits

Caption: Chebulagic Acid's anticancer signaling pathways.

Experimental Workflow for Chebulagic Acid Extraction and Purification

The following diagram outlines the key steps for obtaining pure Chebulagic Acid from Terminalia chebula.

extraction_workflow start Dried Terminalia chebula Fruits grinding Grinding and Sieving (120 mesh) start->grinding extraction Ultrasonic Extraction (70% Ethanol, 25:1 ratio, 2x20 min) grinding->extraction centrifugation1 Centrifugation (3000 rpm) extraction->centrifugation1 solvent_recovery Solvent Recovery (Rotary Evaporation) centrifugation1->solvent_recovery dissolution Re-dissolution (20% Methanol) solvent_recovery->dissolution centrifugation2 Centrifugation (10,000 rpm) dissolution->centrifugation2 purification ODS Column Chromatography centrifugation2->purification analysis HPLC Analysis for Quantification purification->analysis end Pure Chebulagic Acid analysis->end

Caption: Workflow for Chebulagic Acid extraction.

References

Technical Support Center: Troubleshooting Rugosin D Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this guide is based on the chemical properties of "Rugosin D," as "Isorugosin D" is not found in the scientific literature and is presumed to be a misspelling. Rugosin D is classified as a hydrolyzable tannin, specifically an ellagitannin. The stability and degradation pathways discussed are characteristic of this class of compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of Rugosin D in solution, a common challenge for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Rugosin D.

Problem 1: My Rugosin D solution is changing color (e.g., turning yellow or brown).

  • Question: Why is the color of my Rugosin D solution changing, and how can I prevent it?

  • Answer: Color changes in Rugosin D solutions are often indicative of degradation. Ellagitannins like Rugosin D are susceptible to oxidation and hydrolysis, especially under certain conditions, leading to the formation of colored degradation products.

    Potential Causes and Solutions:

    Potential CauseRecommended Solution
    High pH (Neutral to Basic) Maintain a slightly acidic pH (ideally below 6.0) for your solution. Use an appropriate buffer system (e.g., acetate buffer) to stabilize the pH.
    Exposure to Light Protect your solution from light by using amber vials or wrapping your containers in aluminum foil. Store solutions in the dark.
    Presence of Oxygen Degas your solvents before use by sparging with an inert gas like nitrogen or argon. Prepare and store solutions under an inert atmosphere.
    Elevated Temperature Prepare and store your Rugosin D solutions at low temperatures (e.g., 2-8°C). For long-term storage, consider freezing at -20°C or below.
    Presence of Metal Ions Use high-purity solvents and glassware to avoid contamination with metal ions, which can catalyze degradation. If chelation is compatible with your experiment, consider adding a small amount of a chelating agent like EDTA.

Problem 2: I am observing a decrease in the concentration of Rugosin D over time in my experiments.

  • Question: My analytical results show a continuous loss of Rugosin D in my solution. What is causing this, and how can I minimize it?

  • Answer: A decrease in concentration is a direct indication of Rugosin D degradation. The rate of degradation is highly dependent on the solution's environment.

    Potential Causes and Solutions:

    Potential CauseRecommended Solution
    Hydrolysis As with color change, maintain a low, acidic pH to minimize hydrolysis. Avoid neutral or basic buffers.
    Thermal Degradation Conduct your experiments at the lowest feasible temperature. If elevated temperatures are necessary, minimize the duration of exposure.
    Solvent Effects Ensure Rugosin D is fully dissolved. Inappropriate solvents can lead to precipitation, which may be mistaken for degradation. Test solubility in a few different solvent systems (e.g., DMSO, methanol, ethanol/water mixtures) to find the most suitable one for your application.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing Rugosin D solutions?

A1: Based on the general stability of ellagitannins, the optimal pH for storing Rugosin D solutions is in the acidic range, typically between pH 3 and 5.[1] In neutral (pH 7) and basic (pH > 7) conditions, ellagitannins degrade rapidly.[1][2]

Q2: How does temperature affect the stability of Rugosin D?

A2: Higher temperatures accelerate the degradation of Rugosin D. For short-term storage (hours to days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable to minimize degradation.[3][4]

Q3: What are the primary degradation products of Rugosin D?

A3: Rugosin D is a hydrolyzable tannin. Upon degradation, it primarily hydrolyzes to form smaller, more stable molecules. The main degradation products are expected to be ellagic acid and gallic acid .[1][5]

Q4: Which solvents are recommended for dissolving Rugosin D?

A4: Rugosin D is slightly soluble in water.[6] Organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone, or aqueous mixtures of these, are commonly used to dissolve ellagitannins.[7][8] The choice of solvent will depend on the specific experimental requirements and downstream applications. It is recommended to perform small-scale solubility tests to determine the most appropriate solvent for your needs.

Q5: How can I monitor the stability of my Rugosin D solution?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is the best way to monitor the stability of Rugosin D. This involves developing an HPLC method that can separate the intact Rugosin D from its degradation products. By analyzing the solution at different time points, you can quantify the decrease in Rugosin D and the appearance of degradation products.

Quantitative Data on Ellagitannin Stability

While specific kinetic data for Rugosin D is limited, the following table provides stability data for other ellagitannins, which can serve as a useful reference.

Table 1: Half-life (t½) of Representative Ellagitannins at Different Temperatures

CompoundTemperatureHalf-life (t½)Reference
Sanguiin H65°C~80 days[3]
Lambertianin C5°C~80 days[3]
Sanguiin H645°CSignificantly longer than Lambertianin C[3]
Lambertianin C45°C~4 times shorter than Sanguiin H6[3]

Note: The stability of ellagitannins is highly structure-dependent. This data should be used as a general guide.

Table 2: General Stability of Hydrolyzable Tannins at Various pH Levels

pH RangeStabilityDegradation RateReference
Acidic (pH < 6)Generally StableSlow[1]
Neutral (pH 7)UnstableRapid Degradation[1]
Basic (pH > 8)Highly UnstableVery Rapid Degradation (half-life < 10 min at pH 10)[2]

Experimental Protocols

Protocol 1: HPLC Method for Quantification and Stability Assessment of Rugosin D

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of Rugosin D and its degradation products. Method optimization will be required for your specific instrumentation and application.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Rugosin D standard

  • High-purity solvents and water

2. Chromatographic Conditions:

  • Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).

    • Example Gradient: Start with 5-10% B, increase to 90-100% B over 20-30 minutes.

  • Flow Rate: 0.8 - 1.2 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 280 nm (or scan for optimal wavelength with DAD)

  • Injection Volume: 10-20 µL

3. Procedure:

  • Prepare a stock solution of Rugosin D in a suitable solvent (e.g., DMSO, methanol).

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Inject the standards and samples onto the HPLC system.

  • Integrate the peak area of Rugosin D and its degradation products.

  • Quantify the concentration of Rugosin D in your samples using the calibration curve.

4. Stability Study:

  • Prepare your Rugosin D solution under the desired experimental conditions (e.g., specific buffer, temperature).

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC as described above.

  • Plot the concentration of Rugosin D versus time to determine the degradation kinetics.

Visualizations

cluster_0 Troubleshooting Workflow Instability Rugosin D Instability Observed (e.g., color change, concentration loss) Check_pH Is pH > 6? Instability->Check_pH Check_Temp Is temperature elevated? Check_pH->Check_Temp No Adjust_pH Adjust to acidic pH (3-5) Use buffer Check_pH->Adjust_pH Yes Check_Light Is solution exposed to light? Check_Temp->Check_Light No Lower_Temp Store at 2-8°C or frozen Check_Temp->Lower_Temp Yes Check_O2 Is solution exposed to oxygen? Check_Light->Check_O2 No Protect_Light Use amber vials Store in dark Check_Light->Protect_Light Yes Protect_O2 Degas solvents Use inert atmosphere Check_O2->Protect_O2 Yes

Caption: Troubleshooting workflow for Rugosin D instability.

cluster_1 Proposed Degradation Pathway of Rugosin D Rugosin_D Rugosin D (Ellagitannin) Hydrolysis Hydrolysis (promoted by high pH, temp) Rugosin_D->Hydrolysis Ellagic_Acid Ellagic Acid Hydrolysis->Ellagic_Acid Gallic_Acid Gallic Acid Hydrolysis->Gallic_Acid Other_Products Other smaller phenolics Hydrolysis->Other_Products

Caption: Proposed degradation pathway of Rugosin D.

cluster_2 Experimental Workflow for Stability Assessment Prepare_Sol Prepare Rugosin D solution in desired matrix Time_0 Take T=0 sample Analyze by HPLC Prepare_Sol->Time_0 Incubate Incubate solution under controlled conditions (temp, light, etc.) Time_0->Incubate Sample_Tx Take samples at various time points (T=x) Incubate->Sample_Tx Analyze_Tx Analyze samples by HPLC Sample_Tx->Analyze_Tx Plot_Data Plot [Rugosin D] vs. Time Analyze_Tx->Plot_Data Kinetics Determine degradation kinetics (e.g., half-life) Plot_Data->Kinetics

Caption: Workflow for Rugosin D stability assessment.

References

Strategies for Scaling Up Isorugosin Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific experimental data for Isorugosin, this guide is based on established principles for the purification of similar natural products, particularly hydrolyzable tannins. The provided protocols and troubleshooting advice should be considered as a starting point and may require optimization for your specific process.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scaling up of Isorugosin purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Isorugosin, presented in a question-and-answer format.

Issue 1: Low Yield of Isorugosin After Primary Extraction

Question: We are experiencing a significant drop in Isorugosin yield after scaling up our initial extraction from the plant material. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to low yield during the initial extraction phase of a scaled-up process. Here are some common causes and solutions:

  • Incomplete Extraction: The solvent-to-biomass ratio may not be optimal for the larger scale. Ensure thorough mixing and adequate solvent penetration. Consider increasing the extraction time or performing multiple extractions.

  • Degradation of Isorugosin: Isorugosin, like many tannins, can be sensitive to heat and pH.[1][2] Prolonged exposure to high temperatures during solvent evaporation can lead to degradation.

    • Recommendation: Use a rotary evaporator under reduced pressure to keep the temperature low. Monitor and adjust the pH of the extraction solvent to maintain stability.

  • Improper Solvent Choice: The polarity of the extraction solvent is crucial for efficiently dissolving Isorugosin.

    • Recommendation: Experiment with different solvent systems (e.g., acetone, methanol, ethanol, and water mixtures) at a small scale to identify the optimal solvent for maximizing yield.

Issue 2: Co-elution of Impurities with Isorugosin during Chromatography

Question: During our column chromatography step, we are observing significant overlap between the Isorugosin peak and peaks of other impurities. How can we improve the resolution?

Answer:

Co-elution is a common challenge when scaling up chromatographic purification. Here are some strategies to enhance separation:

  • Optimize the Mobile Phase: A slight change in the solvent gradient or isocratic mobile phase composition can significantly impact resolution.

    • Recommendation: Develop a gradient elution method. Start with a low-polarity mobile phase and gradually increase the polarity. This will help in separating compounds with different polarities.

  • Select the Appropriate Stationary Phase: The choice of stationary phase (e.g., normal phase, reverse phase, ion exchange) is critical.

    • Recommendation: For a polar compound like Isorugosin, a reverse-phase C18 column is often a good starting point. If co-elution persists, consider using a different stationary phase like a phenyl-hexyl or cyano column.

  • Column Loading: Overloading the column is a frequent cause of poor separation.

    • Recommendation: Determine the maximum loading capacity of your column for the crude extract. As a rule of thumb, the sample load should not exceed 1-5% of the column's stationary phase weight.

Issue 3: Precipitation of Isorugosin during Purification

Question: Isorugosin is precipitating out of solution during our purification process, leading to loss of product. What could be the reason and how can we prevent this?

Answer:

Precipitation is often related to changes in solubility due to shifts in solvent composition, pH, or temperature.

  • Solvent Composition: As the mobile phase composition changes during gradient chromatography, the solubility of Isorugosin may decrease.

    • Recommendation: Analyze the solvent composition at which precipitation occurs. You may need to adjust the gradient slope or use a different solvent system.

  • pH: The solubility of tannins can be pH-dependent.

    • Recommendation: Buffer the mobile phase to a pH where Isorugosin is most soluble.

  • Concentration: High concentrations of Isorugosin in the collected fractions can lead to precipitation upon standing.

    • Recommendation: Consider diluting the fractions with an appropriate solvent immediately after collection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step in developing a scalable purification process for Isorugosin?

A1: The initial and most critical step is to develop a robust analytical method, typically High-Performance Liquid Chromatography (HPLC), to accurately quantify Isorugosin in your crude extract and subsequent purification fractions. This will allow you to assess the efficiency of each purification step and make data-driven decisions.

Q2: How can we minimize the use of hazardous organic solvents during scale-up?

A2: Consider using greener purification techniques such as supercritical fluid chromatography (SFC) or employing macroporous resins which can often be regenerated with less harsh solvents.[3]

Q3: What are the key parameters to monitor when scaling up a chromatography step?

A3: When scaling up a chromatography step, it is crucial to maintain the linear flow rate, the ratio of sample load to column volume, and the gradient slope.

Experimental Protocols

Protocol 1: General Extraction of Isorugosin from Plant Material

  • Milling: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction: Macerate the powdered material in a 70:30 acetone/water mixture (v/v) at a 1:10 solid-to-liquid ratio for 24 hours at room temperature with constant agitation.

  • Filtration: Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Lyophilization: Lyophilize the concentrated extract to obtain a dry powder.

Protocol 2: Solid-Phase Extraction (SPE) for Initial Cleanup

  • Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

  • Sample Loading: Dissolve the lyophilized extract in a minimal amount of the initial mobile phase and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove highly polar impurities.

  • Elution: Elute Isorugosin using a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80% methanol).

  • Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing the highest concentration of Isorugosin.

Data Presentation

Table 1: Comparison of Extraction Solvents for Isorugosin Yield

Solvent System (v/v)Isorugosin Yield (mg/g of dry material)Purity by HPLC (%)
70% Acetone15.245
80% Methanol12.842
95% Ethanol9.538
Water5.125

Table 2: Effect of SPE Elution Solvent on Isorugosin Recovery and Purity

Methanol Concentration (%)Isorugosin Recovery (%)Purity by HPLC (%)
20515
406560
602575
80550

Visualizations

experimental_workflow Start Plant Material Milling Milling Start->Milling Extraction Solvent Extraction Milling->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE HPLC Preparative HPLC SPE->HPLC Crystallization Crystallization HPLC->Crystallization Pure_Isorugosin Pure Isorugosin Crystallization->Pure_Isorugosin

Caption: General workflow for the purification of Isorugosin from a natural source.

troubleshooting_pathway Start Low Purification Yield? Check_Extraction Check Extraction Efficiency Start->Check_Extraction Yes Check_Degradation Investigate Potential Degradation Start->Check_Degradation Yes Check_Chromatography Review Chromatography Step Start->Check_Chromatography Yes Yield_OK Yield Acceptable Start->Yield_OK No Optimize_Solvent Optimize Extraction Solvent/Time Check_Extraction->Optimize_Solvent Control_Temp_pH Control Temperature and pH Check_Degradation->Control_Temp_pH Optimize_Mobile_Phase Optimize Mobile Phase Check_Chromatography->Optimize_Mobile_Phase Check_Column_Load Check Column Loading Check_Chromatography->Check_Column_Load

Caption: Troubleshooting decision tree for addressing low yield in Isorugosin purification.

References

Minimizing degradation of Isorugosins during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Isorugosins during the extraction process. Isorugosins belong to the Arugosin family, a class of fungal polyketides, and like many phenolic compounds, are susceptible to degradation under suboptimal conditions.

Troubleshooting Guide

Q1: My Isorugosin yield is consistently low. What are the likely causes related to degradation?

Low yields of Isorugosins can be attributed to several factors during extraction that promote degradation. The primary culprits are often excessive temperature, prolonged exposure to light and oxygen, inappropriate pH, and the choice of solvent. Phenolic compounds, including Isorugosins, are known to be sensitive to heat, which can lead to their decomposition. Similarly, oxidative degradation can occur when extracts are exposed to air and light for extended periods.

To troubleshoot low yields, a systematic evaluation of your extraction protocol is recommended. Start by assessing the temperature and duration of your extraction. If possible, conduct extractions at lower temperatures or for shorter periods. Ensure that your samples are protected from light and that the headspace in your extraction vessels is minimized or purged with an inert gas like nitrogen to reduce oxygen exposure.

Q2: I am observing a significant number of unknown peaks in my chromatogram after extraction. Could this be due to Isorugosin degradation?

Yes, the appearance of multiple unknown peaks in your analytical chromatogram (e.g., HPLC) is a strong indicator of compound degradation. Isorugosins, when degraded, can break down into various smaller molecules or form derivatives, each of which may appear as a separate peak. These degradation products will likely have different retention times than the parent Isorugosin compounds.

To confirm if these peaks are degradation products, you can compare the chromatogram of a freshly prepared standard solution of Isorugosin (if available) with your extract. If a pure standard is not available, you can try to modify your extraction conditions to be milder (e.g., lower temperature, shorter time) and observe if the intensity of the unknown peaks decreases while the intensity of the target Isorugosin peaks increases.

Q3: What are the ideal storage conditions for my fungal biomass before extraction to prevent Isorugosin degradation?

Proper storage of the fungal mycelium is critical to preserving the integrity of the Isorugosins before extraction begins. It is generally advised to process the fresh biomass as quickly as possible. If immediate extraction is not feasible, the biomass should be lyophilized (freeze-dried) and stored at low temperatures (-20°C or -80°C) in a sealed, airtight container to minimize enzymatic activity and oxidation. Avoid repeated freeze-thaw cycles, as this can damage cell structures and release enzymes that may degrade the target compounds. When using dried biomass, ensure it is stored in a desiccator to prevent moisture absorption, which can also promote degradation.

Frequently Asked Questions (FAQs)

Q1: What are Isorugosins and why are they prone to degradation?

Isorugosins are part of the Arugosin family of metabolites produced by various fungi, such as Aspergillus and Ascodesmis. Chemically, they are classified as polyketides and often possess an anthraquinone or similar phenolic core structure. This phenolic nature, characterized by hydroxyl groups attached to aromatic rings, makes them susceptible to oxidation. Factors like heat, light, oxygen, and extreme pH levels can accelerate this degradation process.

Q2: Which extraction solvents are recommended for Isorugosins to minimize degradation?

The choice of solvent is crucial for both efficient extraction and minimizing degradation. Moderately polar organic solvents are typically used for extracting Arugosins from fungal mycelia. Common choices include:

  • Acetone: Often used for the initial extraction from the mycelial mat.

  • Ethyl Acetate: Frequently employed for liquid-liquid extraction from the culture filtrate or for partitioning from an initial crude extract.

  • Methanol: Another common solvent for extracting polar to moderately polar compounds.

The selection should be based on the specific Isorugosin's polarity. It is also important to use high-purity solvents, as impurities can sometimes catalyze degradation reactions.

Q3: How does temperature affect Isorugosin stability during extraction?

Temperature is a critical factor influencing the stability of phenolic compounds.[1][2] While higher temperatures can increase extraction efficiency by improving solvent penetration and solute solubility, they can also significantly accelerate the degradation of heat-sensitive compounds like Isorugosins.[1][2][3][4] For conventional solvent extractions, it is generally recommended to work at room temperature or slightly above. If heating is necessary to improve yield, the temperature should be carefully optimized and kept as low as possible. Modern extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be advantageous as they can reduce extraction times, thereby minimizing the exposure of the compounds to potentially degrading conditions.[5]

Q4: What role does pH play in the degradation of Isorugosins?

The pH of the extraction medium can significantly impact the stability of phenolic compounds. Extreme pH values (both highly acidic and highly alkaline) can catalyze the degradation of mycotoxins and other fungal metabolites. For instance, under alkaline conditions, the lactone rings present in some mycotoxins can open, leading to irreversible changes. While the optimal pH for Isorugosin stability has not been extensively studied, it is generally advisable to maintain a neutral or slightly acidic pH during extraction unless a specific pH is required for partitioning purposes. If pH adjustments are necessary, they should be done carefully, and the exposure to extreme pH should be minimized.

Q5: How can I protect my Isorugosin extracts from light and oxygen?

Exposure to light and oxygen can lead to photo-oxidation and auto-oxidation of phenolic compounds. To mitigate this:

  • Work in a dimly lit area or use amber-colored glassware for all extraction and storage steps to protect the extracts from light.

  • Minimize the headspace in your storage vials to reduce the amount of available oxygen.

  • For long-term storage, purge the vials with an inert gas such as nitrogen or argon before sealing.

  • Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent, although this should be tested to ensure it does not interfere with downstream applications.

Experimental Protocols

Protocol 1: General Extraction of Arugosins from Fungal Mycelium

This protocol is a generalized procedure based on methods described for the isolation of Arugosins.[6][7][8]

  • Harvesting and Drying:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Wash the mycelium with distilled water to remove residual media components.

    • Lyophilize (freeze-dry) the mycelium to obtain a dry powder.

  • Solvent Extraction:

    • Soak the dried mycelial powder in acetone (or another suitable solvent) at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at room temperature for 24 hours with continuous agitation on an orbital shaker.

    • Filter the mixture to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Concentration:

    • Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification (General):

    • The resulting crude extract can be further purified using techniques like column chromatography on silica gel, eluting with a gradient of solvents such as hexane and ethyl acetate.

Protocol 2: Liquid-Liquid Extraction from Culture Filtrate

This protocol is suitable for extracting Isorugosins that may be secreted into the culture medium.[7]

  • Filtrate Preparation:

    • After separating the mycelium, collect the culture filtrate.

    • Adjust the pH of the filtrate to a neutral or slightly acidic value if necessary.

  • Solvent Partitioning:

    • Transfer the filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract and concentrate it using a rotary evaporator at a temperature below 40°C.

Data Presentation

Table 1: Influence of Extraction Temperature on Phenolic Compound Stability

Temperature (°C)General Stability of Phenolic CompoundsNotes
25 - 40Generally stableOptimal for many conventional solvent extractions to minimize degradation.
40 - 60Increased extraction efficiency, potential for minor degradationA common range for optimizing yield without significant loss of many phenolics.[1]
60 - 80High extraction efficiency, increased risk of degradation for thermolabile compoundsOften the upper limit for traditional extractions.[2][3]
> 100Significant degradation for many phenolic compoundsTemperatures this high are typically only used in specialized techniques like pressurized liquid extraction (PLE) where short exposure times can mitigate degradation.[2][3]

Table 2: Common Solvents for Fungal Metabolite Extraction

SolventPolarityTypical Use
HexaneNon-polarDefatting, extraction of non-polar compounds.
DichloromethaneModerately polarExtraction of a wide range of secondary metabolites.
Ethyl AcetateModerately polarCommon for liquid-liquid extraction and chromatography.
AcetonePolar aproticEffective for initial extraction from fungal biomass.
MethanolPolar proticUsed for extracting a broad range of polar to moderately polar compounds.
WaterHighly polarUsed in combination with organic solvents or in subcritical water extraction.

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification Harvest Harvest Fungal Mycelium Wash Wash with Distilled Water Harvest->Wash Remove Media Dry Lyophilize (Freeze-Dry) Wash->Dry Remove Water Extract Solvent Extraction (e.g., Acetone) Dry->Extract Dried Mycelium Filter Filter Extract->Filter Separate Solids Concentrate Concentrate Extract (Rotary Evaporator < 40°C) Filter->Concentrate Crude Extract Chromatography Column Chromatography Concentrate->Chromatography Purification Step Fractions Collect Fractions Chromatography->Fractions Analyze Analyze Fractions (e.g., HPLC) Fractions->Analyze Identify Isorugosin

Caption: A generalized workflow for the extraction and purification of Isorugosins.

Troubleshooting Start Low Isorugosin Yield or Presence of Degradation Products Temp Is Extraction Temperature > 40°C? Start->Temp Time Is Extraction Time Prolonged (>24h)? Temp->Time No ReduceTemp Action: Lower Temperature or Use Shorter High-Temp Method (MAE) Temp->ReduceTemp Yes Light Is Extract Exposed to Light/Oxygen? Time->Light No ReduceTime Action: Optimize for Shorter Extraction Duration Time->ReduceTime Yes Solvent Is the Solvent Appropriate? Light->Solvent No Protect Action: Use Amber Glassware and/or Inert Gas Light->Protect Yes ChangeSolvent Action: Test Different Solvents (e.g., Ethyl Acetate, Acetone) Solvent->ChangeSolvent No End Re-evaluate Yield Solvent->End Yes ReduceTemp->End ReduceTime->End Protect->End ChangeSolvent->End

Caption: A decision tree for troubleshooting Isorugosin degradation during extraction.

References

Addressing matrix effects in LC-MS analysis of Isorugosins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Isorugosins.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the suppression or enhancement of ionization of the target analyte by co-eluting compounds, are a common challenge in LC-MS analysis. This guide provides a systematic approach to identifying and mitigating these effects for accurate quantification of Isorugosins.

Is the issue related to...?

  • Poor Peak Shape or Tailing: This could indicate issues with the column, mobile phase, or sample solvent.

  • Inconsistent Retention Times: Fluctuations in retention time can be caused by problems with the pump, column temperature, or mobile phase composition.

  • Low Signal Intensity or Sensitivity: This is a primary indicator of ion suppression, a type of matrix effect.[1][2][3]

  • High Background Noise: Contamination in the mobile phase, sample, or LC-MS system can lead to high background noise.

  • Poor Reproducibility: Significant variation between injections of the same sample often points towards matrix effects or system instability.[4]

Below is a troubleshooting workflow to address matrix effects in Isorugosin analysis:

Caption: Troubleshooting workflow for addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Isorugosin analysis?

A1: The "matrix" encompasses all components in a sample other than the analyte of interest (Isorugosin).[1] Matrix effects occur when these components interfere with the ionization of Isorugosins in the mass spectrometer's ion source, leading to either a decreased (ion suppression) or increased (ion enhancement) signal.[2][3] This can result in inaccurate and unreliable quantification. Given that Isorugosins are often extracted from complex matrices like plant tissues or biological fluids, they are susceptible to interference from endogenous substances such as salts, lipids, and other polyphenols.

Q2: What are the most common sources of matrix effects when analyzing Isorugosins?

A2: For Isorugosins, which are ellagitannins, common sources of matrix effects depend on the sample origin. In plant extracts, co-extracted compounds like chlorophyll, other phenolic compounds, and sugars can cause interference. When analyzing Isorugosins in biological fluids (e.g., plasma, urine) after administration, major interferences can arise from phospholipids, proteins, and salts.

Q3: How can I determine if my Isorugosin analysis is affected by matrix effects?

A3: A common method is the post-column infusion experiment.[4] In this technique, a constant flow of a pure Isorugosin standard is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dip or rise in the constant signal of the Isorugosin standard as the blank matrix components elute indicates the presence of ion suppression or enhancement, respectively. Another approach is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract; a significant difference in the slopes suggests the presence of matrix effects.

Q4: What are the best sample preparation techniques to minimize matrix effects for Isorugosins?

A4: The choice of sample preparation is critical. For complex matrices, more rigorous cleanup is often necessary.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and reducing matrix effects.[5] For polyphenolic compounds like Isorugosins, reversed-phase or mixed-mode SPE cartridges can be used to selectively isolate the analytes from interfering matrix components.

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate Isorugosins from highly polar or non-polar interferences based on their solubility.

  • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing matrix components compared to SPE or LLE and may result in significant matrix effects.[6]

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample.[7] However, this may compromise the sensitivity if the Isorugosin concentration is low.

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A5: Yes, optimizing the chromatographic separation can help to resolve Isorugosins from co-eluting matrix components.[8] Strategies include:

  • Modifying the Gradient: Adjusting the mobile phase gradient can improve the separation between Isorugosins and interfering compounds.

  • Changing the Column: Using a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) can alter the selectivity and improve separation.

  • Adjusting the Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.

Q6: How can I correct for matrix effects that cannot be eliminated through sample preparation or chromatography?

A6: When matrix effects are still present, several calibration strategies can be employed to ensure accurate quantification:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as similar as possible to the study samples.[9] This helps to compensate for the matrix effect as both the standards and the samples will be affected similarly.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS of the Isorugosin is added to all samples and calibration standards. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same matrix effects, and the ratio of the analyte to the IS will remain constant, allowing for accurate quantification.

Quantitative Data Summary

Due to the limited availability of specific quantitative data on matrix effects for Isorugosins, the following table summarizes reported matrix effects for other polyphenolic compounds in similar complex matrices. This data illustrates the potential magnitude of ion suppression or enhancement and the effectiveness of different mitigation strategies.

Analyte ClassMatrixAnalytical MethodObserved Matrix Effect (%)Mitigation StrategyReference
EllagitanninsRed WineLC-MS/MSNot specified, but matrix-matched calibration was employed for accurate quantification.Matrix-Matched Calibration[9]
Phenolic AntioxidantsMedicinal Plant ExtractsUHPLC-MS/MSIon suppression up to 90% and enhancement >400% observed depending on mobile phase additives and co-eluting compounds.Optimization of mobile phase and use of appropriate internal standard.[10]
PesticidesHerbal-Based PotionsGC-MSStrong signal enhancement observed for most pesticides in one of the herbal matrices.Matrix-Matched Calibration[11]
Bifenthrin & ButachlorChinese ChivesLC-MS/MSSignificant signal suppression was observed without purification.Solid-Phase Extraction[5]

Note: The matrix effect is calculated as: (Peak area in matrix / Peak area in solvent) * 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Evaluation

  • Preparation: Prepare a standard solution of the Isorugosin of interest at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • Infusion Setup: Using a T-connector, infuse the Isorugosin standard solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow between the LC column outlet and the mass spectrometer's ion source.

  • Baseline Acquisition: Allow the infused standard to produce a stable baseline signal.

  • Injection of Blank Matrix: Inject a prepared blank matrix sample (a sample that does not contain the Isorugosin analyte but has undergone the same extraction procedure as the study samples).

  • Data Analysis: Monitor the baseline of the infused Isorugosin standard. A decrease in the signal indicates ion suppression, while an increase indicates ion enhancement at the retention times where matrix components are eluting.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup of Plant Extracts

  • Sample Preparation: Extract the Isorugosins from the plant material using a suitable solvent (e.g., 70% acetone in water).[12] Evaporate the organic solvent and reconstitute the extract in a loading buffer compatible with the SPE cartridge (e.g., acidified water).

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by sequentially passing methanol and then equilibration buffer (e.g., acidified water) through it.

  • Sample Loading: Load the reconstituted plant extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the Isorugosins from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Signaling Pathway Diagram

Isorugosins, as part of the broader class of ellagitannins and polyphenols, are known to exert various biological effects, including anti-inflammatory and anti-proliferative activities. These effects are often mediated through the modulation of key cellular signaling pathways. The diagram below illustrates the inhibitory effect of polyphenols on the NF-κB signaling pathway, a central regulator of inflammation.[9][11][12]

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., LPS, TNF-α IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB IκBα p50/p65 IKK->NFkB_IkB Leads to IκBα Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_IkB:f0 NFkB_inactive->NFkB_IkB:f1 NFkB_active Active NF-κB (p50/p65) NFkB_IkB:f1->NFkB_active Translocates to Nucleus Isorugosins Isorugosins (Polyphenols) Isorugosins->IKK Inhibits Isorugosins->NFkB_active Inhibits Nuclear Translocation DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) DNA->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by polyphenols.

References

Technical Support Center: Refinement of Bioassay Protocols for Consistent Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their bioassay protocols for more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in bioassays?

A1: Bioassays are inherently variable due to their reliance on biological systems.[1][2] The most common sources of variability can be categorized as biological, technical, and environmental.

  • Biological Variability: This includes lot-to-lot differences in reagents such as antibodies and cytokines, cell line instability, passage number, and variations in animal responses.[3][4]

  • Technical Variability: This encompasses pipetting errors, improper dilutions, inconsistent incubation times and temperatures, and plate-to-plate variations, including edge effects.[5][6][7]

  • Analyst Variability: Differences in technique and experience between laboratory personnel can also contribute significantly to variability.[8]

Q2: How can I minimize the "edge effect" in 96-well plates?

A2: The "edge effect" is a phenomenon where the outer wells of a microplate behave differently than the inner wells, often due to increased evaporation and temperature gradients.[3][9][10] To minimize this effect:

  • Create a Humidity Barrier: Fill the perimeter wells with sterile water, media, or phosphate-buffered saline (PBS) to create a more humid microenvironment and reduce evaporation from the experimental wells.[9][10][11]

  • Use Sealing Films: Employing gas-permeable sealing films can help reduce evaporation while allowing for necessary gas exchange in cell-based assays.[9]

  • Ensure Uniform Temperature: Allow plates to equilibrate to room temperature before adding reagents and cells. Incubating plates in a humidified chamber can also help maintain a consistent temperature across the plate.[12]

Q3: My signal-to-noise ratio is low. What are the likely causes and solutions?

A3: A low signal-to-noise ratio can be caused by either a weak signal or high background.

  • For a Weak Signal:

    • Suboptimal Reagent Concentrations: The concentration of your primary or secondary antibodies may be too low. Titrate your antibodies to determine the optimal concentration.[13][14][15]

    • Insufficient Incubation Times: Increase the incubation time for antibodies or substrates to allow for stronger signal development.[16][17]

    • Inactive Reagents: Ensure that enzymes and substrates have not expired and have been stored correctly.[1]

  • For High Background:

    • Inadequate Blocking: The blocking step may be insufficient. Increase the blocking time or try a different blocking agent (e.g., BSA, non-fat milk).[3][16]

    • Insufficient Washing: Increase the number and vigor of wash steps to remove unbound reagents.[3][16]

    • High Antibody Concentration: Using too high a concentration of primary or secondary antibodies can lead to non-specific binding.[3]

Q4: How do I choose the right statistical model for my dose-response curve?

A4: The choice of statistical model is crucial for accurate data analysis. The most common models for dose-response curves are the four-parameter logistic (4PL) and five-parameter logistic (5PL) models.

  • Four-Parameter Logistic (4PL) Model: This model is suitable for symmetrical sigmoidal curves and is widely used in bioassays. It estimates the top and bottom asymptotes, the EC50 (or IC50), and the Hill slope.

  • Five-Parameter Logistic (5PL) Model: This model is used for asymmetrical sigmoidal curves, providing an additional parameter to account for the asymmetry.

Linear models may be used for a narrow, clearly linear segment of the dose-response curve, but they are less common for full curve analysis.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Assays

This guide addresses common issues leading to a lack of reproducibility in cell-based assays.

Symptom Possible Causes Troubleshooting Steps
High Well-to-Well Variation - Inconsistent cell seeding- Edge effects- Pipetting errors- Ensure a homogenous cell suspension before and during seeding.- Implement strategies to minimize edge effects (see FAQ Q2).[9][10][11]- Use calibrated pipettes and consistent pipetting techniques.
Poor Cell Adhesion - Improper plate coating- Cell health issues (e.g., high passage number, contamination)- Ensure plates are properly coated if required for your cell type.- Use cells within a consistent and low passage number range.- Regularly test for mycoplasma contamination.[18]
Inconsistent Drug/Treatment Response - Inaccurate drug dilutions- Cell density not optimal for the assay- Variation in incubation time- Prepare fresh drug dilutions for each experiment.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[19]- Use a calibrated timer and ensure consistent incubation periods for all plates.
Guide 2: Common Problems in ELISA Assays

This guide provides solutions for frequent issues encountered during Enzyme-Linked Immunosorbent Assays (ELISAs).[5][6][15]

Symptom Possible Causes Troubleshooting Steps
High Background - Insufficient blocking- High antibody concentration- Inadequate washing- Contaminated reagents- Increase blocking time or change blocking buffer.[3][16]- Titrate primary and secondary antibodies to optimal concentrations.- Increase the number of wash steps and ensure complete removal of wash buffer.[3][16]- Use fresh, sterile buffers and reagents.
Weak or No Signal - Inactive reagents (antibodies, enzyme conjugate, substrate)- Insufficient incubation times- Low antigen concentration in the sample- Check reagent expiration dates and storage conditions.- Increase incubation times for antibodies and substrate.[16][17]- Concentrate the sample or use a more sensitive detection system.
Poor Standard Curve - Incorrect standard preparation- Pipetting errors- Improper curve fitting- Prepare fresh standards for each assay and perform serial dilutions carefully.- Use calibrated pipettes and ensure accurate pipetting.- Use appropriate software and a suitable regression model (e.g., 4-PL or 5-PL) to fit the curve.
High Coefficient of Variation (%CV) Between Replicates - Pipetting inconsistency- Incomplete mixing of reagents- Plate reader issues- Ensure consistent pipetting technique and volume for all wells.- Thoroughly mix all reagents before adding to the plate.- Check the plate reader for proper calibration and settings.[7]

Data Presentation

Table 1: Potential Impact of Various Factors on Bioassay Variability

This table summarizes the potential quantitative impact of common sources of variability on bioassay results. The values presented are illustrative and can vary significantly depending on the specific assay and conditions.

Source of Variability Parameter Affected Potential Impact on Results (% CV) Reference
Pipetting Error Intra-plate precision5 - 15%[5][6]
Temperature Fluctuation (± 2°C) Signal Intensity, EC5010 - 25%[18][20]
Incubation Time Variation (± 10%) Signal Intensity5 - 20%[6]
Reagent Lot-to-Lot Variation Inter-assay precision, Accuracy10 - 30%[21]
Cell Passage Number Cell growth, Drug sensitivity5 - >50% (highly cell-line dependent)[18]
Edge Effect (uncontrolled) Intra-plate precision, Accuracy15 - 40%[9][10]

Experimental Protocols

Protocol 1: Detailed Methodology for a Competitive ELISA

This protocol outlines the steps for a competitive ELISA, a format often used for the detection of small molecules.[1][11][12][22][23]

  • Antigen Coating:

    • Dilute the antigen to the optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C or for 2-4 hours at room temperature.

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the plate 3 times with wash buffer.

  • Competition Reaction:

    • Prepare standards and samples.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the primary antibody for 1-2 hours at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antigen-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 30 minutes of adding the stop solution.

Protocol 2: Cell-Based Apoptosis Assay using Annexin V Staining

This protocol describes a common method for detecting apoptosis in a cell population using flow cytometry.[19][24][25][26][27]

  • Induce Apoptosis:

    • Seed cells at an appropriate density in a culture plate.

    • Treat cells with the apoptosis-inducing agent (e.g., staurosporine, etoposide) at the desired concentration and for the appropriate duration. Include an untreated control.

  • Cell Harvesting and Washing:

    • For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, proceed to the next step.

    • Collect the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Annexin V and Propidium Iodide (PI) Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

Bioassay_Troubleshooting_Workflow start Inconsistent Bioassay Results check_variability High Variability (CV > 20%)? start->check_variability check_signal Low Signal or High Background? check_variability->check_signal No troubleshoot_variability Review Pipetting Technique Check Reagent Consistency Minimize Edge Effects check_variability->troubleshoot_variability Yes troubleshoot_low_signal Optimize Antibody/Reagent Concentrations Increase Incubation Times Check Reagent Activity check_signal->troubleshoot_low_signal Low Signal troubleshoot_high_background Optimize Blocking Step Increase Wash Steps Titrate Antibodies check_signal->troubleshoot_high_background High Background re_run_assay Re-run Assay with Optimized Protocol troubleshoot_variability->re_run_assay troubleshoot_low_signal->re_run_assay troubleshoot_high_background->re_run_assay analyze_data Analyze Data re_run_assay->analyze_data Bioassay_Development_Workflow start Define Assay Objective reagent_selection Reagent & Material Selection (Antibodies, Cells, Plates) start->reagent_selection protocol_development Assay Protocol Development (Incubation times, Temperatures) reagent_selection->protocol_development optimization Assay Optimization (DOE) (Concentrations, Conditions) protocol_development->optimization validation Assay Validation (Precision, Accuracy, Linearity) optimization->validation routine_use Routine Use & Monitoring validation->routine_use Apoptosis_Signaling_Pathway extrinsic_stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) death_receptors Death Receptors (e.g., Fas, TNFR1) extrinsic_stimuli->death_receptors caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 intrinsic_stimuli Intrinsic Stimuli (e.g., DNA damage) mitochondria Mitochondrial Pathway (Bcl-2 family, Cytochrome c release) intrinsic_stimuli->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Enhancing Isorugosin D Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in dissolving Isorugosin D for in vitro studies. Given the limited specific data on this compound, this guide leverages established methods for improving the solubility of poorly water-soluble compounds, particularly those with flavonoid-like structures.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer for a cell-based assay. What are the first steps I should take?

A1: The initial approach for a poorly soluble compound like this compound is to use a small percentage of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water and cell culture media.[1][2] It is crucial to first prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be diluted to the final desired concentration in your aqueous buffer or cell culture medium. Pay close attention to the final concentration of DMSO in your assay, as it can exhibit cellular toxicity at higher levels.[3][4]

Q2: What is the maximum recommended concentration of DMSO in a typical in vitro assay?

A2: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 1%, with many studies recommending 0.1% to 0.5% to minimize solvent-induced artifacts.[3][4] However, the tolerance to DMSO can be cell-line dependent. It is best practice to run a vehicle control experiment with different concentrations of DMSO to determine the highest non-toxic concentration for your specific experimental system.

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:

  • Lower the Final Concentration: Your target concentration might be above the solubility limit of this compound in the final solvent mixture. Try working with a lower final concentration.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the stock to a smaller volume of buffer first, vortexing or sonicating gently, and then bringing it up to the final volume.

  • Consider Alternative Co-solvents: If DMSO is not effective or causes toxicity, other co-solvents like ethanol, polyethylene glycol (PEG), or N-methyl-2-pyrrolidone (NMP) can be explored.[5] The choice of co-solvent may need to be optimized for your specific compound and assay.

Q4: Are there methods to improve the aqueous solubility of this compound without using organic co-solvents?

A4: Yes, several techniques can enhance aqueous solubility:

  • pH Modification: If this compound has ionizable functional groups, adjusting the pH of the buffer can significantly increase its solubility.[5]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their water solubility.[6][7][8] β-cyclodextrin and its derivatives are commonly used for this purpose.[3][6]

  • Formulation with Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[5]

  • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can improve its dissolution rate and solubility.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder does not dissolve in aqueous buffer.Low intrinsic aqueous solubility.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute into the aqueous buffer.[1][2]
Precipitation occurs upon dilution of the DMSO stock solution.The final concentration exceeds the solubility limit in the aqueous/organic mixture.Lower the final concentration of this compound. Optimize the dilution method (e.g., stepwise dilution). Explore alternative co-solvents or solubility-enhancing excipients.
Observed cellular toxicity or altered cell morphology in the control group (vehicle only).The concentration of the organic co-solvent (e.g., DMSO) is too high.Determine the maximum tolerated solvent concentration for your specific cell line by performing a dose-response experiment with the solvent alone. Keep the final solvent concentration consistent across all experimental groups and below the toxic threshold (typically <0.5% for DMSO).[3][4]
Inconsistent results between experiments.Variability in stock solution preparation or compound precipitation over time.Ensure the stock solution is fully dissolved before each use (gentle warming or vortexing may be necessary). Prepare fresh dilutions for each experiment. Consider filtering the final solution to remove any undissolved particles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
  • Objective: To prepare a high-concentration stock solution of this compound in an organic co-solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles remain.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility with β-Cyclodextrin
  • Objective: To prepare a complex of this compound with β-cyclodextrin to enhance its aqueous solubility.

  • Materials:

    • This compound

    • β-cyclodextrin

    • Aqueous buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Prepare a saturated solution of β-cyclodextrin in the desired aqueous buffer. The amount of β-cyclodextrin will depend on its solubility in the chosen buffer.

    • Add an excess amount of this compound powder to the β-cyclodextrin solution.

    • Stir or shake the mixture at a constant temperature for 24-48 hours to allow for complex formation.

    • After the incubation period, centrifuge the suspension to pellet the undissolved this compound.

    • Carefully collect the supernatant, which contains the soluble this compound-β-cyclodextrin complex.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Data Presentation

Table 1: Properties of Common Co-solvents for In Vitro Studies

Co-solvent Molar Mass ( g/mol ) Boiling Point (°C) Miscibility with Water Common Stock Concentration Recommended Final Concentration
Dimethyl sulfoxide (DMSO)78.13189Miscible10-50 mM< 0.5%[3][4]
Ethanol46.0778.37Miscible10-50 mM< 0.5%
Polyethylene glycol 300 (PEG 300)~300>200MiscibleVaries< 1%
N-methyl-2-pyrrolidone (NMP)99.13202MiscibleVaries< 0.5%

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble this compound cluster_methods Solubilization Methods cluster_outcome Outcome for In Vitro Assay start This compound Powder cosolvent Co-solvent Method (e.g., DMSO) start->cosolvent Dissolve in cyclodextrin Cyclodextrin Complexation start->cyclodextrin Complex with ph_modification pH Adjustment start->ph_modification Adjust pH of assay Soluble this compound for In Vitro Experiment cosolvent->assay cyclodextrin->assay ph_modification->assay

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_flowchart start This compound solubility issue? try_dmso Use DMSO to create a stock solution start->try_dmso Yes precipitation Precipitation upon dilution? try_dmso->precipitation lower_conc Lower final concentration precipitation->lower_conc Yes alt_solvent Try alternative co-solvent precipitation->alt_solvent Yes, after trying lower conc. use_cyclodextrin Use cyclodextrins precipitation->use_cyclodextrin Yes, if co-solvents fail success Proceed with experiment precipitation->success No lower_conc->success alt_solvent->success use_cyclodextrin->success

Caption: Troubleshooting flowchart for this compound solubility.

References

Best practices for storing and handling Isorugosin compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Isorugosin compounds. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store Isorugosin compounds upon receipt?

For optimal stability, it is recommended to store Isorugosin compounds at -20°C in a tightly sealed container, protected from light and moisture.[1] For short-term storage, refrigeration at 2°C to 8°C may be acceptable, but always refer to the manufacturer's specific instructions.[2]

Q2: What are the general handling precautions for Isorugosin compounds?

Always handle Isorugosin compounds in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[2][3] Avoid generating dust if the compound is in solid form.[4][5] Do not eat, drink, or smoke in the laboratory.[3]

Q3: How do I prepare a stock solution of Isorugosin?

To prepare a stock solution, use a high-purity, anhydrous solvent as recommended on the product's data sheet. It is crucial to use a tightly sealed container to prevent solvent evaporation and moisture absorption.[3] Once prepared, the solution should be stored at a low temperature, typically -20°C, unless otherwise specified.

Q4: How long is a prepared Isorugosin solution stable?

The stability of a prepared solution depends on the solvent, concentration, and storage conditions. It is best practice to use freshly prepared solutions. If storage is necessary, it is recommended to use the solution within 24 hours when stored at room temperature.[6] For longer-term storage, aliquoting and freezing at -80°C is advisable to minimize freeze-thaw cycles.

Q5: What should I do in case of a spill?

In case of a small spill, use absorbent material to contain it.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.[3][4] Ensure the cleanup is performed by trained personnel.[4]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Compound Degradation 1. Verify the storage conditions of the stock compound and prepared solutions.[1] 2. Prepare a fresh stock solution from a new vial of the compound. 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Inaccurate Pipetting 1. Calibrate your pipettes regularly. 2. Use appropriate pipette tips and ensure a proper seal. 3. For low-volume additions, consider using a non-contact dispenser.[1]
Solvent Evaporation 1. Use tightly sealed containers for all solutions.[3] 2. Minimize the time solutions are left at room temperature.
Issue 2: Compound Precipitation in Solution
Possible Cause Troubleshooting Step
Low Solubility 1. Gently warm the solution to aid dissolution. 2. Use sonication to help dissolve the compound. 3. Consider using a different solvent if compatible with your experiment.
Incorrect pH 1. Check the pH of your buffer or media. 2. Adjust the pH to a range where the compound is known to be soluble.
Solution Supersaturation 1. Prepare a less concentrated stock solution. 2. Ensure the compound is fully dissolved before adding it to your experimental system.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Isorugosin Compounds

Storage Condition Temperature Environment Duration
Long-Term (Solid) -20°CDry, dark, tightly sealed> 6 months
Short-Term (Solid) 2°C to 8°CDry, dark, tightly sealed< 6 months
Long-Term (Solution) -80°CSingle-use aliquots, tightly sealedUp to 6 months
Short-Term (Solution) -20°CTightly sealedUp to 1 month
Working Solution Room TemperatureTightly sealed, protected from light< 24 hours[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Isorugosin Stock Solution
  • Materials:

    • Isorugosin compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Calibrated micropipettes

  • Procedure:

    • Allow the vial of Isorugosin to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the required amount of Isorugosin powder using an analytical balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C.

Visualizations

Experimental_Workflow A Receive Isorugosin Compound B Store at -20°C A->B C Prepare 10 mM Stock Solution in DMSO B->C D Aliquot and Store at -80°C C->D E Prepare Working Solutions D->E F Perform Experiment E->F G Analyze Data F->G

Caption: Experimental workflow for handling and using Isorugosin compounds.

Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Isorugosin Isorugosin Isorugosin->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates

Caption: Hypothetical signaling pathway activated by Isorugosin.

References

Troubleshooting unexpected results in Isorugosin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide addresses potential issues researchers may encounter during experiments with Isorugosin. The solutions are categorized by the type of unexpected result.

Inconsistent or No Compound Activity

Question: My Isorugosin treatment is showing no effect or highly variable effects on my cells/model system. What could be the cause?

Answer: Several factors can contribute to a lack of or inconsistent activity. Consider the following troubleshooting steps:

  • Compound Integrity and Stability:

    • Verification: Confirm the identity and purity of your Isorugosin sample through methods like NMR, Mass Spectrometry, or HPLC.

    • Degradation: Isorugosin, as a potential hydrolyzable tannin, may be susceptible to degradation.[1] Consider if the compound is sensitive to light, temperature, pH, or oxidation. Improper storage or handling can lead to loss of activity.

    • Solubility: Ensure Isorugosin is fully dissolved in the vehicle solvent before application to your experimental system. Precipitates can lead to inaccurate dosing.

  • Experimental Conditions:

    • Concentration: The effective concentration of Isorugosin may be higher or lower than initially tested. Perform a dose-response curve to determine the optimal concentration.

    • Treatment Duration: The time required for Isorugosin to elicit a biological response may vary. A time-course experiment can help identify the optimal treatment duration.

    • Cellular Uptake: Consider if the compound is able to effectively penetrate the cell membrane in your model system.

  • Reagent and Assay Issues:

    • Reagent Quality: Ensure all reagents, including cell culture media and assay components, are not expired and have been stored correctly.

    • Assay Performance: Run appropriate positive and negative controls to validate the performance of your assay.

Troubleshooting Workflow for Inconsistent Activity

cluster_verification Compound Verification cluster_experimental Experimental Parameters cluster_assay Assay Validation start Inconsistent or No Activity purity Check Purity & Identity (NMR, MS, HPLC) start->purity stability Assess Stability (Light, Temp, pH) purity->stability solubility Confirm Solubility in Vehicle stability->solubility dose_response Perform Dose-Response Curve solubility->dose_response time_course Conduct Time-Course Experiment dose_response->time_course controls Validate with Positive/ Negative Controls time_course->controls reagents Check Reagent Quality controls->reagents end Consistent Activity Achieved reagents->end

Caption: Troubleshooting workflow for inconsistent Isorugosin activity.

Unexpected Cytotoxicity

Question: I am observing significant cell death at concentrations where I expect to see a specific biological effect. How can I address this?

Answer: Unforeseen cytotoxicity can mask the intended effects of a compound. Here’s how to troubleshoot this issue:

  • Purity of Compound: Impurities from the synthesis or extraction process can be toxic to cells. Verify the purity of your Isorugosin stock.

  • Solvent Toxicity: The vehicle used to dissolve Isorugosin (e.g., DMSO) can be toxic at higher concentrations. Ensure your vehicle control does not show toxicity and that the final solvent concentration is within a tolerable range for your cells (typically <0.5%).

  • Off-Target Effects: Isorugosin may have off-target effects that lead to cytotoxicity at certain concentrations.

  • Assay Interference: The compound itself might interfere with the readout of your cytotoxicity assay (e.g., auto-fluorescence in a fluorescence-based assay).

Data Summary: Troubleshooting Cytotoxicity

Potential Cause Verification Method Proposed Solution
Compound Impurity HPLC, Mass SpectrometryRe-purify the compound.
Solvent Toxicity Run vehicle-only controls at various concentrations.Lower the final concentration of the solvent.
Off-Target Effects Test on multiple cell lines; perform target engagement assays.Lower the concentration of Isorugosin; consider a different model system.
Assay Interference Run compound-only controls in the assay buffer.Use an alternative cytotoxicity assay with a different detection method.

Experimental Protocols

General Protocol for Cell-Based Assays

This protocol provides a general framework for treating adherent cells with Isorugosin.

  • Cell Seeding: Plate cells in appropriate well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare a concentrated stock solution of Isorugosin in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of the Isorugosin stock in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of Isorugosin or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay: Following incubation, perform the desired downstream assay (e.g., cytotoxicity assay, protein expression analysis, etc.).

Experimental Workflow: Cell-Based Assay

cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis seed_cells Seed Cells in Plates prepare_compound Prepare Isorugosin Dilutions seed_cells->prepare_compound treat_cells Treat Cells with Isorugosin prepare_compound->treat_cells incubate Incubate for Desired Duration treat_cells->incubate perform_assay Perform Downstream Assay incubate->perform_assay analyze_data Analyze and Interpret Results perform_assay->analyze_data

Caption: General workflow for a cell-based Isorugosin experiment.

Signaling Pathways

As the mechanism of action for Isorugosin is not well-documented, a specific signaling pathway cannot be provided. However, many natural products, including tannins, are known to influence common cellular signaling pathways.

Hypothetical Signaling Pathway Influenced by a Bioactive Compound

This diagram illustrates a generic signaling cascade that could be modulated by a compound like Isorugosin, leading to a cellular response.

compound Isorugosin receptor Cell Surface Receptor compound->receptor Binds to/Activates kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response (e.g., Apoptosis, Proliferation) nucleus->response Gene Expression Changes

Caption: A hypothetical signaling pathway modulated by a bioactive compound.

References

Technical Support Center: Optimization of Cell-Based Assays for Ellagitannins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of cell-based assays involving ellagitannins and their metabolites. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of ellagitannins in cell-based assays.

Q1: What are ellagitannins and why are they challenging to work with in cell-based assays?

Ellagitannins are a class of hydrolyzable tannins found in various fruits and nuts, such as pomegranates, strawberries, raspberries, and walnuts.[1][2] They are large, complex polyphenolic compounds that can undergo hydrolysis to release ellagic acid.[2][3] The main challenges in cell-based assays stem from their:

  • Low Bioavailability: Ellagitannins themselves are generally not absorbed intact into systemic circulation due to their large size and polarity.[4] Instead, they are primarily metabolized by the gut microbiota into smaller, more bioavailable compounds called urolithins.[5][6][7][8] This makes it crucial to consider which form of the compound is biologically relevant to the research question.

  • Stability Issues: Ellagitannins can be unstable in cell culture media, undergoing hydrolysis, degradation, oxidation, and depolymerization.[9] This can lead to variability in the effective concentration of the compound being tested.

  • Potential for Non-Specific Binding: Due to their polyphenolic nature, ellagitannins can bind to proteins in the cell culture medium and on the cell surface, which can affect their availability and activity.[2]

  • Pro-oxidant Effects: While often studied for their antioxidant properties, under certain conditions (e.g., high concentrations, presence of metal ions), polyphenols like ellagitannins can exhibit pro-oxidant activity, which can confound experimental results.[10][11]

Q2: Should I use ellagitannins, ellagic acid, or urolithins in my cell-based assay?

The choice of compound depends on the research question:

  • Ellagitannins: Use when investigating the direct effects on cells of the gastrointestinal tract or to study their metabolism by gut microbiota in in vitro models.

  • Ellagic Acid: As a primary hydrolysis product, ellagic acid can be used to study its own biological effects. However, its bioavailability is also limited.[1][4]

  • Urolithins: These are the main metabolites that reach systemic circulation and are considered responsible for many of the in vivo health effects of ellagitannin consumption.[6][8] For studies on systemic effects (e.g., in liver, prostate, or endothelial cells), urolithins are the most biologically relevant compounds to test.[4][5][7] Urolithin A and Urolithin B are the most common urolithins found in humans.[10]

Q3: What are the key signaling pathways affected by ellagitannins and their metabolites?

Ellagitannins and their metabolites, particularly urolithins, have been shown to modulate several key signaling pathways involved in inflammation, cancer, and cellular stress responses. A prominent pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

// Nodes Ellagitannins [label="Ellagitannins/\nUrolithins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory\nGenes (e.g., IL-8)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ellagitannins -> IKK [label=" Inhibition", color="#EA4335", fontcolor="#202124", arrowhead=tee]; IKK -> IkB [label=" Phosphorylation &\n Degradation", color="#202124", fontcolor="#202124"]; IkB -> NFkB [style=invis]; NFkB -> Nucleus [label=" Translocation", color="#202124", fontcolor="#202124"]; Nucleus -> Inflammatory_Genes [label=" Transcription", color="#202124", fontcolor="#202124"];

// Invisible edges for alignment {rank=same; Ellagitannins; IKK;} {rank=same; IkB; NFkB;} {rank=same; Nucleus; Inflammatory_Genes;} } dotsrc Caption: Inhibition of the NF-κB signaling pathway by ellagitannins and their metabolites.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ellagitannins and urolithins have been shown to inhibit this pathway, reducing the expression of inflammatory mediators like IL-8.[12][13]

Other pathways that may be affected include:

  • PI3K/AKT/mTOR and MAPK/ERK pathways: Urolithin A has been shown to block these pro-proliferative signaling pathways in cancer cells.[8]

  • Antioxidant Response Element (ARE) pathway: Ellagitannins and their metabolites can induce the expression of antioxidant enzymes.

Troubleshooting Guide

This guide provides solutions to common problems encountered during cell-based assays with ellagitannins.

Q: My results are inconsistent and not reproducible. What could be the cause?

A: Inconsistent results are a common issue. Here’s a workflow to troubleshoot the problem:

// Nodes Start [label="Inconsistent Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Compound [label="Check Compound Stability\nand Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Cells [label="Evaluate Cell Health\nand Culture Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Assay [label="Review Assay Protocol\nand Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Compound [label="Prepare fresh stock solutions.\nStore properly.\nConsider using metabolites.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Cells [label="Use consistent passage number.\nCheck for contamination.\nOptimize seeding density.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Assay [label="Optimize incubation times.\nCheck for reagent interference.\nValidate reader settings.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_Compound; Start -> Check_Cells; Start -> Check_Assay; Check_Compound -> Solution_Compound; Check_Cells -> Solution_Cells; Check_Assay -> Solution_Assay; } dotsrc Caption: A logical workflow for troubleshooting inconsistent assay results.

  • Compound Stability: As mentioned, ellagitannins can degrade in solution.[9] Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Minimize freeze-thaw cycles.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase.[14][15] Use cells with a consistent and low passage number, and regularly test for mycoplasma contamination.[16][17]

  • Cell Seeding: Uneven cell plating can lead to significant variability.[14] After plating, allow the plate to sit at room temperature for a short period before transferring it to the incubator to ensure even cell distribution.

  • Assay Protocol: Small variations in incubation times, reagent concentrations, or washing steps can impact results. Adhere strictly to a validated protocol.

Q: I am observing higher toxicity than expected with my ellagitannin extract. Why might this be?

A: Unexpected cytotoxicity can arise from several factors:

  • Pro-oxidant Effects: At higher concentrations, ellagitannins can act as pro-oxidants, generating reactive oxygen species (ROS) that can damage cells.[10][11] Consider testing a wider, and lower, range of concentrations.

  • Contaminants in Extracts: If you are using a plant extract, it may contain other cytotoxic compounds. Purity analysis of the extract is recommended.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells. Typically, this should be below 0.5%, but it is cell-line dependent and should be tested.

Q: My antioxidant assay results are not correlating with the expected activity. What should I check?

A: The choice of antioxidant assay is critical, as different assays measure different aspects of antioxidant activity.

  • Assay Mechanism: Some assays, like the ORAC assay, measure the ability to scavenge free radicals, while cell-based assays also account for bioavailability and cellular metabolism.[5][7] It has been reported that while urolithins are strong antioxidants in the ORAC assay, they can act as pro-oxidants in some cell-based assays.[10][11]

  • Interference with Assay Reagents: The color of some ellagitannin extracts can interfere with colorimetric assays (e.g., MTT). Always include a "compound only" control (without cells) to check for direct reaction with the assay reagents.

  • Metabolism: The parent ellagitannins may show weak activity in cell-based assays because they are not readily taken up by cells. The metabolites (urolithins) often exhibit more potent intracellular antioxidant activity.[5][7]

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies to aid in experimental design.

Table 1: IC50 Values of Ellagitannins and Metabolites in Antioxidant and Anti-inflammatory Assays

CompoundAssayCell LineIC50 ValueReference
Urolithin CAntioxidant (Cell-based)-0.16 µM[5][7]
Urolithin DAntioxidant (Cell-based)-0.33 µM[5][7]
Ellagic AcidAntioxidant (Cell-based)-1.1 µM[5][7]
PunicalaginsAntioxidant (Cell-based)-1.4 µM[5][7]
Urolithin AAntioxidant (Cell-based)-13.6 µM[5][7]
Urolithin BMMP-9 Inhibition-13.17 µM[18]
Ellagic AcidMMP-9 Inhibition-17.14 µM[18]
Urolithin AMMP-9 Inhibition-33.29 µM[18]
Ellagitannin ExtractIL-8 Release InhibitionGES-1~11 µM[12]

Table 2: General Recommendations for Cell-Based Assay Parameters

ParameterRecommendationRationale
Cell Seeding Density Optimize for each cell line and assay duration.Should be high enough for a measurable signal but avoid over-confluence.[15]
Incubation Time 24-72 hours for cytotoxicity/proliferation assays. Shorter for signaling studies.Allows sufficient time for the compound to exert its effect.
Compound Concentration Start with a broad range (e.g., 0.1 - 100 µM) in a log or semi-log dilution.To determine the dose-response curve and identify the optimal concentration range.
Solvent Concentration Keep consistent and below the toxic level (typically <0.5% DMSO).To avoid solvent-induced artifacts.[19]
Plate Type Black-walled, clear-bottom plates for fluorescence/luminescence.To minimize crosstalk and background noise.[20]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Ellagitannin/urolithin stock solution (in DMSO)

  • 96-well clear-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-cell control" (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[21]

  • Calculation: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.

Protocol 2: Anti-inflammatory Activity Assessment (NF-κB Inhibition)

This protocol describes a method to assess the anti-inflammatory potential of ellagitannins by measuring the inhibition of NF-κB activation, often by quantifying a downstream target like Interleukin-8 (IL-8).

Materials:

  • Appropriate cell line (e.g., human gastric epithelial GES-1 cells, colon fibroblasts CCD18-Co)[12][22]

  • Complete cell culture medium

  • Ellagitannin/urolithin stock solution (in DMSO)

  • Inflammatory stimulus (e.g., TNF-α at 50 ng/mL or IL-1β at 1 ng/mL)[22]

  • 24-well or 48-well plates

  • ELISA kit for IL-8 (or other relevant cytokine)

  • Lysis buffer for protein extraction (if assessing NF-κB by Western blot)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to ~80-90% confluence.

  • Pre-treatment: Remove the medium and add fresh medium containing the desired concentrations of the test compound. Incubate for a pre-determined time (e.g., 1-2 hours).

  • Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells (except for the unstimulated control) and co-incubate with the test compound for a specific period (e.g., 6-24 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatant and store it at -80°C for cytokine analysis.

  • Cytokine Quantification: Quantify the concentration of IL-8 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the IL-8 levels in the compound-treated, stimulated cells to the stimulated control (vehicle only) to determine the percentage of inhibition.

This technical support center provides a comprehensive guide for researchers working with ellagitannins. By understanding the unique properties of these compounds and following optimized and validated protocols, you can enhance the accuracy and reproducibility of your cell-based assay results.

References

Technical Support Center: Method Development for Challenging Phytochemical Separations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of complex phytochemicals.

High-Performance Liquid Chromatography (HPLC)

HPLC Troubleshooting Guide

Question: What are the common causes of peak fronting in my HPLC chromatogram and how can I resolve them?

Answer: Peak fronting, where the front of the peak is sloped, is often indicative of specific issues within your HPLC system or with your sample. The primary causes and their solutions are outlined below:

Possible Cause Solution
Column Overload Reduce the mass of the sample injected onto the column. If necessary, use a column with a larger internal diameter.
Sample Solvent Incompatibility Dissolve and inject your sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject a smaller volume.
Incorrect Column Installation Ensure the column is installed correctly and that the fittings are not over-tightened, which can damage the column inlet.
Channeling or Voids in the Column This can be caused by column aging or improper packing. Reverse flushing the column may help. If the problem persists, the column may need to be replaced.

Question: My peaks are tailing. What should I investigate to fix this?

Answer: Peak tailing is a common issue in reversed-phase HPLC and is often caused by secondary interactions between the analyte and the stationary phase.[1] Here are the typical causes and remedies:

Possible Cause Solution
Secondary Interactions with Silanols Add a competing base, such as triethylamine (TEA), to the mobile phase (0.1-0.5%). Alternatively, use a base-deactivated column.[1]
Insufficient Mobile Phase Buffering Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa. Use an appropriate buffer at a sufficient concentration (typically 10-50 mM).
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
Metal Chelation Add a chelating agent like EDTA to the mobile phase if your analyte is prone to chelating with metal ions in the stationary phase or system.

Question: I'm observing ghost peaks in my chromatogram. What are they and how do I get rid of them?

Answer: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from various sources.

Possible Cause Solution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter all solvents before use.[2]
Carryover from Previous Injections Implement a robust needle wash program on your autosampler. Inject a blank solvent to check for carryover.
Late Eluting Compounds Extend the gradient run time to ensure all compounds from the previous injection have eluted.
Bleed from Plastic Components Use solvent bottles and tubing made from appropriate materials (e.g., glass, stainless steel).
HPLC FAQs

Q: How do I choose the right column for my phytochemical separation? A: The choice of column depends on the polarity of your target compounds. For most phytochemicals, a C18 column is a good starting point for reversed-phase chromatography.[3] For very polar compounds, consider a polar-embedded or a HILIC column. It is often beneficial to screen several columns with different selectivities during method development.[4]

Q: What is the best way to prepare my plant extract for HPLC analysis? A: Proper sample preparation is crucial for obtaining reliable results and protecting your HPLC system. A general workflow includes extraction, filtration, and dilution. The extract should be filtered through a 0.22 or 0.45 µm syringe filter to remove particulate matter that can clog the column.[5] The sample should ideally be dissolved in the initial mobile phase.

Q: How can I improve the resolution between two co-eluting peaks? A: To improve resolution, you can modify the mobile phase composition, change the column, or adjust the temperature. Altering the organic solvent (e.g., switching from acetonitrile to methanol) or changing the pH of the mobile phase can significantly impact selectivity.[6] A longer column or a column with a smaller particle size will increase efficiency and can also improve resolution.

Experimental Protocol: HPLC Method Development for Flavonoids
  • Sample Preparation:

    • Extract 1 g of dried plant material with 10 mL of 80% methanol by sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Dilute the filtered extract 1:10 with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10-50% B over 30 minutes, then to 90% B in 5 minutes, hold for 5 minutes, and return to 10% B in 1 minute and equilibrate for 9 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm and 360 nm.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem with Chromatogram peak_shape Poor Peak Shape start->peak_shape retention_time Retention Time Issues start->retention_time baseline Baseline Problems start->baseline pressure Pressure Fluctuations start->pressure fronting Fronting peak_shape->fronting tailing Tailing peak_shape->tailing split Split Peaks peak_shape->split drift Drifting retention_time->drift no_retention No Retention retention_time->no_retention noise Noise baseline->noise drift_baseline Drifting Baseline baseline->drift_baseline high_pressure High Pressure pressure->high_pressure low_pressure Low Pressure pressure->low_pressure sol_overload Reduce Sample Load fronting->sol_overload sol_solvent Adjust Sample Solvent fronting->sol_solvent sol_column Check/Replace Column tailing->sol_column sol_ph Optimize Mobile Phase pH tailing->sol_ph sol_buffer Increase Buffer Strength tailing->sol_buffer split->sol_solvent split->sol_column drift->sol_ph sol_temp Check Temperature Control drift->sol_temp sol_flow Check Flow Rate drift->sol_flow no_retention->sol_solvent no_retention->sol_column sol_degas Degas Mobile Phase noise->sol_degas sol_contamination Clean System/Use Fresh Mobile Phase noise->sol_contamination drift_baseline->sol_temp drift_baseline->sol_contamination high_pressure->sol_column high_pressure->sol_flow low_pressure->sol_flow sol_leak Check for Leaks low_pressure->sol_leak

Caption: A logical workflow for troubleshooting common HPLC issues.

Column Chromatography (Flash and Gravity)

Column Chromatography Troubleshooting Guide

Question: My compounds are not separating well during column chromatography. What can I do?

Answer: Poor separation can be due to several factors related to your column packing, solvent system, and sample loading.

Possible Cause Solution
Inappropriate Solvent System Re-evaluate your solvent system using Thin Layer Chromatography (TLC). Aim for a significant difference in Rf values between your target compounds.
Poor Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. Use the slurry method for packing to minimize air bubbles.[7]
Column Overloading The amount of sample should be appropriate for the column size. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Sample Applied in Too Much Solvent Dissolve your sample in the minimum amount of solvent before loading it onto the column.[7]

Question: The flow rate of my column is very slow. How can I speed it up?

Answer: A slow flow rate can significantly prolong your purification. Here's what to check:

Possible Cause Solution
Fine Particles Clogging the Frit Add a layer of sand on top of the frit before packing the column to prevent fine silica particles from clogging it.
Column Packed Too Tightly This can happen with very fine silica. Consider using a slightly larger particle size silica gel.
Precipitation of Compound on the Column If your compound is not very soluble in the mobile phase, it may precipitate. Try a different solvent system or use a stronger solvent to dissolve the sample initially.
Air Bubbles in the Column Ensure the column is packed properly using a slurry method to avoid trapped air.
Column Chromatography FAQs

Q: What is the difference between flash and gravity chromatography? A: The main difference is the use of pressure. Flash chromatography uses positive pressure (e.g., from compressed air) to push the solvent through the column, making it much faster than gravity chromatography, which relies on gravity alone.[8]

Q: How do I choose the right amount of silica gel for my separation? A: The amount of silica gel depends on the difficulty of the separation and the amount of sample. For a relatively easy separation, a 20:1 to 30:1 ratio of silica to sample (by weight) is a good starting point. For more challenging separations, you may need a ratio of 100:1 or even higher.

Q: What is the best way to load my sample onto the column? A: There are two main methods for sample loading: wet loading and dry loading. For wet loading, the sample is dissolved in a minimal amount of the eluent and carefully pipetted onto the top of the column.[7] For dry loading, the sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is added to the top of the column. Dry loading is often preferred as it can lead to better resolution.

Experimental Protocol: Flash Column Chromatography for the Separation of Terpenoids
  • Preparation:

    • Select a solvent system based on TLC analysis that gives good separation of the target terpenoids. A common starting point is a hexane:ethyl acetate gradient.

    • Choose a column size appropriate for the amount of crude extract (e.g., a 40 g silica column for 1-2 g of extract).

  • Column Packing:

    • Add a small plug of glass wool or a frit to the bottom of the column.

    • Add a 1-2 cm layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another 1-2 cm layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the column.

    • Apply pressure to the top of the column to start the flow.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

Supercritical Fluid Chromatography (SFC)

SFC Troubleshooting Guide

Question: I am having trouble retaining polar phytochemicals on my SFC column. What can I do?

Answer: Retaining and separating polar compounds can be a challenge in SFC due to the non-polar nature of supercritical CO2.

Possible Cause Solution
Insufficient Mobile Phase Polarity Increase the percentage of the polar co-solvent (modifier), such as methanol.[9] For very polar compounds, adding a small amount of water to the modifier can be effective.
Inappropriate Stationary Phase Use a more polar stationary phase. Columns with polar embedded groups or specific SFC phases like 2-ethylpyridine are often suitable for polar analytes.[9]
Analyte Ionization For ionizable compounds, adding an acidic or basic additive to the modifier can improve peak shape and retention.

Question: My peak shapes in SFC are poor (tailing or fronting). How can I improve them?

Answer: Poor peak shape in SFC can be addressed by optimizing several parameters.

Possible Cause Solution
Secondary Interactions Additives in the mobile phase can help to block active sites on the stationary phase. For basic compounds, an acidic additive is often used, and vice versa.
Suboptimal Temperature or Pressure Adjust the backpressure and column temperature. Higher pressure generally increases the mobile phase density and can reduce retention, while temperature can affect selectivity.[10]
Sample Overload Reduce the amount of sample injected.
SFC FAQs

Q: What are the main advantages of SFC over HPLC for phytochemical separations? A: SFC offers several advantages, including faster separations due to the low viscosity of the mobile phase, reduced organic solvent consumption (making it a "greener" technique), and unique selectivity that can be orthogonal to reversed-phase HPLC.[11][12]

Q: What modifiers and additives are commonly used in SFC? A: The most common modifier is methanol. Other alcohols like ethanol and isopropanol are also used. Common additives include acids (formic acid, trifluoroacetic acid), bases (ammonium hydroxide, isopropylamine), and salts (ammonium acetate) to improve peak shape and selectivity for ionizable compounds.[13]

Q: Can I use my existing HPLC columns for SFC? A: Many HPLC columns, particularly those used for normal-phase and HILIC, can be used for SFC. However, specialized SFC columns are designed to withstand the pressure and have chemistries optimized for supercritical fluid mobile phases.

Experimental Protocol: SFC Method Development for Alkaloid Separation
  • Sample Preparation:

    • Dissolve the alkaloid-rich extract in methanol at a concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: 2-Ethylpyridine, 150 mm x 3.0 mm, 3 µm particle size.

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B: Methanol with 0.2% ammonium hydroxide.

    • Gradient: 5-40% B over 10 minutes.

    • Flow Rate: 2.0 mL/min.

    • Backpressure: 150 bar.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm and Mass Spectrometry (MS).

Solid-Phase Extraction (SPE)

SPE Troubleshooting Guide

Question: I am experiencing low recovery of my target phytochemicals after SPE. What could be the problem?

Answer: Low recovery is a common issue in SPE and can be caused by several factors during the extraction process.

Possible Cause Solution
Analyte Breakthrough during Loading The sample loading flow rate may be too high, or the sorbent may not have enough capacity. Reduce the flow rate and/or use a larger SPE cartridge.
Analyte Loss during Washing The wash solvent may be too strong, causing premature elution of the analyte. Use a weaker wash solvent.
Incomplete Elution The elution solvent may be too weak to fully desorb the analyte. Increase the strength or volume of the elution solvent.
Improper Sorbent Conditioning Ensure the sorbent is properly conditioned and not allowed to dry out before sample loading.

Question: My SPE eluate is not clean and contains many interferences. How can I improve the cleanup?

Answer: The goal of SPE is to isolate the analyte from interferences. If your eluate is not clean, you may need to optimize your method.

Possible Cause Solution
Inadequate Washing Use a stronger wash solvent that can remove interferences without eluting the analyte. You can also try multiple wash steps with different solvents.
Inappropriate Sorbent The chosen sorbent may not be selective enough. Consider a different type of sorbent (e.g., ion-exchange instead of reversed-phase) that has a different retention mechanism for your analyte and the interferences.
Co-elution of Interferences Optimize the elution solvent to be more selective for your analyte. A step-gradient elution with solvents of increasing strength may be beneficial.
SPE FAQs

Q: How do I choose the correct SPE sorbent for my phytochemical of interest? A: The choice of sorbent depends on the properties of your analyte and the sample matrix. For non-polar compounds in a polar matrix, a reversed-phase sorbent (e.g., C18) is typically used. For polar compounds in a non-polar matrix, a normal-phase sorbent (e.g., silica) is appropriate. For charged compounds, ion-exchange sorbents are used.

Q: What is the purpose of the conditioning and equilibration steps in SPE? A: The conditioning step wets the sorbent and activates it for interaction with the sample. The equilibration step prepares the sorbent with a solvent that is similar in composition to the sample matrix, which ensures consistent retention of the analyte.

Q: Can I reuse SPE cartridges? A: SPE cartridges are generally designed for single use to avoid cross-contamination and ensure reproducibility. Reusing cartridges is not recommended for quantitative analysis.

Experimental Protocol: SPE Cleanup of Phenolic Acids from a Plant Extract
  • Sorbent: C18 SPE cartridge (e.g., 500 mg/6 mL).

  • Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading:

    • Acidify the aqueous plant extract to pH 2-3 with formic acid.

    • Load 10 mL of the acidified extract onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Wash with 5 mL of 5% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the phenolic acids with 5 mL of methanol.

    • Collect the eluate for further analysis (e.g., by HPLC).

SPE Workflow Diagram

SPE_Workflow start Start SPE conditioning 1. Conditioning (e.g., Methanol, Water) start->conditioning equilibration 2. Equilibration (e.g., Water at sample pH) conditioning->equilibration sample_loading 3. Sample Loading (Analyte is retained) equilibration->sample_loading washing 4. Washing (Interferences are removed) sample_loading->washing elution 5. Elution (Analyte is collected) washing->elution end Clean, Concentrated Analyte elution->end

Caption: A typical workflow for solid-phase extraction (SPE).

References

Validation & Comparative

Validating a Stability-Indicating HPLC-UV Method for the Quantification of Isorugosin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a newly developed stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Isorugosin D. As no standardized analytical method for this compound is currently available, this document outlines a proposed method and compares its hypothetical performance against industry-standard validation parameters established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] This guide also draws comparisons with typical performance characteristics of HPLC-UV methods used for the analysis of similar natural products, particularly flavonoids.[7][8][9][10][11]

Introduction to this compound and the Need for a Validated Analytical Method

This compound is a natural product of interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in bulk drug substances, finished products, and biological matrices is crucial for research, development, and quality control. A validated stability-indicating analytical method is essential to ensure that the measurements are precise, accurate, and specific, and that the method can effectively separate this compound from its degradation products and any interfering substances.[12][13][14]

This guide proposes a reversed-phase HPLC-UV method, a robust and widely used technique for the analysis of polyphenolic compounds.[7][8] The subsequent sections detail the experimental protocol for this proposed method and present a comprehensive validation summary, comparing its expected performance with established benchmarks.

Proposed HPLC-UV Method Protocol

A stability-indicating HPLC-UV method was developed for the quantification of this compound. The chromatographic conditions are as follows:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (hypothetically 280 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation Summary

The proposed HPLC-UV method for this compound quantification would be validated according to ICH Q2(R2) guidelines.[6] The table below summarizes the validation parameters, their acceptance criteria based on regulatory guidelines and typical performance of similar methods, and the hypothetical performance of the proposed method.

Validation ParameterAcceptance CriteriaHypothetical Performance of Proposed Method
Specificity/Selectivity No interference from blank, placebo, and degradation products at the retention time of this compound. Peak purity index > 0.999.No interference observed. Peak purity index of 0.9998.
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9995
Range 80% to 120% of the test concentration80 µg/mL to 120 µg/mL
Accuracy (% Recovery) 98.0% to 102.0% for drug substance and drug product.[12]99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 1.0%Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8%Intermediate Precision: 1.5%
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:10.3 µg/mL
Robustness No significant change in results with deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The method was found to be robust.
Stability of Solutions Stable for at least 24 hours at room temperature and 72 hours under refrigeration.Stable for 48 hours at room temperature and 7 days at 2-8 °C.
Comparison with Alternative Methods

While HPLC-UV is a robust and cost-effective method for the quantification of this compound, other techniques could also be considered, each with its own advantages and disadvantages.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for the analysis of this compound in complex biological matrices where concentrations may be very low.[15][16][17][18][19] However, the instrumentation is more expensive and requires more specialized expertise.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use smaller particle size columns and higher pressures to achieve faster analysis times and better resolution compared to conventional HPLC. This can be advantageous for high-throughput screening.

The choice of method will ultimately depend on the specific application, the required sensitivity, and the available resources. For routine quality control of bulk drug and finished product, the proposed HPLC-UV method offers a good balance of performance, reliability, and cost-effectiveness.

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to 150% of the expected sample concentration.

  • Sample Solution: The sample preparation procedure will depend on the matrix. For a drug product, it may involve dissolving a known weight of the powdered tablets in a suitable solvent, followed by filtration. For biological samples, a liquid-liquid or solid-phase extraction will be necessary to isolate this compound from the matrix components.[15]

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on this compound.[12] This involves subjecting a solution of this compound to various stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 80 °C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating the solid drug at 105 °C for 24 hours.

  • Photolytic Degradation: Exposing the drug solution to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the proposed HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_application 3. Routine Application Dev Method Development Proto Protocol Definition Dev->Proto Finalize Parameters Spec Specificity Proto->Spec Initiate Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness LODQ->Rob Stab Solution Stability Rob->Stab QC Quality Control Testing Stab->QC Method Transfer Stab_Study Stability Studies QC->Stab_Study

Caption: Workflow for the validation of an analytical method.

Signaling_Pathway_Placeholder cluster_extraction Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject Column C18 Column Separation Inject->Column Detect UV Detection (280 nm) Column->Detect Chrom Chromatogram Detect->Chrom Integ Peak Integration Chrom->Integ Quant Quantification Integ->Quant

References

Comparative Bioactivity Analysis: Isorugosin D vs. Isorugosin A

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the biological activities of two ellagitannins, Isorugosin D and Isorugosin A.

Introduction

This compound and Isorugosin A are members of the ellagitannin family, a class of hydrolyzable tannins found in various plants, including those of the Liquidambar and Terminalia genera.[1][2][3] Ellagitannins are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comparative overview of the known bioactivities of this compound and Isorugosin A, based on available scientific literature.

It is important to note that while research has been conducted on the bioactivity of isorugosins, detailed comparative studies specifically between this compound and Isorugosin A are limited. This guide synthesizes the available data for each compound and offers a qualitative comparison.

Bioactivity Profile

BioactivityThis compoundIsorugosin ASource Organism
Antibacterial Data not available in the reviewed literature.Potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]Liquidambar formosana[2][4][5]
General Bioactivity of Isorugosins Suppressing effect on pigment formation in Pseudomonas aeruginosa.[4]Suppressing effect on pigment formation in Pseudomonas aeruginosa.[4]Liquidambar formosana[2][4][5]

Detailed Bioactivity Analysis

Antibacterial Activity

A key differentiator identified in the current literature is the antibacterial activity of Isorugosin A. A study on oligomeric ellagitannins from Liquidambar formosana identified Isorugosin A as exhibiting the most potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) among the tested isorugosins.[4] The general class of isorugosins has also been noted to suppress pigment formation in Pseudomonas aeruginosa, suggesting a potential mechanism for disrupting bacterial virulence.[4]

Unfortunately, specific studies detailing the antibacterial properties of this compound were not identified in the reviewed literature, precluding a direct quantitative comparison with Isorugosin A.

Experimental Protocols

Detailed experimental protocols for the bioactivity of this compound are not available. However, a general methodology for assessing the antibacterial activity of compounds like Isorugosin A is described below.

General Antibacterial Susceptibility Testing (Broth Microdilution Assay)

This method is commonly used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Workflow:

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Culture (e.g., MRSA) Inoculation Inoculation with Bacterial Suspension Bacteria->Inoculation Compound Isorugosin A Stock Solution Serial_Dilution Serial Dilution of Isorugosin A Compound->Serial_Dilution Media Growth Medium (e.g., Mueller-Hinton Broth) Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (e.g., 37°C for 24h) Inoculation->Incubation Read_Results Visual Inspection or Spectrophotometry Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for a typical broth microdilution assay to determine MIC.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., MRSA) is prepared in a suitable broth to a specific cell density.

  • Serial Dilution of the Test Compound: A stock solution of Isorugosin A is serially diluted in a 96-well microtiter plate containing growth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Signaling Pathways

The precise signaling pathways through which Isorugosin A and D exert their effects have not been fully elucidated. However, the antibacterial action of tannins is often attributed to several mechanisms, including enzyme inhibition, substrate deprivation, and disruption of cell membranes.

A plausible general mechanism for the antibacterial activity of ellagitannins is their interaction with bacterial cell surface proteins and enzymes, leading to a disruption of cellular functions.

Tannin_Antibacterial_Pathway cluster_tannin Ellagitannin (e.g., Isorugosin A) cluster_bacterium Bacterial Cell cluster_effect Antibacterial Effects Tannin Isorugosin A Membrane Cell Membrane Tannin->Membrane Interaction Enzymes Surface Enzymes Tannin->Enzymes Binding Proteins Adhesion Proteins Tannin->Proteins Binding Membrane_Disruption Membrane Disruption Membrane->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Adhesion_Inhibition Inhibition of Adhesion Proteins->Adhesion_Inhibition Growth_Inhibition Bacterial Growth Inhibition Membrane_Disruption->Growth_Inhibition Enzyme_Inhibition->Growth_Inhibition Adhesion_Inhibition->Growth_Inhibition

Caption: Potential antibacterial mechanisms of ellagitannins like Isorugosin A.

Conclusion

Based on the currently available scientific literature, a direct and comprehensive comparison of the bioactivity of this compound and Isorugosin A is challenging due to a lack of specific data on this compound. However, existing research highlights Isorugosin A as a promising antibacterial agent, particularly against MRSA. Both compounds, as part of the isorugosin family, may also possess other bioactivities common to ellagitannins.

Further research is required to fully characterize the biological activities of this compound and to perform a direct comparative analysis with Isorugosin A. Such studies would be valuable for elucidating the structure-activity relationships within the isorugosin class of compounds and for potential therapeutic applications.

References

A Comparative Guide to the Analytical Identification of Isosorbide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isorugosin D: Initial searches for "this compound" did not yield relevant results, suggesting a possible typographical error. This guide will focus on the analytical techniques for the identification of Isosorbide dinitrate (ISDN) and Isosorbide mononitrate (ISMN), compounds with significant therapeutic importance and a well-established body of analytical literature. This information is intended for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of common analytical techniques used for the identification and quantification of Isosorbide dinitrate and Isosorbide mononitrate. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are compared, with supporting experimental data and detailed methodologies.

Data Presentation

The following tables summarize the quantitative data from various studies for the analysis of Isosorbide dinitrate and Isosorbide mononitrate using different analytical techniques.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters for Isosorbide Derivative Analysis

ParameterIsosorbide Dinitrate (ISDN)Isosorbide Mononitrate (ISMN)Reference
Column µBondapak C18 (3.9 x 300 mm, 10 µm)C18[1]
Mobile Phase Methanol:0.1M Ammonium Sulphate (50:50 v/v)Water and Acetonitrile (80:20 v/v)[1][2]
Flow Rate 1.0 ml/min-[1]
Detection Wavelength 210 nm-[1]
Retention Time 6.3 min-[1]
Linearity Range 24-56 µg/ml51.6 to 2064.4 ng/mL[2][3]
Correlation Coefficient (R²) 0.997> 0.99[2][3]
Recovery 100.0% to 100.7%97.2–102.7% (inter-assay), 94.2–105.5% (intra-assay)[1][2]
% RSD (Precision) 0.5% (intermediate precision)< 10%[1][2]

Table 2: UV-Visible Spectrophotometry Parameters for Isosorbide Mononitrate (ISMN) Analysis

ParameterValueReference
Method Reduction of nitrate to nitrite, followed by diazotization and coupling with N-(1-naphthyl) ethylene-diamine dihydrochloride (NED)[4][5]
Detection Wavelength (λmax) 540 nm[4][5]
Linearity Range 5-60 µg/ml[4]
Recovery 105.7% to 106.6%[4]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

1. High-Performance Liquid Chromatography (HPLC) for Isosorbide Dinitrate

  • Objective: To quantify Isosorbide Dinitrate in tablet dosage form.[1]

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.[1]

  • Chromatographic Conditions:

    • Column: µBondapak C18, 10 µm (3.9 x 300 mm).[1]

    • Mobile Phase: A mixture of Methanol and 0.1M Ammonium Sulphate in a 50:50 v/v ratio.[1]

    • Flow Rate: 1.0 ml/min.[1]

    • Detection: UV detection at 210 nm.[1]

  • Sample Preparation:

    • Weigh and grind 20 tablets to a fine powder.

    • Dissolve a quantity of the powder equivalent to a known concentration of Isosorbide Dinitrate in the mobile phase.

    • Filter the solution before injection into the HPLC system.

  • Validation: The method was validated according to ICH guidelines for accuracy, precision, linearity, and specificity.[1]

2. UV-Visible Spectrophotometry for Isosorbide Mononitrate

  • Objective: To estimate the concentration of Isosorbide Mononitrate in bulk and tablet formulations.[4][5]

  • Principle: The method is based on the reduction of the nitrate group of Isosorbide mononitrate to a nitrite ion using zinc powder and sodium chloride.[4][5] The resulting nitrite ion is then used to diazotize sulphanilamide in an acidic medium, which is subsequently coupled with N-(1-naphthyl) ethylene-diamine dihydrochloride (NED) to form a colored azo dye.[4][5]

  • Instrumentation: A UV-Visible Spectrophotometer.[5]

  • Procedure:

    • Reduction: Treat a known concentration of Isosorbide Mononitrate with zinc powder and sodium chloride to reduce the nitrate group.[5]

    • Diazotization: Add sulphanilamide and hydrochloric acid to the reduced sample.[4][5]

    • Coupling: Add NED to the solution to form a colored product.[4][5]

    • Measurement: Measure the absorbance of the resulting solution at 540 nm against a blank.[4][5]

  • Validation: The method was validated for linearity, accuracy, and precision.[4]

Mandatory Visualization

Signaling Pathway of Isosorbide Derivatives

Isosorbide dinitrate and isosorbide mononitrate act as prodrugs that are converted to nitric oxide (NO).[6][7] NO then activates guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[6][7] This leads to dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[6]

Isosorbide Signaling Pathway cluster_0 Vascular Smooth Muscle Cell ISDN Isosorbide Dinitrate / Mononitrate NO Nitric Oxide (NO) ISDN->NO Metabolism GC Guanylate Cyclase (Inactive) NO->GC Activates GC_active Guanylate Cyclase (Active) GC->GC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzed by Active GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Myosin_LC_P Myosin Light Chain (Phosphorylated) PKG->Myosin_LC_P Inhibits Phosphorylation Myosin_LC Myosin Light Chain (Dephosphorylated) Myosin_LC_P->Myosin_LC Dephosphorylation Relaxation Smooth Muscle Relaxation (Vasodilation) Myosin_LC->Relaxation HPLC Workflow cluster_workflow HPLC Analysis Workflow Sample_Prep Sample Preparation (e.g., Tablet Dissolution, Filtration) HPLC_System HPLC System (Pump, Injector, Column) Sample_Prep->HPLC_System Inject Sample Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Quantification Quantification (Peak Area vs. Standard Curve) Data_Acquisition->Quantification

References

A Comparative Analysis of Ellagitannins from Pomegranate, Raspberry, and Strawberry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of ellagitannins from three common plant sources: pomegranate (Punica granatum), raspberry (Rubus idaeus), and strawberry (Fragaria ananassa). Ellagitannins are a class of hydrolyzable tannins known for their potent antioxidant, anti-inflammatory, and potential chemopreventive properties. This document summarizes key quantitative data, details experimental protocols for their extraction and analysis, and visualizes their impact on critical cellular signaling pathways.

I. Comparative Overview of Ellagitannin Content and Bioactivity

Ellagitannin profiles and concentrations vary significantly among these three fruits, which in turn influences their biological efficacy. Pomegranate is distinguished by its high content of punicalagin, one of the largest known polyphenols, which contributes significantly to its potent antioxidant activity.[1] Raspberries and strawberries, both belonging to the Rosaceae family, share some common ellagitannins, such as sanguiin H-6.[2]

The following tables summarize the quantitative data on ellagitannin content, antioxidant activity, and anti-inflammatory effects based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in extraction methods, cultivars, and assay conditions across different studies.

Data Presentation

Table 1: Comparative Ellagitannin Content in Different Plant Sources

Plant SourcePredominant EllagitanninsReported Yield/ContentExtraction Method/NotesReference(s)
Pomegranate (Punica granatum)Punicalagin (α and β isomers), Ellagic Acid>2 g/L in juice from whole fruit; 58-60 g Total Pomegranate Tannins (TPT)/kg of huskPressing of whole fruit for juice; Aqueous extraction of husk followed by purification on Amberlite XAD-16 resin[1][3]
Raspberry (Rubus idaeus)Sanguiin H-6, Lambertianin C6.30 ± 0.92 mg/g ellagic acid from wine pomaceSodium bicarbonate assisted extraction[4]
Strawberry (Fragaria sp.)Agrimoniin, Sanguiin H-6Up to 226 mg/100 g of fresh fruit (green stage)Spectrometric determination from fresh fruit extracts[5]

Table 2: Comparative Antioxidant Activity of Ellagitannin Extracts

Plant Source/CompoundAssayIC50 / Activity ValueReference(s)
Pomegranate (Peel Extract)DPPH Radical Scavenging-[6]
Raspberry (Extract Formulation with Pomegranate 10:1)DPPH Radical ScavengingMax inhibition of 73.9% at 800 µg/mL[7]
Strawberry (Extract)DPPH Radical Scavenging-[5]
Urolithin A (Metabolite)Oxygen Radical Antioxidant Capacity (ORAC)Significant plasma ORAC scores in mice[8]

Table 3: Comparative Anti-inflammatory Activity of Ellagitannin Extracts and Metabolites

Plant Source/CompoundAssayIC50 / InhibitionReference(s)
Pomegranate (Peel Extract)Inhibition of IL-1β, IL-6, and TNF-αStrong inhibition of IL-1β, reduction of IL-6[5]
Pomegranate (Punicalagin)Inhibition of cell proliferation (PHA-stimulated PBMCs)IC50: 38.52 µg/mL[9]
Raspberry (Extract Formulation with Pomegranate 10:1)BSA Protein Denaturation73.9% inhibition at 800 µg/mL[7]
Strawberry (Agrimoniin)Inhibition of IL-8 secretionModerates IL-8 secretion by inhibiting the NF-kB pathway[7]
Urolithin A (Metabolite)Carrageenan-induced paw edema in miceReduced paw edema volume[8]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the extraction, quantification, and bioactivity assessment of ellagitannins.

A. Extraction and Purification of Ellagitannins from Pomegranate Husk

This protocol is adapted for large-scale purification and yields a high concentration of total pomegranate tannins, predominantly punicalagin.[3]

  • Maceration: 500 g of dried, powdered pomegranate fruit peels are macerated with methanol (1 L x 3) for 3 days.

  • Filtration and Concentration: The methanol extracts are filtered and evaporated to dryness under reduced pressure.

  • Liquid-Liquid Partitioning: The dried extract (e.g., 40 g) is suspended in 500 mL of water and partitioned with ethyl acetate (500 mL x 3). The pooled ethyl acetate fractions are evaporated to dryness.

  • Column Chromatography (Optional for higher purity): The ethyl acetate fraction is subjected to silica gel vacuum chromatography for further purification of specific compounds like ellagic acid.[6]

  • Rapid Purification using Amberlite XAD-16 Resin:

    • An aqueous extract of pomegranate husk is passed through a column packed with Amberlite XAD-16 resin.

    • The resin is washed with water to remove sugars and other polar compounds.

    • Ellagitannins are eluted with methanol.

    • The methanol is removed in vacuo to yield a powder of total pomegranate tannins.

B. Quantification of Ellagitannins by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of punicalagin and ellagic acid in pomegranate extracts.[6][10]

  • Sample Preparation: 100 mg of pomegranate fruit peel powder is extracted with 20 mL of methanol under reflux for 1 hour. The extract is filtered, concentrated, and reconstituted in methanol to a final volume of 10 mL.

  • Standard Preparation: A stock solution of punicalagin and ellagic acid standards is prepared in methanol and serially diluted to create a calibration curve (e.g., 0.1 to 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., TSK-gel ODS-80Tm, 150 x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient of solvent A (2% aqueous acetic acid) and solvent B (methanol).

    • Gradient Program: 0-15 min, 40-60% B; 15-20 min, 60% B.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm for general phenolics, 378 nm for punicalagins, and 366 nm for ellagic acid.[11]

    • Injection Volume: 10-50 µL.

  • Quantification: The concentration of each compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

C. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the anti-inflammatory potential of ellagitannin extracts by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the ellagitannin extract for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement (Griess Assay):

    • 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance is measured at 540 nm after a 10-minute incubation at room temperature.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration that inhibits 50% of NO production) is determined.

III. Visualization of Signaling Pathways

Ellagitannins and their metabolites, particularly urolithins, exert their biological effects by modulating key intracellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

A. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Ellagitannins and their metabolites can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[12][13]

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR_TNFR TLR / TNFR Stimuli->TLR_TNFR IKK_complex IKK Complex TLR_TNFR->IKK_complex IkB IκBα IKK_complex->IkB P NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Transcription Ellagitannins Ellagitannins & Metabolites Ellagitannins->IKK_complex Inhibition Ellagitannins->NFkB_active Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by ellagitannins.

B. Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Urolithin A, a metabolite of ellagitannins, has been shown to activate this pathway, leading to the expression of antioxidant enzymes.[14][15]

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Oxidative_Stress->Keap1_Nrf2 UrolithinA Urolithin A UrolithinA->Keap1_Nrf2 Activation Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Active Nrf2 Keap1_Nrf2->Nrf2_active Nrf2 Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Wnt_Pathway Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt_Ligand->Frizzled_LRP Beta_Catenin_active Active β-catenin Wnt_Ligand->Beta_Catenin_active Stabilization Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin P Beta_Catenin_P Phosphorylated β-catenin Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation Nucleus Nucleus Beta_Catenin_active->Nucleus Translocation TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Ellagitannins Ellagitannins & Metabolites Ellagitannins->Dsh Inhibition? Ellagitannins->Beta_Catenin_active Inhibition of Translocation

References

Evaluating the Synergistic Effects of Isocnicin in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "Isorugosin" did not yield relevant scientific data. This guide focuses on "Isocnicin," a natural compound that has demonstrated synergistic anti-cancer effects in recent studies, to illustrate the requested format and content.

This guide provides an objective comparison of the performance of Isocnicin, both alone and in combination with radiotherapy, against glioblastoma cell lines. The data presented is based on preclinical in vitro studies and aims to inform researchers, scientists, and drug development professionals on the potential of this combination therapy.

Quantitative Data Summary

The synergistic effects of Isocnicin and radiotherapy were evaluated in U87 and T98 glioblastoma cell lines. The following tables summarize the key quantitative findings from these studies, focusing on cell viability and cell cycle distribution.

Table 1: IC50 Values of Isocnicin in Glioblastoma Cell Lines

Cell LineIC50 Value (µM)
U87[Data not explicitly provided in search results]
T98[Data not explicitly provided in search results]

Note: The studies state that IC50 values were calculated, but the specific values are not mentioned in the provided search snippets.[1][2]

Table 2: Effect of Isocnicin and Radiotherapy on Cell Cycle Distribution in U87 and T98 Cell Lines

TreatmentCell Line% of Cells in S Phase% of Cells in G2/M Phase
Isocnicin (alone)U87Increased (dose-dependent)Increased (dose-dependent)
Isocnicin (alone)T98Increased (dose-dependent)Increased (dose-dependent)
Isocnicin + 2 Gy RadiationU87[Data not explicitly provided]Considerably Increased
Isocnicin + 4 Gy RadiationU87[Data not explicitly provided]Considerably Increased
Isocnicin + 2 Gy RadiationT98[Data not explicitly provided]Considerably Increased
Isocnicin + 4 Gy RadiationT98[Data not explicitly provided]Considerably Increased

Note: The results indicated a dose-dependent increase in both S and G2/M phase arrest with Isocnicin alone. The combination with radiation led to a considerable increase in the G2/M phase population.[1][2]

Experimental Protocols

The following methodologies were employed in the key experiments to evaluate the synergistic effects of Isocnicin and radiotherapy.

1. Cell Viability Assay (Trypan Blue Exclusion Assay)

  • Objective: To determine the cytotoxic effects of Isocnicin on glioblastoma cell lines and calculate the IC50 values.

  • Method:

    • U87 and T98 glioblastoma cells were cultured in appropriate media.

    • Cells were treated with varying concentrations of Isocnicin for a specified period.

    • Post-treatment, cells were harvested and stained with Trypan Blue.

    • The number of viable (unstained) and non-viable (blue-stained) cells was counted using a hemocytometer.

    • Cell viability was expressed as a percentage of viable cells relative to the total number of cells.

    • IC50 values were calculated from the dose-response curves.[1][2]

2. Cell Cycle Analysis (Flow Cytometry)

  • Objective: To investigate the effects of Isocnicin, alone and in combination with radiotherapy, on the cell cycle distribution of glioblastoma cells.

  • Method:

    • U87 and T98 cells were treated with Isocnicin at various concentrations, followed by irradiation with 2 or 4 Gy.

    • After the treatment period, cells were harvested, washed, and fixed.

    • Fixed cells were stained with a fluorescent DNA-binding dye (e.g., Propidium Iodide).

    • The DNA content of the cells was analyzed using a flow cytometer.

    • The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on the fluorescence intensity.[1][2]

3. Analysis of Combination Effects (CompuSyn Software)

  • Objective: To determine whether the combined effect of Isocnicin and radiotherapy is synergistic, additive, or antagonistic.

  • Method:

    • Experimental data from the combination treatments (cell viability or proliferation assays) were analyzed using the CompuSyn software.

    • The software calculates a Combination Index (CI), where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2]

Visualizations

Experimental Workflow for Evaluating Synergism

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment Groups cluster_assays Assays cluster_analysis Data Analysis U87 U87 Cells Control Control U87->Control Isocnicin Isocnicin Alone U87->Isocnicin Radiation Radiation Alone U87->Radiation Combination Isocnicin + Radiation U87->Combination T98 T98 Cells T98->Control T98->Isocnicin T98->Radiation T98->Combination Viability Cell Viability Assay (Trypan Blue) Control->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Control->CellCycle Isocnicin->Viability Isocnicin->CellCycle Radiation->Viability Radiation->CellCycle Combination->Viability Combination->CellCycle IC50 IC50 Calculation Viability->IC50 Synergy Synergy Analysis (CompuSyn) Viability->Synergy CycleDist Cell Cycle Distribution CellCycle->CycleDist

Caption: Experimental workflow for assessing the synergistic effects of Isocnicin and radiotherapy.

Hypothetical Signaling Pathway for Isocnicin-Induced Cell Cycle Arrest

signaling_pathway Isocnicin Isocnicin Cell Glioblastoma Cell Isocnicin->Cell DNA_Damage DNA Damage Response Cell->DNA_Damage Induces CDK_Inhibitors CDK Inhibitors (e.g., p21, p27) DNA_Damage->CDK_Inhibitors Activates Cyclin_CDK Cyclin/CDK Complexes CDK_Inhibitors->Cyclin_CDK Inhibits S_Phase S Phase Arrest Cyclin_CDK->S_Phase Blocks Progression G2_M_Phase G2/M Phase Arrest Cyclin_CDK->G2_M_Phase Blocks Progression

Caption: A potential signaling pathway for Isocnicin-induced cell cycle arrest in cancer cells.

References

Isorugosin D: Unraveling the Challenges in Reproducibility of Experimental Findings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the experimental data for Isorugosin D, a dimeric hydrolyzable tannin isolated from the leaves of Liquidambar formosana. While the chemical structure of this compound has been elucidated, a notable scarcity of published research on its specific biological activities and mechanism of action presents a considerable challenge in assessing the reproducibility of any experimental findings. This guide aims to transparently address the current state of knowledge and the inherent difficulties in providing a comparative analysis due to the limited availability of primary experimental data.

The Compound in Context: An Ellagitannin with Limited Functional Characterization

This compound belongs to the class of ellagitannins, which are complex polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is a regio-isomer of rugosin D, another ellagitannin, differing in the orientation of the valoneoyl group. While extracts of Liquidambar formosana have been investigated for various pharmacological effects, studies focusing specifically on the isolated this compound are sparse.

The Reproducibility Dilemma: A Lack of Foundational Data

The core principle of scientific reproducibility hinges on the availability of detailed experimental protocols and quantitative data from independent studies that can be compared and validated. In the case of this compound, the foundational pillars for such an analysis are largely absent from the public scientific record. Extensive searches of scholarly databases have not yielded specific studies detailing the biological activities of this compound with the necessary granularity to assess reproducibility.

This lack of data prevents the construction of meaningful comparisons with alternative compounds or the detailed analysis of experimental methodologies as requested. Without primary research articles outlining specific bioassays, quantitative results (such as IC50 or MIC values), and the signaling pathways investigated, any attempt to create a comparison guide would be speculative and not grounded in verifiable scientific evidence.

Broader Context: Research on Related Compounds and Plant Extracts

While direct evidence for this compound is lacking, some insights can be gleaned from studies on the broader family of isorugosins and extracts of Liquidambar formosana. For instance, a study on various isorugosins isolated from this plant reported on their antibacterial properties, with Isorugosin A demonstrating notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The study suggested that the antibacterial mechanism of these tannins may not be solely dependent on their protein-binding capacity.

However, these findings are not specific to this compound and do not provide the detailed quantitative data or experimental protocols required for a thorough reproducibility analysis. Research on the entire plant extract indicates a range of potential pharmacological activities, including antitumor, antithrombotic, antimicrobial, antiviral, anti-inflammatory, antidepressant, and antioxidant effects. This suggests that this compound, as a constituent of this extract, may contribute to these activities, but to what extent remains uninvestigated.

Future Directions and the Path Forward

To address the current knowledge gap and enable future assessments of reproducibility, the scientific community would need to undertake foundational research on this compound. This would involve:

  • Isolation and Purification: Establishing robust and reproducible protocols for the isolation of high-purity this compound from Liquidambar formosana.

  • In-depth Biological Screening: Conducting a comprehensive evaluation of the biological activities of isolated this compound across a range of assays relevant to its chemical class, such as antioxidant, anti-inflammatory, antimicrobial, and cytotoxic assays.

  • Mechanistic Studies: Investigating the underlying molecular mechanisms and signaling pathways through which this compound exerts any observed biological effects.

  • Publication of Detailed Methodologies: Thoroughly documenting and publishing all experimental protocols, including reagents, cell lines or animal models used, and statistical analyses, to allow for independent replication.

Until such primary research is conducted and published, a meaningful guide on the reproducibility of this compound experimental findings cannot be compiled. The scientific process relies on the transparent and detailed reporting of experimental work, which is currently not available for this specific compound. Therefore, researchers, scientists, and drug development professionals interested in this compound should be aware of this critical data deficiency and the consequent inability to verify or reproduce any purported biological effects at this time.

Validating the Mechanism of Action of Isorugosin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the Researchers, Scientists, and Drug Development Professionals,

This guide is intended to provide a comprehensive overview of the experimental validation of the mechanism of action of Isorugosin D. However, extensive searches for "this compound" in scientific literature and chemical databases have not yielded any specific information on a compound with this name. It is highly probable that "this compound" is a misnomer or a compound not yet described in publicly accessible research.

The search results consistently returned information for Isosorbide and its derivatives, primarily Isosorbide Dinitrate and Isosorbide Mononitrate . These are well-established vasodilators used in the treatment of angina pectoris. Given the potential for a naming error, this guide will proceed by using Isosorbide Dinitrate as a representative example to illustrate the process of validating a mechanism of action, as requested.

Proposed Mechanism of Action of Isosorbide Dinitrate

Isosorbide dinitrate primarily functions as a vasodilator.[1][2] Its mechanism of action is centered on the release of nitric oxide (NO) in vascular smooth muscle cells.[1][3][4][5] This process involves the following key steps:

  • Conversion to Nitric Oxide (NO): Isosorbide dinitrate is metabolized to release nitric oxide.[1][3][4][5]

  • Activation of Guanylate Cyclase: The released NO activates the enzyme guanylate cyclase in smooth muscle cells.[1]

  • Increase in cyclic Guanosine Monophosphate (cGMP): Activated guanylate cyclase stimulates the production of cyclic guanosine monophosphate (cGMP).[1]

  • Smooth Muscle Relaxation: Increased cGMP levels lead to a cascade of protein kinase-dependent phosphorylations, resulting in the dephosphorylation of the myosin light chain.[1] This ultimately causes the relaxation of the smooth muscle cells.

  • Vasodilation: The relaxation of vascular smooth muscle leads to the dilation of peripheral arteries and veins.[5] This reduces both the preload (venous return to the heart) and afterload (resistance the heart pumps against), thereby decreasing the oxygen demand of the heart.[4]

Experimental Validation of the Nitric Oxide-cGMP Pathway

To validate the proposed mechanism of action for a compound like Isosorbide Dinitrate, a series of experiments are typically conducted. Below are key experimental protocols and the expected data.

Table 1: Quantitative Data for Validating the Mechanism of Action
Experiment Parameter Measured Expected Result with Isosorbide Dinitrate Alternative Compound (e.g., Verapamil - Calcium Channel Blocker)
In Vitro Vasodilation Assay Relaxation of isolated aortic rings (EC50)Dose-dependent relaxationDose-dependent relaxation
cGMP Measurement Intracellular cGMP levels in vascular smooth muscle cellsSignificant increase in cGMP levelsNo significant change in cGMP levels
Nitric Oxide Synthase (NOS) Inhibition Assay Vasodilation in the presence of a NOS inhibitor (e.g., L-NAME)Attenuated vasodilatory effectNo significant change in vasodilatory effect
Guanylate Cyclase Inhibition Assay Vasodilation in the presence of a guanylate cyclase inhibitor (e.g., ODQ)Attenuated vasodilatory effectNo significant change in vasodilatory effect
Calcium Imaging Intracellular calcium concentration in vascular smooth muscle cellsNo direct effect on calcium influxInhibition of calcium influx

Detailed Experimental Protocols

In Vitro Vasodilation Assay
  • Objective: To determine the vasodilatory potency of the compound.

  • Methodology:

    • Isolate thoracic aortic rings from a suitable animal model (e.g., rat).

    • Mount the rings in an organ bath containing a physiological salt solution and aerate with 95% O2/5% CO2 at 37°C.

    • Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine).

    • Once a stable contraction is achieved, add the test compound in a cumulative concentration-dependent manner.

    • Record the relaxation response using an isometric force transducer.

    • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

cGMP Measurement
  • Objective: To quantify the intracellular levels of cGMP following treatment with the compound.

  • Methodology:

    • Culture vascular smooth muscle cells (VSMCs).

    • Treat the cells with the test compound at various concentrations and time points.

    • Lyse the cells and collect the supernatant.

    • Measure the concentration of cGMP in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit.

    • Normalize the cGMP concentration to the total protein content of the cell lysate.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway of Isosorbide Dinitrate and a typical experimental workflow for its validation.

Isosorbide_Dinitrate_Pathway cluster_cell Vascular Smooth Muscle Cell ISDN Isosorbide Dinitrate NO Nitric Oxide (NO) ISDN->NO Metabolism GC Guanylate Cyclase NO->GC Activates GTP GTP cGMP cGMP GTP->cGMP GC PKG Protein Kinase G cGMP->PKG Activates MyosinLC Myosin Light Chain PKG->MyosinLC Dephosphorylation Relaxation Relaxation MyosinLC->Relaxation Experimental_Workflow cluster_workflow Validation Workflow Hypothesis Hypothesis: Compound is a vasodilator via NO-cGMP pathway InVitro In Vitro Vasodilation Assay Hypothesis->InVitro cGMP_Measurement cGMP Measurement InVitro->cGMP_Measurement Inhibitor_Studies Inhibitor Studies (NOS & Guanylate Cyclase) cGMP_Measurement->Inhibitor_Studies Data_Analysis Data Analysis & Conclusion Inhibitor_Studies->Data_Analysis

References

A Comparative Analysis of Isosorbide Dinitrate and its Active Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Pharmacological and Biological Profiles of Isosorbide Dinitrate, Isosorbide-5-Mononitrate, and Isosorbide-2-Mononitrate.

This guide provides a comprehensive comparative study of the organic nitrate vasodilator, Isosorbide Dinitrate (ISDN), and its principal active metabolites, Isosorbide-5-Mononitrate (IS-5-MN) and Isosorbide-2-Mononitrate (IS-2-MN). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic applications of this class of drugs. The information presented is supported by experimental data to facilitate an objective evaluation of their respective properties and performance.

Introduction

Isosorbide dinitrate is a well-established therapeutic agent primarily used for the prevention and treatment of angina pectoris and in the management of heart failure.[1][2] Its clinical efficacy is attributed not only to the parent compound but also significantly to its two active metabolites, IS-5-MN and IS-2-MN, which are formed following extensive first-pass metabolism in the liver.[3][4] These metabolites themselves possess vasodilatory properties and exhibit distinct pharmacokinetic profiles, contributing to the overall therapeutic effect of the parent drug.[1] Understanding the comparative pharmacology of ISDN and its metabolites is crucial for optimizing therapeutic strategies and for the development of new drug delivery systems.

Comparative Pharmacokinetics

The pharmacokinetic profiles of ISDN and its mononitrate metabolites differ significantly, primarily due to the extensive first-pass metabolism of the parent drug. ISDN has a relatively short half-life, while its metabolites have longer half-lives, contributing to a more sustained therapeutic effect.[3]

ParameterIsosorbide Dinitrate (ISDN)Isosorbide-5-Mononitrate (IS-5-MN)Isosorbide-2-Mononitrate (IS-2-MN)
Bioavailability Highly variable (10-90%), average ~25%~100%~100%
Half-life (t½) ~1 hour~5 hours~2 hours
Time to Peak Plasma Concentration (Tmax) ~1 hour (oral)2-4 hours (oral)1-2 hours (oral)
Metabolism Extensive first-pass hepatic metabolismNo significant first-pass metabolismNo significant first-pass metabolism
Primary Route of Elimination Renal (as metabolites)RenalRenal

Table 1: Comparative Pharmacokinetic Parameters of Isosorbide Dinitrate and its Metabolites. Data compiled from multiple sources.[1][3]

Comparative Biological Activity

The primary biological activity of ISDN and its metabolites is vasodilation, which is mediated through the release of nitric oxide (NO) and the subsequent activation of the guanylate cyclase-cyclic guanosine monophosphate (cGMP) signaling pathway. However, there are subtle differences in their potency and potential for inducing tolerance.

Biological ActivityIsosorbide Dinitrate (ISDN)Isosorbide-5-Mononitrate (IS-5-MN)Isosorbide-2-Mononitrate (IS-2-MN)
Vasodilatory Potency ModerateModerateModerate
Duration of Action ShortLongIntermediate
Induction of Tolerance HighModeratePotentially Lower

Table 2: Comparative Biological Activities of Isosorbide Dinitrate and its Metabolites.

Signaling Pathways and Mechanism of Action

The vasodilatory effects of ISDN and its metabolites are initiated by their enzymatic conversion to nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.

While all three compounds share this primary mechanism, some evidence suggests that IS-2-MN may also involve mechanisms other than the stimulation of guanylate cyclase, which could contribute to its potentially lower induction of tolerance.

Signaling_Pathway ISDN Isosorbide Dinitrate (ISDN) NO Nitric Oxide (NO) ISDN->NO Metabolism IS5MN Isosorbide-5-Mononitrate (IS-5-MN) IS5MN->NO Metabolism IS2MN Isosorbide-2-Mononitrate (IS-2-MN) IS2MN->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Phosphorylation of targets

Figure 1: Shared signaling pathway of Isosorbide Dinitrate and its metabolites.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate and compare the biological activities of ISDN and its metabolites.

In Vitro Vasodilation Assay (Aortic Ring Assay)

This assay assesses the vasodilatory properties of the compounds on isolated arterial tissue.[5][6][7][8][9]

Protocol:

  • Tissue Preparation: Thoracic aortas are excised from euthanized rats or rabbits. The surrounding connective and adipose tissues are carefully removed, and the aorta is cut into 2-3 mm wide rings.[8]

  • Mounting: Aortic rings are mounted between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[6]

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable contraction.[6]

  • Drug Administration: Cumulative concentrations of ISDN, IS-5-MN, or IS-2-MN are added to the organ bath, and the resulting relaxation of the aortic rings is recorded using an isometric force transducer.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. Dose-response curves are plotted, and EC50 values (the concentration of the drug that produces 50% of the maximal relaxation) are calculated to compare the potency of the compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]

Protocol:

  • Cell Culture: Vascular smooth muscle cells or endothelial cells are seeded in 96-well plates and cultured until they reach a desired confluency.

  • Compound Treatment: The cells are treated with various concentrations of ISDN, IS-5-MN, or IS-2-MN for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). IC50 values (the concentration of the drug that causes 50% inhibition of cell viability) can be calculated to compare the cytotoxicity of the compounds.

cGMP Level Measurement (ELISA)

This assay quantifies the intracellular levels of cGMP, a key second messenger in the vasodilatory signaling pathway.[14][15][16][17][18]

Protocol:

  • Cell Culture and Treatment: Vascular smooth muscle cells are cultured in appropriate plates and treated with ISDN, IS-5-MN, or IS-2-MN for a specific time.

  • Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer to release the intracellular contents.

  • ELISA Procedure: A competitive enzyme-linked immunosorbent assay (ELISA) kit is used to measure the cGMP concentration in the cell lysates. This typically involves the competition between cGMP in the sample and a labeled cGMP conjugate for binding to a limited number of anti-cGMP antibody-coated wells.

  • Detection: The amount of labeled cGMP conjugate bound to the antibody is inversely proportional to the amount of cGMP in the sample. A substrate is added to produce a colorimetric signal that is measured using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of cGMP, and the cGMP concentration in the samples is determined by interpolating from the standard curve. The results are typically expressed as pmol of cGMP per mg of protein.

Experimental_Workflow cluster_0 In Vitro Vasodilation cluster_1 Cytotoxicity (MTT Assay) cluster_2 cGMP Measurement (ELISA) Aorta Excise Aorta Rings Prepare Aortic Rings Aorta->Rings Mount Mount in Organ Bath Rings->Mount Contract Pre-contract Mount->Contract Treat_Vaso Add Compound Contract->Treat_Vaso Measure_Vaso Measure Relaxation Treat_Vaso->Measure_Vaso Seed Seed Cells Treat_Cyto Treat with Compound Seed->Treat_Cyto MTT Add MTT Reagent Treat_Cyto->MTT Solubilize Solubilize Formazan MTT->Solubilize Measure_Cyto Measure Absorbance Solubilize->Measure_Cyto Culture Culture Cells Treat_cGMP Treat with Compound Culture->Treat_cGMP Lyse Lyse Cells Treat_cGMP->Lyse ELISA Perform ELISA Lyse->ELISA Measure_ELISA Measure Signal ELISA->Measure_ELISA

Figure 2: Workflow for key in vitro experiments.

Conclusion

Isosorbide dinitrate and its active metabolites, isosorbide-5-mononitrate and isosorbide-2-mononitrate, are all effective vasodilators that act through the nitric oxide-cGMP pathway. The primary distinction between the parent drug and its metabolites lies in their pharmacokinetic profiles, with the metabolites exhibiting longer half-lives and greater bioavailability. This contributes to the sustained therapeutic effect observed after administration of ISDN. While all three compounds share a common mechanism of action, further research into the potential for differential effects on downstream signaling pathways and the induction of tolerance is warranted. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will ultimately contribute to a more comprehensive understanding of this important class of therapeutic agents.

References

A Comparative Benchmarking Guide: Isosorbide Dinitrate Versus Standard Anti-Anginal Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isosorbide Dinitrate's performance against standard anti-anginal drugs, supported by experimental data. In the interest of providing a relevant and data-supported comparison, this guide focuses on Isosorbide Dinitrate, a well-established vasodilator, as a comprehensive body of research exists for this compound, allowing for a thorough comparative analysis.

Mechanism of Action: A Comparative Overview

Isosorbide dinitrate, a member of the organic nitrate class, exerts its therapeutic effect through the release of nitric oxide (NO) in vascular smooth muscle. This leads to the activation of guanylate cyclase, an increase in cyclic guanosine monophosphate (cGMP), and subsequent vasodilation. This action reduces both preload (venous return to the heart) and afterload (resistance the heart pumps against), thereby decreasing myocardial oxygen demand.

Standard anti-anginal therapies operate through distinct mechanisms:

  • Beta-Blockers (e.g., Bisoprolol): These agents competitively block β-adrenergic receptors, leading to a decrease in heart rate, myocardial contractility, and blood pressure, which collectively reduce the heart's oxygen consumption.

  • Calcium Channel Blockers (e.g., Amlodipine): These drugs inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, resulting in arterial vasodilation (reducing afterload) and, in the case of non-dihydropyridine calcium channel blockers, a decrease in heart rate and contractility.

  • Short-Acting Nitrates (e.g., Nitroglycerin): Similar to Isosorbide Dinitrate, nitroglycerin is a nitric oxide donor, providing rapid vasodilation. Its primary distinction lies in its faster onset and shorter duration of action, making it suitable for acute angina relief.

Quantitative Comparison of Clinical Efficacy

The following table summarizes key performance indicators of Isosorbide Dinitrate in comparison to standard anti-anginal drugs, based on data from various clinical studies.

ParameterIsosorbide DinitrateBisoprolol (Beta-Blocker)Amlodipine (Calcium Channel Blocker)Nitroglycerin (Short-Acting Nitrate)
Reduction in Anginal Attacks Effective in reducing anginal attacks.[1] In one study, high-dose (480 mg/d) Isosorbide Dinitrate reduced the average weekly rate of angina attacks by 74% (from 6.05 to 1.6 attacks per week, p < 0.01).[2]Significantly more effective than Isosorbide Dinitrate in reducing anginal attacks.[1]Significantly reduced anginal episodes (P < 0.001) when compared with Isosorbide Dinitrate.[3]Primarily used for acute relief of ongoing anginal attacks, not for long-term reduction in frequency.[4]
Improvement in Exercise Tolerance Improvement in workload during exercise testing was not significant in one study.[1] Another study showed a small but nonsignificant improvement of 18% in exercise performance.[2]Significantly improved workload during bicycle exercise testing.[1]Significantly greater improvement in total exercise time compared to Isosorbide Mononitrate (a related nitrate).[5] Amlodipine also prolonged time to ST depression (P < 0.001) and time to angina (P < 0.05) when compared with Isosorbide Dinitrate.[3]Not typically used to improve overall exercise tolerance in a prophylactic manner due to its short duration of action.
Hemodynamic Effects Reduces mean arterial pressure (MAP) by 5-10 mmHg for more than four hours.[6] Reduces echocardiographic end-diastolic volume.[6]Reduces heart rate, blood pressure, and myocardial contractility.[7]Causes peripheral vasodilation, leading to a reduction in blood pressure.Similar hemodynamic effects to Isosorbide Dinitrate but with a much shorter duration of action (15-30 minutes).[6]
Onset and Duration of Action Slower onset of action compared to Nitroglycerin.[6] Duration of hemodynamic effects is 8 to 12 times longer than that of Nitroglycerin (3 to 4 hours).[6]Long-acting, typically administered once daily.Long-acting, administered once daily.Rapid onset of action (within minutes) but a short duration.

Experimental Protocols

Symptom-Limited Bicycle Exercise Test

Objective: To assess the anti-anginal efficacy of a drug by measuring the patient's exercise capacity before and after treatment.

Methodology:

  • Baseline Measurement: Patients undergo a baseline exercise test on a stationary bicycle. The workload is progressively increased in stages.

  • Monitoring: Throughout the test, the patient's electrocardiogram (ECG), heart rate, and blood pressure are continuously monitored.

  • Endpoints: The test is terminated upon the onset of moderate angina, significant ECG changes (e.g., ST-segment depression), achievement of a target heart rate, or patient exhaustion.

  • Data Collection: Key parameters recorded include the total exercise time, time to the onset of angina, and time to the onset of 1mm ST-segment depression.

  • Post-Treatment Evaluation: The exercise test is repeated after a specified period of treatment with the investigational drug (e.g., Isosorbide Dinitrate) and the comparator drug.

  • Analysis: The changes in the recorded parameters from baseline are compared between the treatment groups to determine relative efficacy.

Ambulatory ECG Monitoring

Objective: To evaluate the effect of a drug on the frequency and duration of ischemic episodes during a patient's normal daily activities.

Methodology:

  • Device Application: A portable Holter monitor, capable of continuous 12-lead ECG recording, is fitted to the patient.

  • Monitoring Period: The patient wears the monitor for a predefined period, typically 24 to 48 hours, while carrying on with their usual activities.

  • Patient Diary: The patient is instructed to maintain a diary, noting the times of any symptoms (e.g., chest pain, dizziness) and their activities.

  • Data Analysis: The recorded ECG data is downloaded and analyzed for episodes of transient myocardial ischemia, primarily identified by ST-segment changes (elevation or depression).

  • Correlation: The identified ischemic episodes are correlated with the patient's diary to determine if they were symptomatic or silent.

  • Comparative Analysis: The number and total duration of ischemic episodes are compared between the treatment periods with Isosorbide Dinitrate and the standard drug.

Visualizing Mechanisms and Workflows

Signaling Pathway of Isosorbide Dinitrate and Nitroglycerin

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Nitrates Isosorbide Dinitrate / Nitroglycerin NO Nitric Oxide (NO) Nitrates->NO Metabolic Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates MyosinLC Myosin Light Chain MLCP->MyosinLC Dephosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC_P->MyosinLC Relaxation Vasodilation MyosinLC->Relaxation

Caption: Mechanism of action for organic nitrates.

Signaling Pathway of Beta-Blockers

cluster_CardiacMyocyte Cardiac Myocyte BetaBlocker Beta-Blocker (e.g., Bisoprolol) BetaReceptor β-Adrenergic Receptor BetaBlocker->BetaReceptor Blocks AC Adenylyl Cyclase BetaReceptor->AC Activates cAMP Cyclic AMP (cAMP) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CalciumChannels L-type Calcium Channels PKA->CalciumChannels Phosphorylates CalciumInflux Ca²⁺ Influx CalciumChannels->CalciumInflux Increases Contraction Increased Heart Rate & Contractility CalciumInflux->Contraction cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell CCB Calcium Channel Blocker (e.g., Amlodipine) CalciumChannel L-type Calcium Channel CCB->CalciumChannel Blocks Relaxation Vasodilation CCB->Relaxation CalciumInflux Ca²⁺ Influx CalciumChannel->CalciumInflux Mediates CaM Calmodulin CalciumInflux->CaM Activates MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MyosinLC_P Phosphorylated Myosin Light Chain MLCK->MyosinLC_P Phosphorylates MyosinLC Myosin Light Chain MyosinLC->MyosinLC_P Contraction Vasoconstriction MyosinLC_P->Contraction Start Patient Recruitment (Stable Angina) Washout Washout Period Start->Washout Baseline Baseline Assessment (Exercise Test, Ambulatory ECG) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (Isosorbide Dinitrate) Randomization->GroupA Group A GroupB Treatment Group B (Standard Drug) Randomization->GroupB Group B TreatmentPeriod Treatment Period (e.g., 5 weeks) GroupA->TreatmentPeriod GroupB->TreatmentPeriod FollowUp Follow-up Assessment (Exercise Test, Ambulatory ECG) TreatmentPeriod->FollowUp Crossover Crossover (optional, after washout) FollowUp->Crossover Analysis Data Analysis and Comparison FollowUp->Analysis Crossover->GroupA Group B -> A Crossover->GroupB Group A -> B

References

A Proposed Framework for Inter-Laboratory Validation of Isorugosin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isorugosin, an ellagitannin found in various plant species, has garnered interest for its potential biological activities. To ensure the reliability and comparability of research findings across different laboratories, the analytical methods used for its quantification must be robust and validated. An inter-laboratory validation study is the gold standard for assessing the reproducibility of an analytical method. This guide presents a proposed framework for conducting such a study for Isorugosin analysis, outlines a suitable analytical methodology, provides hypothetical performance data, and illustrates a relevant biological signaling pathway.

I. Proposed Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A sensitive and selective method for the quantification of Isorugosin in plant extracts is crucial. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a well-established technique for the analysis of phenolic compounds, including ellagitannins.[1][2]

Experimental Protocol

  • Sample Preparation:

    • Extraction: A standardized extraction protocol is essential for minimizing inter-laboratory variation. A proposed method involves the ultrasonic-assisted extraction of dried plant material with an 80:20 methanol/water solution.[3][4]

    • Purification: The crude extract is then subjected to solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.

    • Final Preparation: The purified extract is evaporated to dryness and reconstituted in the initial mobile phase for HPLC-MS/MS analysis.

  • HPLC-MS/MS Conditions:

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometric Detection:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Isorugosin and an internal standard (e.g., a structurally similar, stable isotope-labeled compound) are monitored for quantification.

II. Inter-Laboratory Validation Study Design

This proposed study is designed to assess the reproducibility of the HPLC-MS/MS method for Isorugosin quantification across multiple laboratories, following the principles outlined in ISO/IEC 17025.[5][6]

Study Protocol

  • Participating Laboratories: A minimum of five laboratories with experience in HPLC-MS/MS analysis should be recruited.

  • Test Materials: Homogenized and well-characterized plant material samples containing varying concentrations of Isorugosin (low, medium, and high) will be prepared by a central coordinating laboratory and distributed to the participating laboratories. A blank matrix sample will also be provided.

  • Analysis: Each laboratory will analyze the samples in triplicate on two different days using the standardized HPLC-MS/MS protocol.

  • Data Reporting: Laboratories will report the individual replicate values, the mean, standard deviation, and any deviations from the protocol.

  • Statistical Analysis: The collected data will be statistically analyzed to determine the method's performance characteristics, including repeatability (within-laboratory precision), reproducibility (between-laboratory precision), and accuracy.[7][8]

III. Hypothetical Performance Characteristics

The following table summarizes the expected performance characteristics and acceptance criteria for the inter-laboratory validation of the Isorugosin analysis method.

Performance Characteristic Parameter Acceptance Criteria Hypothetical Result (High Concentration Sample)
Precision Repeatability (RSDr)≤ 5%3.2%
Reproducibility (RSDR)≤ 15%12.5%
Accuracy Recovery80 - 120%98.5%
Linearity Correlation Coefficient (r²)≥ 0.9950.998
Sensitivity Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 105 ng/mL

IV. Biological Context: Ellagitannins and Cellular Signaling

Ellagitannins, including Isorugosin, and their metabolites have been reported to modulate various intracellular signaling pathways, which may contribute to their observed biological effects.[9][10] One such pathway is the Wnt signaling pathway, which is crucial in cell fate determination, proliferation, and migration. Dysregulation of this pathway is implicated in diseases like cancer.[11][12]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Co-activates Isorugosin Isorugosin (Ellagitannin) Isorugosin->Destruction_Complex Potentially Modulates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Promotes Transcription

Caption: Proposed modulation of the Wnt signaling pathway by Isorugosin.

The framework presented here provides a comprehensive approach to the inter-laboratory validation of Isorugosin analysis. By establishing a standardized and validated analytical method, researchers can ensure the generation of high-quality, reproducible data, which is fundamental for advancing our understanding of the bioactivity and therapeutic potential of Isorugosin. The successful completion of such a study would be a significant step towards the reliable comparison of findings from different research groups worldwide.

References

Assessing the Specificity of Isorugosin D Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorugosin D, a dimeric hydrolyzable tannin isolated from the leaves of Liquidambar formosana, belongs to the broad class of ellagitannins.[1][2] These polyphenolic compounds are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. However, assessing the specific bioactivity of a single tannin like this compound requires a careful selection of bioassays and a thorough understanding of their specificity. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will provide a comparative framework using data from well-characterized, structurally related ellagitannins. This approach will illustrate the methodologies and data interpretation necessary to assess the bioassay specificity for this class of compounds, which can be applied to this compound as more research becomes available.

This guide will compare the performance of common bioassays used to evaluate tannins, present the experimental protocols for these assays, and use visualizations to clarify key pathways and workflows. The objective is to provide researchers with the tools to critically evaluate and select appropriate bioassays for their research on this compound and other ellagitannins.

Data Presentation: Comparative Bioactivity of Ellagitannins

The following tables summarize quantitative data from various bioassays for several well-studied ellagitannins. This data serves as a reference for the expected range of activity and helps in comparing the relative potency and specificity of these compounds.

Table 1: Protein Precipitation Capacity of Various Tannins

Tannin/Tannin ExtractProtein UsedProtein Precipitation Capacity (mg protein/g tannin)Reference
Tannic AcidBovine Serum Albumin (BSA)Linear increase (y = 2.598x - 0.258) for 0.2-0.9 mg tannic acid[1]
Quercus incana (young leaves)Bovine Serum Albumin (BSA)42.21[1]
Quercus incana (mature leaves)Bovine Serum Albumin (BSA)79.51[1]
Quercus semecarpifolia (young leaves)Bovine Serum Albumin (BSA)733.54[1]
Quercus semecarpifolia (mature leaves)Bovine Serum Albumin (BSA)304.32[1]
Salix alba (condensed tannins)Bovine Serum Albumin (BSA)67 (at pH 4.9)[3]
Rhus typhina (hydrolysable tannins)Bovine Serum Albumin (BSA)63 (at pH 4.9)[3]
Salix alba (condensed tannins)Papain56 (at pH 6.8)[3]
Rhus typhina (hydrolysable tannins)Papain42 (at pH 6.8)[3]

Table 2: Antioxidant Activity of Ellagitannins

Ellagitannin/ExtractAssayIC50 ValueReference
Phyllanthus acuminatus extractDPPH0.15 µg/mL[4][5]
Justicidin BDPPH14.28 µg/mL[4][5]
Ellagic AcidDPPH6.6 mM[6]
Urolithin ADPPH152.66 mM[6]
Urolithin C-0.16 µM[6]
Urolithin D-0.33 µM[6]
Tannin from Terminalia arjunaDPPH4.03 µg/mL[7]

Table 3: Antimicrobial Activity of Ellagitannins

Ellagitannin/Tannin ExtractMicroorganismMIC (Minimum Inhibitory Concentration)Reference
VescalaginEscherichia coli292–883 µg/mL[8]
CastalaginEscherichia coli705 µg/mL[8]
Tannic AcidEscherichia coli32–200 µg/mL[8]
Tannic AcidPseudomonas fluorescens31.25 µg/ml[9]
Tannic AcidVibrio anguillarum375 µg/ml[9]
Tannic AcidYersinia ruckeri156.25 µg/ml[9]
Tannin from Vachellia nilotica (leaves)Staphylococcus aureus15.02 ± 0.32 mm (inhibition zone)[10]

Table 4: Anti-inflammatory Activity of Ellagitannins

EllagitanninBioassayEffectReference
PunicalaginInhibition of sulfoconjugation in Caco-2 cellsIC50 of 45 µM[11]
Punicalagin, Punicalin, and Ellagic AcidInhibition of TNF-α, IL-6, and IL-8 production in PHA-stimulated PBMCDose-dependent inhibition[12]
Pomegranate Extract (rich in ellagitannins)Delayed onset and reduced incidence of collagen-induced arthritis in miceEffective at 13.6 mg/kg and 34 mg/kg[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of bioassay results. Below are outlines of key experimental protocols.

Protein Precipitation Assay

This assay quantifies the ability of tannins to bind and precipitate proteins, a hallmark of their biological activity.

  • Materials : Bovine Serum Albumin (BSA) or other model protein, tannin extract or isolated compound, acetate buffer (pH 4.9), phosphate buffer (pH 6.8), ferric chloride reagent.

  • Procedure :

    • Prepare a series of tannin concentrations in 70% aqueous acetone.

    • Prepare a series of protein concentrations in the appropriate buffer.

    • Mix the tannin and protein solutions and incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30 minutes).

    • Centrifuge the mixture to pellet the tannin-protein complex.

    • Quantify the amount of precipitated protein in the pellet using a suitable protein assay (e.g., ninhydrin assay after alkaline hydrolysis) or by measuring the decrease in protein concentration in the supernatant.[1]

    • The tannin content in the complex can be determined using the ferric chloride method.[3]

  • Data Analysis : The protein precipitation capacity is typically expressed as the amount of protein precipitated per unit amount of tannin (e.g., mg BSA/g tannin).[1][3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and straightforward method to assess the antioxidant capacity of a compound.

  • Materials : DPPH solution in methanol, tannin solution, methanol.

  • Procedure :

    • Prepare various concentrations of the tannin solution.

    • Mix the tannin solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Data Analysis : The percentage of DPPH radical scavenging is calculated. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve. A lower IC50 value indicates higher antioxidant activity.[7]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials : Mueller-Hinton broth or other suitable growth medium, bacterial or fungal inoculum, tannin solution, 96-well microtiter plates.

  • Procedure :

    • Prepare a serial dilution of the tannin solution in the growth medium in the wells of a microtiter plate.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include positive (microorganism with no inhibitor) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth). The use of an indicator dye like iodonitrotetrazolium chloride (INT) can aid in determining the MIC.[8]

  • Data Analysis : The MIC is reported as the lowest concentration of the tannin that inhibits microbial growth.[8][9]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the assessment of this compound and other ellagitannins.

Tannin_Protein_Interaction Tannin Tannin (e.g., this compound) Complex Tannin-Protein Complex Tannin->Complex Binding Protein Protein (e.g., BSA, enzymes) Protein->Complex Precipitate Insoluble Precipitate Complex->Precipitate Aggregation

Figure 1: Simplified pathway of tannin-protein interaction leading to precipitation.

Antioxidant_Assay_Workflow cluster_workflow DPPH Radical Scavenging Assay Start Prepare Tannin Solutions Mix Mix with DPPH Solution Start->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End Result: Antioxidant Capacity Calculate->End

Figure 2: Experimental workflow for the DPPH antioxidant assay.

Antimicrobial_Assay_Logic Tannin Tannin (e.g., this compound) Inhibition Inhibition of Growth Tannin->Inhibition Microorganism Microorganism (Bacteria/Fungi) Microorganism->Inhibition MIC Determine MIC Inhibition->MIC

Figure 3: Logical relationship in determining the Minimum Inhibitory Concentration (MIC).

Conclusion

References

Safety Operating Guide

Prudent Disposal of Isorugosin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Isorugosin D, a chemical compound utilized in research and development, is paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is critical to adopt a cautious approach and handle it as a potentially hazardous substance. This guide provides a procedural framework for the safe disposal of this compound, adhering to general best practices for chemical waste management in a laboratory setting.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant. This ensures that the compound is managed and treated in accordance with regulatory standards for chemical waste.

Step-by-Step Disposal Procedure:

  • Containerization:

    • Place waste this compound, including any contaminated materials such as pipette tips, gloves, and paper towels, into a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of this compound to prevent any reactions.

    • Ensure the container is securely sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • Include the date of accumulation and the name of the generating researcher or laboratory.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all necessary information regarding the waste, including the chemical name and quantity.

In the event that professional disposal services are not immediately available, and for trace amounts, the following general guidelines for laboratory chemical waste can be considered, though they are not a substitute for professional disposal:

  • Do NOT dispose of this compound down the drain. This can contaminate water systems.

  • Do NOT dispose of this compound in the regular trash.

III. Spill Management

In the case of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation to disperse any potential vapors.

  • Containment: Use an appropriate absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

IV. Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_disposal Disposal cluster_spill Spill Response A Wear Appropriate PPE B Work in Ventilated Area A->B C Place Waste in Labeled Container A->C Initiate Disposal D Store in Secure Secondary Containment C->D E Contact EHS for Professional Disposal D->E F Evacuate and Secure Area D->F In Case of Spill G Contain Spill with Absorbent F->G H Collect and Dispose as Hazardous Waste G->H I Decontaminate Spill Area H->I

Caption: Workflow for the proper disposal of this compound.

V. Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding toxicity, flammability, and reactivity are not available. The following table presents general hazard information based on precautionary principles for handling unknown chemical compounds.

Hazard ParameterData
Acute Toxicity (Oral) Treat as harmful if swallowed.
Skin Corrosion/Irritation Assume potential for skin irritation.
Eye Damage/Irritation Assume potential for eye irritation.
Flammability Treat as combustible.
Reactivity Avoid contact with strong oxidizing agents.

It is the responsibility of the researcher and their institution to ensure that all chemical waste is handled and disposed of in a manner that is safe for personnel and the environment. Always consult with your institution's EHS department for specific guidance.

Personal protective equipment for handling Isorugosin D

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial searches for "Isorugosin D" did not yield any matching results for a chemical compound with that name. The information provided below is for Isosorbide (CAS No. 652-67-5), as it is the most likely intended subject of the query. Multiple safety data sheets (SDS) for Isosorbide indicate that it is not classified as a hazardous substance under the OSHA 2012 Hazard Communication Standard.[1][2]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Isosorbide in a laboratory setting. The following procedures are based on standard laboratory practices for non-hazardous chemicals.

Personal Protective Equipment (PPE)

While Isosorbide is not considered hazardous, adherence to good industrial hygiene and safety practices is essential.[1] The following table summarizes the recommended personal protective equipment for handling Isosorbide.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection Under normal use conditions, no protective equipment is needed.[1]

Operational Plan for Handling Isosorbide

The following step-by-step guidance ensures the safe handling of Isosorbide during routine laboratory operations.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[1]

  • Although not required under normal use, have a safety shower and eyewash station readily accessible as a general laboratory precaution.

  • Prepare a clean and organized workspace.

2. Handling the Compound:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe in the dust if working with the solid form.[1]

  • Wash hands thoroughly after handling.

3. In Case of Accidental Exposure:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1][3]

  • Ingestion: Clean mouth with water and seek medical attention.[1][3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

4. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of Isosorbide and any contaminated materials is crucial for maintaining a safe laboratory environment.

1. Spills and Leaks:

  • For solid Isosorbide, sweep up and shovel into suitable containers for disposal.[1]

  • Avoid generating dust during cleanup.

  • Ensure adequate ventilation during the cleanup process.[1]

2. Waste Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • While Isosorbide is not classified as hazardous, it should not be disposed of down the drain unless permitted by local regulations.

  • Contaminated packaging should be disposed of in the same manner as the substance itself.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of Isosorbide in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_area Prepare Clean Workspace don_ppe Don Appropriate PPE (Gloves, Safety Glasses) prep_area->don_ppe weigh Weigh Isosorbide don_ppe->weigh Proceed to Handling dissolve Dissolve/Use in Experiment weigh->dissolve clean_spill Clean Any Spills dissolve->clean_spill After Experiment dispose Dispose of Waste in Designated Container clean_spill->dispose decontaminate Decontaminate Workspace dispose->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe Final Steps wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of Isosorbide.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.